molecular formula C19H14N2O4S B15587028 CZL80

CZL80

Numéro de catalogue: B15587028
Poids moléculaire: 366.4 g/mol
Clé InChI: XROMSNNVKZCXLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CZL80 is a useful research compound. Its molecular formula is C19H14N2O4S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H14N2O4S

Poids moléculaire

366.4 g/mol

Nom IUPAC

3-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)

Clé InChI

XROMSNNVKZCXLL-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of CZL80: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a novel, brain-penetrant, small-molecule inhibitor of caspase-1, an enzyme that plays a critical role in neuroinflammation.[1][2][3] Discovered through structure-based virtual screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including febrile seizures, refractory status epilepticus, and ischemic stroke.[4][5] Its primary mechanism of action is the direct inhibition of caspase-1, which subsequently attenuates the maturation and release of pro-inflammatory cytokines, modulates synaptic transmission, and reduces neuronal hyperexcitability. This document provides a comprehensive overview of the molecular mechanism, pharmacological effects, and supporting experimental data for this compound.

Core Mechanism of Action: Caspase-1 Inhibition

This compound was identified from a library of over one million compounds through molecular docking against the active site of caspase-1.[4] Its efficacy is fundamentally linked to its potent and selective inhibition of this enzyme.

Key attributes of this compound include:

  • Potency: It exhibits a low micromolar to nanomolar inhibitory concentration (IC50) against caspase-1.

  • Blood-Brain Barrier Permeability: this compound is capable of crossing the blood-brain barrier, a critical feature for a centrally acting therapeutic agent.[5]

  • On-Target Activity: The therapeutic effects of this compound are significantly diminished or abolished in caspase-1 knockout (Casp1-/-) mice, confirming that its primary target is indeed caspase-1.[2][5]

The Caspase-1 Signaling Pathway

Caspase-1 is an inflammatory caspase that, upon activation within a multi-protein complex known as the inflammasome, proteolytically cleaves the precursors of key inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms.[5] By inhibiting caspase-1, this compound blocks this crucial step in the inflammatory cascade.

The proposed signaling pathway is as follows:

cluster_upstream Upstream Triggers cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects Pathogen/Danger Signals Pathogen/Danger Signals Inflammasome Assembly Inflammasome Assembly Pathogen/Danger Signals->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) IL-1R1 IL-1R1 IL-1β (active)->IL-1R1 Binds Neuroinflammation Neuroinflammation IL-1R1->Neuroinflammation Glutamatergic Transmission ↑ Glutamatergic Transmission ↑ Neuroinflammation->Glutamatergic Transmission ↑ Neuronal Hyperexcitability Neuronal Hyperexcitability Glutamatergic Transmission ↑->Neuronal Hyperexcitability This compound This compound This compound->Caspase-1 (active) Inhibits

Caption: this compound inhibits the Caspase-1 signaling pathway. (Max Width: 760px)

While the caspase-1/IL-1β axis is the primary pathway, some studies suggest that the therapeutic effects of this compound are not entirely abolished in IL-1 receptor 1 (IL1R1-/-) knockout mice, indicating that other caspase-1 substrates, such as IL-18 or Gasdermin D (GSDMD), may also play a role in its mechanism of action.[5][6]

Pharmacological Effects

The inhibition of caspase-1 by this compound translates into significant downstream pharmacological effects on the central nervous system.

Modulation of Synaptic Transmission

A key finding is that this compound rebalances aberrant synaptic activity seen in pathological states:

  • Inhibition of Glutamatergic Transmission: In models of status epilepticus, neuroinflammation leads to augmented glutamatergic transmission. This compound was shown to completely reverse this pathological increase in glutamate (B1630785) release.[5][6] In vivo fiber photometry revealed that this compound could decrease glutamate activity events by nearly 80% from baseline under normal physiological conditions and normalize the 10- to 20-fold increase seen during seizures.[5]

  • Amplification of Inhibitory Transmission: this compound has been found to increase the amplitudes of inhibitory post-synaptic currents (IPSCs), suggesting it enhances GABAergic or other inhibitory neurotransmission. This effect complements its reduction of excitatory signals.[1]

Reduction of Neuronal Excitability

By modulating synaptic transmission, this compound directly reduces the hyperexcitability of neurons that underlies seizure activity.[3] Electrophysiology recordings have demonstrated that this compound decreases the spontaneous firing rate of glutamatergic pyramidal neurons and increases the current required to elicit an action potential (rheobase).[1][7]

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects, primarily by suppressing the activation of microglia, the resident immune cells of the brain.[4] In models of ischemic stroke, this compound treatment significantly suppressed microglia activation in the peri-infarct cortex, an effect that correlated with improved neurological function.[4] This was observed morphologically, with this compound preventing the increase in the soma area of microglia.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro and Pharmacokinetic Properties
ParameterValueSource
Target Caspase-1[1]
IC50 0.01 - 0.024 µM[1][2]
Chemical Name 3-(3-(2-Thenylamino)benzylamino)benzoic acid[1]
Molecular Formula C₁₉H₁₄N₂O₄S[1]
Molecular Weight 366.39 g/mol [1]
Key Property Brain-penetrant[2][3]
Table 2: Efficacy in Preclinical Seizure Models
ModelTreatmentKey FindingSource
Kainic Acid (KA)-induced Status Epilepticus 10 mg/kg this compoundReduced EEG severity.[2]
KA-induced Status Epilepticus 10 and 30 mg/kg this compoundReduced mortality rate from 40% to 0%.[2]
Febrile Seizure (FS) Model 0.0075 - 7.5 mg/kg this compound (i.v.)Dose-dependently reduced seizure incidence and prolonged latency.[2]
Maximal Electroshock (MES) Model Dose-dependentPrevented death, reduced duration of generalized seizures.[1]
Pentylenetetrazol (PTZ) Model Dose-dependentDecreased seizure stage, prolonged latency to stage 4 seizures.[1]
Pharmacoresistant Kindled Rats 10 mg/kg this compound (i.p.)Decreased firing frequency of subicular pyramidal neurons.[7]
Table 3: Effects on Cellular and Synaptic Function
MeasurementModel SystemTreatmentResultSource
Glutamatergic Transmission In vivo fiber photometry (mice)10 mg/kg this compound~80% drop in glutamate activity events from baseline.[5]
Microglia Activation Ischemic Stroke (mice)30 mg/kg/day this compoundSuppressed increase in Iba-1 and CD68 co-localization.[4]
IL-1β Expression KA-induced SE (mice)This compound + DiazepamReversed the significant upregulation of IL-1β.[2]
Neuronal Firing In vitro electrophysiologyThis compoundDecreased excitability of glutamatergic pyramidal neurons.[1]
Inhibitory Post-Synaptic Currents (IPSC) In vitro electrophysiologyThis compoundIncreased amplitude of IPSCs.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound. Note: These are high-level descriptions based on published abstracts. For detailed, replicable protocols, please refer to the full-text publications.

In Vivo Seizure Models
  • Kainic Acid (KA)-Induced Status Epilepticus: C57BL/6 mice are administered KA to induce status epilepticus. This compound (e.g., 3, 10, or 30 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) at specific time points after seizure onset. Electroencephalography (EEG) is used to monitor seizure activity, and behavioral seizures are scored. The primary endpoints are seizure termination, changes in EEG power spectra, and mortality.[2][5]

  • Febrile Seizure (FS) Model: Neonatal mice are subjected to hyperthermia to induce febrile seizures. This compound is administered (e.g., i.v.) prior to the hyperthermic challenge. Seizure incidence, latency to seizure onset, and the temperature threshold for seizures are measured.[3]

cluster_model Seizure Model Induction cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Analysis start Select Animal Model (e.g., C57BL/6 Mice) induce Induce Seizures (e.g., Kainic Acid Admin) start->induce administer Administer this compound or Vehicle (i.p. or i.v.) induce->administer eeg Record EEG administer->eeg behavior Score Behavior administer->behavior analysis Analyze Data (Seizure duration, mortality, etc.) eeg->analysis behavior->analysis

Caption: General workflow for in vivo seizure model experiments. (Max Width: 760px)
In Vivo Fiber Photometry

  • Objective: To measure real-time changes in glutamate concentration in the hippocampus of freely moving mice.

  • Method: A genetically encoded glutamate sensor (e.g., AAV-hSyn-iGluSnFR) is injected into the hippocampus.[5] An optical fiber is implanted above the injection site. Excitation light is delivered through the fiber, and the resulting fluorescence from the sensor, which changes in intensity upon binding glutamate, is collected through the same fiber and recorded. This allows for the quantification of glutamate release events before, during, and after seizure induction and treatment with this compound.[5][8][9]

Electrophysiology
  • Objective: To measure the effect of this compound on neuronal and synaptic properties.

  • Method: Acute brain slices are prepared from mice. Whole-cell patch-clamp recordings are performed on identified neurons (e.g., pyramidal neurons). To measure neuronal excitability, current-clamp recordings are used to assess firing frequency and rheobase. To measure synaptic transmission, voltage-clamp recordings are used to isolate and measure the amplitude and frequency of spontaneous excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents before and after bath application of this compound.[1]

Western Blotting and ELISA
  • Objective: To quantify protein levels of key inflammatory markers.

  • Method: Following in vivo experiments, brain tissue (e.g., hippocampus) is collected. For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspase-1, IL-1β). For ELISA, tissue homogenates are analyzed using a specific ELISA kit for mouse IL-1β to determine its concentration. These techniques are used to confirm that this compound reduces the levels of active caspase-1 and its downstream product, IL-1β.[2]

Conclusion and Future Directions

The cumulative preclinical evidence strongly supports the mechanism of action of this compound as a potent, brain-penetrant inhibitor of caspase-1. By targeting a key upstream node in the neuroinflammatory cascade, this compound effectively reduces neuronal hyperexcitability and provides therapeutic benefit in models of seizures and stroke. Its dual action of dampening excitatory glutamatergic transmission while amplifying inhibitory currents presents a novel and promising approach to treating neurological disorders characterized by excitotoxicity and inflammation.

To date, all available data on this compound is from preclinical studies. The progression of this compound or optimized analogues into clinical trials will be a critical step in validating this mechanism in humans and determining its potential as a new therapeutic agent for refractory epilepsy and other neuroinflammatory conditions. Further research may also explore the full range of caspase-1 substrates affected by this compound to uncover any additional, IL-1β-independent mechanisms contributing to its efficacy.

References

CZL80: A Potent Caspase-1 Inhibitor for Neurological Disorders - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical underlying factor in the pathophysiology of a range of neurological disorders, including ischemic stroke and epilepsy. Caspase-1, a key enzyme in the inflammasome pathway, plays a pivotal role in the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Consequently, the inhibition of caspase-1 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of CZL80, a novel, brain-penetrable small molecule inhibitor of caspase-1. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of caspase-1 with an IC50 of 0.01 μM.[1] It is a brain-penetrable, low molecular weight compound discovered through structure-based virtual screening of over one million compounds.[2][3] Preclinical studies have demonstrated its therapeutic potential in various models of neurological disorders, including progressive ischemic stroke, febrile seizures, and refractory status epilepticus.[2][4][5] this compound exerts its neuroprotective effects by suppressing neuroinflammation, primarily through the inhibition of microglia activation and the reduction of pro-inflammatory cytokine release.[4][6]

Mechanism of Action: Targeting the Caspase-1 Pathway

This compound's primary mechanism of action is the direct inhibition of caspase-1 activity. In the central nervous system, pathological stimuli such as ischemic injury or seizures can trigger the assembly of the inflammasome complex in microglia.[4][7] This complex recruits and activates pro-caspase-1, leading to the cleavage and maturation of pro-IL-1β and pro-IL-18 into their active forms.[7][8] These cytokines perpetuate the inflammatory cascade, leading to neuronal damage and dysfunction.[5][8] By inhibiting caspase-1, this compound effectively blocks this pro-inflammatory signaling cascade.

cluster_0 Microglia Pathological Stimuli Pathological Stimuli Inflammasome Assembly Inflammasome Assembly Pathological Stimuli->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage This compound This compound This compound->Caspase-1 Inhibition IL-1β IL-1β Pro-IL-1β->IL-1β Maturation Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the caspase-1 mediated neuroinflammatory cascade in microglia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of neurological disorders.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Type/AssayReference
IC500.01 μMCaspase-1 Enzyme Assay[1]
Reduction in Caspase-1 ExpressionSignificantPrimary Cultured Microglia (OGD/R)[4]
Table 2: In Vivo Efficacy of this compound in Progressive Ischemic Stroke
Animal ModelTreatment RegimenKey FindingsReference
Photothrombotic (PT) Stroke in Mice10, 30 mg/kg/day, i.p. for 7 days- Significantly reduced progressive neurological dysfunction.[4][6]- Did not reduce infarct volume.[4][6]- Suppressed microglia activation in the peri-infarct cortex.[4][6][4][6]
PT Stroke in Mice30 mg/kg/day, i.p. on Days 4-7 post-PT- Beneficial effects against PIS, suggesting an extended therapeutic window.[4][6][4][6]
Table 3: In Vivo Efficacy of this compound in Seizure Models
Animal ModelTreatment RegimenKey FindingsReference
Febrile Seizures (FS) in Neonatal Mice0.0075, 0.075, 0.75, 7.5 mg/kg, i.v.- Reduced seizure incidence in a dose-dependent manner.[3]- Prolonged seizure latency and increased seizure threshold.[3][3]
Kainic Acid (KA)-induced Status Epilepticus (SE) in Mice3, 10 mg/kg with diazepam- Terminated diazepam-resistant SE.[5]- Extended the therapeutic window to 3 hours following SE.[5][5]
Amygdaloid Kindled RatsNot specified- Inhibited seizure stages and shortened seizure durations.[9][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Photothrombotic (PT) Model of Progressive Ischemic Stroke

Objective: To induce a focal ischemic lesion in the mouse cortex to model progressive ischemic stroke.

Materials:

  • Male C57BL/6 mice (23-26 g)

  • Rose Bengal (10 mg/mL in sterile saline)

  • Cold light source (e.g., KL1500, Schott) with a 4mm aperture

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Inject Rose Bengal solution intraperitoneally (i.p.) at a dose of 100 mg/kg.

  • After 5 minutes, expose the skull and illuminate the target cortical area (e.g., sensorimotor cortex) with the cold light source for 15 minutes.

  • Suture the scalp and allow the animal to recover.

  • Administer this compound or vehicle according to the desired treatment regimen (e.g., 10 or 30 mg/kg/day, i.p.).

  • Assess neurological function using behavioral tests such as the grid-walking task and the cylinder task at specified time points.[4][6]

Anesthesia & Stereotaxic Fixation Anesthesia & Stereotaxic Fixation Rose Bengal Injection (i.p.) Rose Bengal Injection (i.p.) Anesthesia & Stereotaxic Fixation->Rose Bengal Injection (i.p.) Skull Exposure & Illumination Skull Exposure & Illumination Rose Bengal Injection (i.p.)->Skull Exposure & Illumination Suturing & Recovery Suturing & Recovery Skull Exposure & Illumination->Suturing & Recovery This compound/Vehicle Administration This compound/Vehicle Administration Suturing & Recovery->this compound/Vehicle Administration Behavioral Testing Behavioral Testing This compound/Vehicle Administration->Behavioral Testing

Figure 2: Experimental workflow for the photothrombotic stroke model and this compound evaluation.

Kainic Acid (KA) Model of Status Epilepticus

Objective: To induce status epilepticus in mice to evaluate the anti-seizure efficacy of this compound.

Materials:

  • Male C57BL/6 mice

  • Kainic acid (KA)

  • Diazepam

  • This compound

  • EEG recording system

  • Stereotaxic frame

Procedure:

  • Implant EEG electrodes into the skull for monitoring seizure activity.

  • After a recovery period, induce SE by intra-hippocampal injection of KA.

  • Monitor EEG to confirm the onset of SE.

  • After a defined period of SE (e.g., 30 minutes), administer diazepam with either vehicle or this compound (3 or 10 mg/kg).[5]

  • Continuously record EEG and observe behavior for a set duration (e.g., 3 hours) to assess seizure termination, latency to termination, and mortality.[5]

Western Blotting for Caspase-1 Expression

Objective: To quantify the expression of caspase-1 in brain tissue or cell lysates.

Materials:

  • Primary cultured microglia or hippocampal tissue

  • RIPA Lysis Buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Caspase-1

  • Primary antibody against a loading control (e.g., β-Actin)

  • HRP-conjugated secondary antibody

  • ECL luminescence reagent

  • Imaging system

Procedure:

  • Homogenize tissue or lyse cells in RIPA buffer and centrifuge to collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 50 μg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.

  • Detect protein bands using ECL reagent and an imaging system.

  • Quantify band intensity using software like ImageJ.[5]

Immunofluorescence Staining for Microglia Activation

Objective: To visualize and quantify the activation of microglia in brain tissue sections.

Materials:

  • Brain tissue sections (fixed and sliced)

  • Primary antibodies against Iba-1 (microglia marker) and CD68 (activated microglia marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Permeabilize and block the tissue sections.

  • Incubate with primary antibodies (e.g., anti-Iba-1 and anti-CD68) overnight at 4°C.

  • Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount the sections and acquire images using a fluorescence microscope.

  • Quantify the number of Iba-1 and CD68 positive cells and analyze microglial morphology (e.g., soma area, circularity) in the peri-infarct area.[4]

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound in neurological disorders is predicated on its ability to modulate the neuroinflammatory response. The following diagram illustrates the logical relationship between caspase-1 activation, neuroinflammation, and the therapeutic intervention with this compound in the context of ischemic stroke.

cluster_1 Pathophysiological Cascade in Ischemic Stroke Ischemic Insult Ischemic Insult Microglia Activation Microglia Activation Ischemic Insult->Microglia Activation Caspase-1 Upregulation Caspase-1 Upregulation Microglia Activation->Caspase-1 Upregulation Increased IL-1β Increased IL-1β Caspase-1 Upregulation->Increased IL-1β Suppressed Microglia Activation Suppressed Microglia Activation Caspase-1 Upregulation->Suppressed Microglia Activation Progressive Neurological Dysfunction Progressive Neurological Dysfunction Increased IL-1β->Progressive Neurological Dysfunction This compound Intervention This compound Intervention This compound Intervention->Caspase-1 Upregulation Inhibits This compound Intervention->Suppressed Microglia Activation Improved Neurological Function Improved Neurological Function Suppressed Microglia Activation->Improved Neurological Function

References

The Therapeutic Potential of CZL80 in Attenuating Neuroinflammation and Neuronal Damage: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neuroinflammation is a critical contributor to the pathophysiology of various neurological disorders, often exacerbating neuronal damage and hindering recovery. A key mediator in the inflammatory cascade is Caspase-1, an enzyme that, when activated, promotes the maturation of pro-inflammatory cytokines. This technical guide delves into the mechanism and therapeutic effects of CZL80, a novel, brain-penetrable small-molecule inhibitor of Caspase-1. Through its targeted action, this compound has demonstrated significant potential in mitigating neuroinflammation and protecting against neuronal injury in preclinical models of progressive ischemic stroke and status epilepticus. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the neuroprotective effects of this compound.

Introduction

Ischemia, seizures, and other neurological insults trigger a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation.[1] Neuroinflammation, primarily mediated by microglia and astrocytes, plays a dual role in the central nervous system (CNS). While acute inflammation is a protective response aimed at clearing cellular debris and promoting tissue repair, chronic or excessive inflammation leads to the release of neurotoxic mediators, aggravating neuronal damage and contributing to progressive neurological dysfunction.[1]

Caspase-1 is a key enzyme in the innate immune response.[1] As an active component of the inflammasome, a multi-protein complex, its activation leads to the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[2] This process can also lead to pyroptosis, a pro-inflammatory form of programmed cell death.[1] Given its central role in amplifying the inflammatory response, Caspase-1 has emerged as a promising therapeutic target for neurological disorders.[1]

This compound is a novel, low molecular weight inhibitor of Caspase-1, designed to overcome the limitations of previous inhibitors, such as poor bioavailability and toxicity.[1] This guide synthesizes the current understanding of this compound's effects on neuroinflammation and neuronal damage, with a focus on its application in models of progressive ischemic stroke and refractory status epilepticus.

Mechanism of Action: Inhibition of the Caspase-1 Inflammatory Pathway

This compound exerts its neuroprotective effects by directly inhibiting the enzymatic activity of Caspase-1. In the context of neurological injury, danger-associated molecular patterns (DAMPs) released from damaged neurons trigger the assembly of the inflammasome in microglia. This leads to the activation of Caspase-1, which then cleaves pro-IL-1β into its active form, IL-1β.[2] IL-1β, upon binding to its receptor (IL-1R1) on neurons, can enhance glutamatergic transmission, leading to excitotoxicity and neuronal damage.[2] By inhibiting Caspase-1, this compound blocks this cascade, thereby reducing neuroinflammation and its detrimental effects on neuronal function.[1][2]

G cluster_0 Microglia cluster_1 Neuron DAMPs Neurological Insult (e.g., Ischemia, Seizures) Inflammasome Inflammasome Activation DAMPs->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 pro_Casp1 Pro-Caspase-1 pro_Casp1->Casp1 IL1B IL-1β Casp1->IL1B cleavage pro_IL1B Pro-IL-1β pro_IL1B->IL1B IL1R1 IL-1R1 IL1B->IL1R1 Glutamate (B1630785) Increased Glutamatergic Transmission IL1R1->Glutamate Damage Neuronal Damage Glutamate->Damage This compound This compound This compound->Casp1 inhibition

Caption: Proposed mechanism of this compound in neuroinflammation.

This compound in Progressive Ischemic Stroke

In a photothrombotic (PT) model of progressive ischemic stroke in mice, this compound demonstrated significant therapeutic effects, particularly in improving neurological function during the progressive phase of the injury.[1][3]

Data Presentation

Table 1: Effect of this compound on Motor Function in a Mouse Model of Progressive Ischemic Stroke

Treatment GroupOutcome MeasureDay 1Day 4Day 5Day 6Day 7Day 43
Vehicle Foot Faults (%)~20~35~40~45~50~25
This compound (30 mg/kg, Day 1-7) Foot Faults (%)~20~30~30**~30 ~30-
This compound (30 mg/kg, Day 4-7) Foot Faults (%)-----~15***
Vehicle Forelimb Asymmetry (%)~30~45~50~55~60~30
This compound (30 mg/kg, Day 1-7) Forelimb Asymmetry (%)~30~35~35 ~35 ~35-
This compound (30 mg/kg, Day 4-7) Forelimb Asymmetry (%)-----~20
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group. Data are approximations based on graphical representations in Zheng et al., 2022.[1]

Table 2: Effect of this compound on Microglia Activation in the Peri-infarct Cortex at Day 7 Post-Stroke

Treatment GroupIba-1 Positive Cells (cells/mm²)CD68 Positive Area (%)Microglia Soma Area (µm²)Microglia CircularityMicroglia Solidity
Sham ~50~5~50~0.8~0.9
Vehicle (Day 7) ~250~30~100~0.6~0.7
This compound (30 mg/kg, Day 1-7) ~150~15~75~0.7~0.8
This compound (30 mg/kg, Day 4-7) ~150~15~100~0.7~0.8
p < 0.05 vs. Vehicle group. Data are approximations based on graphical representations in Zheng et al., 2022.[1]

Notably, this compound did not significantly reduce the infarct volume or the number of NeuN-positive neurons, suggesting that its primary therapeutic effect in this model is the suppression of neuroinflammation rather than direct neuroprotection.[1]

Experimental Protocols

Photothrombotic Model of Cerebral Ischemia:

  • Animals: Male C57BL/6J mice.[1]

  • Procedure: Mice were anesthetized, and the skull was exposed. Rose bengal (10 mg/mL in saline) was injected intraperitoneally. A cold light source was then focused on the skull over the sensorimotor cortex for 15 minutes to induce a focal ischemic lesion.[1]

Drug Administration:

  • This compound was dissolved in a vehicle solution (10% DMSO, 10% Solutol HS 15, 80% saline).[1]

  • It was administered via intraperitoneal injection at doses of 10 or 30 mg/kg/day for specified durations (e.g., Day 1-7 or Day 4-7 post-ischemia).[1]

Behavioral Testing:

  • Grid-Walking Task: Mice were placed on a wire grid and recorded while walking. The percentage of foot faults (left forelimb slipping through the grid) out of the total steps was calculated.[1]

  • Cylinder Task: Mice were placed in a transparent cylinder, and the use of the left and right forelimbs for wall exploration was recorded. Forelimb asymmetry was calculated as: (% right limb touches - % left limb touches) / (% right limb touches + % left limb touches).[1]

Immunofluorescence:

  • Tissue Preparation: Mice were transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains were removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose. Coronal sections (30 µm) were cut using a cryostat.[1]

  • Staining: Sections were blocked and then incubated overnight at 4°C with primary antibodies against Iba-1 (for microglia) and CD68 (for activated microglia/macrophages). After washing, sections were incubated with corresponding fluorescent secondary antibodies.[1]

  • Image Analysis: Images were captured using a fluorescence microscope. The number of Iba-1 positive cells and the area of CD68 staining were quantified using image analysis software. Morphological analysis of microglia (soma area, circularity, solidity) was also performed.[1]

G cluster_0 Experimental Timeline Day0 Day 0 Photothrombotic Stroke Induction Day1_7 Day 1-7 This compound/Vehicle Administration Day0->Day1_7 Day4_7 Day 4-7 This compound/Vehicle Administration Day0->Day4_7 Behavior Daily Behavioral Testing Day1_7->Behavior Day7 Day 7 Histology Day1_7->Day7 LongTerm Long-term Behavioral Follow-up Day4_7->LongTerm

Caption: Experimental workflow for the progressive ischemic stroke model.

This compound in Refractory Status Epilepticus

This compound has also been investigated for its therapeutic potential in terminating diazepam-resistant status epilepticus (SE), a life-threatening neurological emergency.[2][4]

Data Presentation

Table 3: Effect of this compound on Kainic Acid (KA)-Induced, Diazepam-Resistant Status Epilepticus

Treatment GroupOutcomeValue
Diazepam + Vehicle SE TerminationIneffective
Mortality Rate40%
Diazepam + this compound (3 mg/kg) SE TerminationDose-dependently effective
Mortality RateReduced
Diazepam + this compound (10 mg/kg) SE TerminationDose-dependently effective
Mortality Rate0%
This compound (10 mg/kg) alone SE TerminationIneffective
EEG SeverityReduced
Data from Zheng et al., 2024.[2]

The therapeutic effect of this compound in this model was dependent on Caspase-1, as it was abolished in Caspase-1 knockout mice.[2][4] Furthermore, the effect was partially dependent on the IL-1β pathway, as it was only partially effective in IL-1R1 knockout mice.[2][4] In vivo fiber photometry revealed that this compound reversed the neuroinflammation-augmented glutamatergic transmission during SE.[2][4]

Experimental Protocols

Kainic Acid (KA)-Induced Status Epilepticus Model:

  • Animals: Male C57BL/6J mice.[2]

  • Procedure: Mice were implanted with electrodes for electroencephalogram (EEG) recording. After recovery, SE was induced by intrahippocampal injection of kainic acid.[2]

Drug Administration:

  • 30 minutes after the onset of SE, diazepam was administered. This was followed by the administration of this compound (3 or 10 mg/kg) or vehicle.[2]

  • The therapeutic window was tested by administering this compound up to 3 hours after the onset of SE.[2][4]

EEG Recording and Analysis:

  • EEG was continuously recorded to monitor seizure activity. The power and frequency of the EEG signals were analyzed to quantify seizure severity and termination.[2]

In Vivo Fiber Photometry:

  • To measure glutamatergic transmission, an adeno-associated virus (AAV) expressing a glutamate sensor (iGluSnFR) was injected into the hippocampus.[2]

  • An optical fiber was implanted to record the fluorescence changes corresponding to glutamate levels during SE and after treatment with this compound.[2]

Conclusion

The novel Caspase-1 inhibitor, this compound, demonstrates significant therapeutic potential in preclinical models of neurological disorders characterized by neuroinflammation. In progressive ischemic stroke, this compound improves long-term neurological function by suppressing microglia-mediated inflammation in the peri-infarct region.[1][3] In refractory status epilepticus, this compound effectively terminates seizures and reduces mortality by inhibiting the Caspase-1/IL-1β pathway and subsequent glutamatergic excitotoxicity.[2][4] These findings highlight the critical role of Caspase-1 in the pathophysiology of neuroinflammation and neuronal damage and establish this compound as a promising candidate for further development as a neuroprotective agent. Its ability to modulate the inflammatory environment in the CNS offers a valuable therapeutic strategy for a range of debilitating neurological conditions.

References

The Discovery and Synthesis of CZL80: A Technical Guide to a Novel Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The small molecule inhibitor CZL80 has emerged as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation, including epilepsy and ischemic stroke. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action as a potent and selective caspase-1 inhibitor.

Discovery of this compound: A Structure-Based Virtual Screening Approach

This compound was identified through a rigorous structure-based virtual screening campaign targeting the active site of caspase-1.[1] This computational approach enabled the efficient screening of a large chemical library containing over one million compounds to identify potential inhibitors with high binding affinity and favorable drug-like properties.[1] The most promising candidates were then synthesized and subjected to in vitro testing to confirm their inhibitory activity against caspase-1.

The discovery workflow for this compound can be summarized as follows:

cluster_discovery Discovery Workflow Virtual_Screening Virtual Screening of >1M Compounds (Target: Caspase-1 Active Site) Hit_Identification Identification of Top-Ranked Compounds Virtual_Screening->Hit_Identification Docking Score & Filtering In_Vitro_Screening In Vitro Caspase-1 Inhibition Assay Hit_Identification->In_Vitro_Screening Synthesis & Biological Evaluation Lead_Candidate This compound Identified as Lead Candidate In_Vitro_Screening->Lead_Candidate Potency & Selectivity

Figure 1: Discovery workflow of this compound.

Synthesis of this compound

This compound, with the chemical name 3-(3-(thiophene-2-carboxamido)benzamido)benzoic acid, is a novel small molecule. While the specific, step-by-step synthesis protocol with reaction conditions, yields, and purification methods has not been detailed in the primary publications, the synthesis would logically proceed through the amide bond formation between 3-aminobenzoic acid derivatives and thiophene-2-carboxylic acid. A plausible synthetic route is outlined below.

G cluster_synthesis Plausible Synthetic Pathway for this compound A 3-aminobenzoic acid B Protection of carboxylic acid A->B C Protected 3-aminobenzoic acid B->C E Amide bond formation C->E D 3-nitrobenzoyl chloride D->E F Protected nitro intermediate E->F G Reduction of nitro group F->G H Protected amino intermediate G->H J Second amide bond formation H->J I Thiophene-2-carbonyl chloride I->J K Protected this compound J->K L Deprotection K->L M This compound L->M

Figure 2: Plausible synthetic pathway for this compound.

Mechanism of Action: Targeting the Caspase-1/IL-1β Inflammatory Pathway

This compound exerts its therapeutic effects by potently and selectively inhibiting caspase-1, a key enzyme in the inflammatory cascade.[2][3] Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[2] By inhibiting caspase-1, this compound effectively blocks the production of these mature cytokines, thereby suppressing the downstream inflammatory response.[2] This mechanism is particularly relevant in the central nervous system, where neuroinflammation is a critical contributor to the pathophysiology of seizures and ischemic brain injury.[2][4] Preclinical studies have demonstrated that the anti-seizure and neuroprotective effects of this compound are dependent on its inhibition of caspase-1, as these effects are significantly diminished in caspase-1 knockout mice.[2][4] Furthermore, this compound has been shown to reduce the enhanced glutamatergic transmission associated with neuroinflammation.[2]

cluster_pathway This compound Mechanism of Action Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Seizures, Ischemia) Inflammasome_Activation Inflammasome Activation Pro_inflammatory_Stimuli->Inflammasome_Activation Pro_Caspase1 Pro-Caspase-1 Inflammasome_Activation->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage IL1b Mature IL-1β Caspase1->IL1b Cleavage of Pro-IL-1β This compound This compound This compound->Caspase1 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Glutamatergic_Transmission Increased Glutamatergic Transmission Neuroinflammation->Glutamatergic_Transmission Neuronal_Hyperexcitability Neuronal Hyperexcitability & Damage Glutamatergic_Transmission->Neuronal_Hyperexcitability

Figure 3: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published preclinical studies.

Table 1: In Vitro Activity

ParameterValueReference
IC50 (Caspase-1) 0.024 µM[5]
Molecular Formula C₁₉H₁₄N₂O₄S[5]
Molecular Weight 366.39 g/mol [5]

Table 2: Preclinical Efficacy in Seizure Models

ModelSpeciesDoseRouteKey FindingsReference
Febrile Seizures (FS) Mouse0.75 mg/kgi.v.Reduced seizure incidence, prolonged latency, and increased seizure threshold.[6]
Kainic Acid (KA)-induced Status Epilepticus (SE) Mouse3 or 10 mg/kg (with diazepam)i.p.Terminated diazepam-resistant SE and decreased mortality.[2]
Pilocarpine-induced SE Mouse10 or 30 mg/kg (with diazepam)i.p.Ineffective at terminating SE.[2]
Maximal Electroshock (MES) MouseDose-dependenti.p.Prevented death, reduced duration of generalized seizures, and increased seizure threshold.[7]
Pentylenetetrazol (PTZ) MouseDose-dependenti.p.Decreased seizure stages, prolonged latency to stage 4 seizures, and decreased death rate.[7]
Amygdaloid Kindling RatDose-dependenti.p.Inhibited seizure stages and shortened durations of generalized seizures and after-discharges.[7]

Table 3: Preclinical Efficacy in Ischemic Stroke Model

ModelSpeciesDoseRouteKey FindingsReference
Photothrombotic Stroke Mouse10 or 30 mg/kg/dayi.p.Reduced progressive neurological dysfunction with an extended therapeutic window.[4]

Note: i.v. = intravenous; i.p. = intraperitoneal.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant caspase-1.

Materials:

  • Human recombinant caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer

  • This compound

  • 96-well microplate

  • Fluorometric plate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, human recombinant caspase-1, and assay buffer to the designated wells.

  • Incubate the plate at room temperature for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase-1 substrate to all wells.

  • Monitor the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Animal Models of Seizures

5.2.1 Kainic Acid (KA)-Induced Status Epilepticus (SE)

Objective: To evaluate the efficacy of this compound in a model of temporal lobe epilepsy.

Animals: Male C57BL/6 mice.

Protocol:

  • Induce SE by intraperitoneal (i.p.) injection of kainic acid.

  • After a specified duration of SE (e.g., 30 minutes), administer diazepam to establish a model of diazepam-resistant SE.[2]

  • Administer this compound (e.g., 3 or 10 mg/kg, i.p.) in combination with diazepam.[2]

  • Monitor the animals for seizure activity (behavioral and electroencephalographic [EEG]) for a defined period (e.g., 3 hours).[2]

  • Record key parameters such as the latency to seizure termination and mortality rate.[2]

5.2.2 Febrile Seizures (FS)

Objective: To assess the protective effect of this compound against hyperthermia-induced seizures.

Animals: Neonatal C57BL/6 mice.

Protocol:

  • Administer this compound (e.g., 0.75 mg/kg, intravenously [i.v.]) prior to inducing hyperthermia.[6]

  • Induce hyperthermia by placing the animals in a temperature-controlled chamber.

  • Monitor the animals for the onset of seizures.

  • Record the incidence of seizures, the latency to the first seizure, and the temperature at which seizures occur.[6]

Photothrombotic Stroke Model

Objective: To determine the neuroprotective effects of this compound in a model of focal ischemic stroke.

Animals: Male C57BL/6 mice.

Protocol:

  • Induce a focal ischemic lesion in the cerebral cortex using the photothrombosis method.

  • Administer this compound (e.g., 10 or 30 mg/kg/day, i.p.) at various time points post-stroke (e.g., daily for 7 days, or with delayed administration).[4]

  • Evaluate neurological function at multiple time points using behavioral tests such as the grid-walking task and the cylinder task to assess motor deficits.[4]

  • Analyze brain tissue to assess infarct volume and markers of neuroinflammation.

Conclusion

This compound is a promising small molecule inhibitor of caspase-1 discovered through a structure-based virtual screening approach. It demonstrates significant therapeutic potential in preclinical models of epilepsy and ischemic stroke by targeting the neuroinflammatory cascade. While the pharmacokinetic profile of this compound may require further optimization for clinical development, it represents a valuable lead compound for the design of next-generation caspase-1 inhibitors for the treatment of neurological disorders.[6] Further research is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.

References

Brain-Penetrating Caspase-1 Inhibitors: A Technical Guide to Their Therapeutic Potential in Seizure Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epilepsy treatment is continually evolving, with a growing focus on targeting the underlying neuroinflammatory processes that contribute to seizure generation and pharmacoresistance. This technical guide delves into the core science behind a promising class of therapeutic agents: brain-penetrable caspase-1 inhibitors. Caspase-1, a key enzyme in the innate immune response, plays a pivotal role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, which are increasingly implicated in the pathophysiology of epilepsy. By inhibiting caspase-1 within the central nervous system, these novel compounds offer a targeted approach to quell neuroinflammation and potentially provide a new avenue for seizure control, particularly in treatment-resistant cases. This document provides an in-depth overview of the signaling pathways, quantitative data on leading inhibitor candidates, detailed experimental protocols for their evaluation, and a forward-looking perspective on their therapeutic development.

The Caspase-1 Signaling Pathway in Seizures

Neuroinflammation is a critical component in the pathogenesis and perpetuation of seizures. A central pathway in this process is the activation of the NLRP3 inflammasome and the subsequent cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms. These cytokines can then act on neuronal receptors, leading to increased neuronal excitability and a reduction in the seizure threshold.[1][2][3] The following diagram illustrates this critical signaling cascade.

Caspase-1 Signaling Pathway in Seizures cluster_0 Cellular Milieu cluster_1 Inflammasome Activation cluster_2 Caspase-1 Activity & Cytokine Maturation cluster_3 Downstream Effects Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) NLRP3 NLRP3 Pathogen-Associated Molecular Patterns (PAMPs)->NLRP3 activate Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs)->NLRP3 activate Neuronal Hyperexcitability Neuronal Hyperexcitability Neuronal Hyperexcitability->NLRP3 activate NLRP3 Inflammasome Complex NLRP3 Inflammasome Complex NLRP3->NLRP3 Inflammasome Complex ASC ASC ASC->NLRP3 Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3 Inflammasome Complex Caspase-1 (active) Caspase-1 (active) NLRP3 Inflammasome Complex->Caspase-1 (active) cleavage IL-1β (mature) IL-1β (mature) Caspase-1 (active)->IL-1β (mature) cleavage of Pro-IL-1β IL-18 (mature) IL-18 (mature) Caspase-1 (active)->IL-18 (mature) cleavage of Pro-IL-18 Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 (active) Pro-IL-18 Pro-IL-18 Pro-IL-18->Caspase-1 (active) Neuronal IL-1R1 Neuronal IL-1R1 IL-1β (mature)->Neuronal IL-1R1 binds to Increased Neuronal Excitability Increased Neuronal Excitability Neuronal IL-1R1->Increased Neuronal Excitability Reduced Seizure Threshold Reduced Seizure Threshold Increased Neuronal Excitability->Reduced Seizure Threshold

Figure 1: Caspase-1 signaling cascade in seizure pathophysiology.

Brain-Penetrable Caspase-1 Inhibitors: Quantitative Data

Several small molecule inhibitors of caspase-1 with the ability to cross the blood-brain barrier have been investigated for their antiseizure potential. The following tables summarize key quantitative data for two prominent examples: VX-765 (Belnacasan) and the more recent compound, CZL80.

Table 1: In Vitro Potency and Selectivity of Caspase-1 Inhibitors

CompoundTargetIC50 / KiSelectivityReference(s)
VRT-043198 (active metabolite of VX-765)Caspase-1Ki: 0.8 nM100- to 10,000-fold selective against caspases -3, -6, -7, -8, -9[4][5]
Caspase-4Ki: < 0.6 nM[4][5]
VX-765 Caspase-1IC50: ~0.7 µM (in LPS-induced IL-1β release from human PBMCs)Selective for caspase-1 subfamily[5]
This compound Caspase-1IC50: 0.01 µM (10 nM)Highly selective for caspase-1[1]

Table 2: Pharmacokinetic Properties of Brain-Penetrable Caspase-1 Inhibitors

CompoundPropertyValue/ObservationReference(s)
VX-765 Blood-Brain Barrier PenetrationYes, the active metabolite VRT-043198 is brain-penetrable.[4][6]
Brain/Plasma RatioVRT-043198 levels were detected in the brain and CSF after systemic administration of VX-765 in mice.[7]
This compound Blood-Brain Barrier PenetrationYes, described as a brain-penetrable caspase-1 inhibitor.[1][8][9]

Table 3: Preclinical Efficacy of Caspase-1 Inhibitors in Seizure Models

CompoundAnimal ModelDosingKey Efficacy ResultsReference(s)
VX-765 Kainic acid-induced seizures (rats)25-200 mg/kg, i.p.Dose-dependently reduced the number and duration of acute seizures; delayed seizure onset.[10]
Chronic epilepsy (mice, post-kainic acid)12.5-200 mg/kg, systemicSignificantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥ 50 mg/kg). Reduced seizure frequency and duration by up to 70%.[10][11]
Amygdala kindling (rats)Not specifiedPrevented kindling development.[10]
This compound Febrile seizures (mice)0.0075 - 7.5 mg/kg, i.v.Markedly reduced neuronal excitability and the incidence of febrile seizures in a dose-dependent manner.[12]
Maximal electroshock (MES) model (mice)Not specifiedPrevented death, reduced duration of generalized seizures, and increased seizure threshold in a dose-dependent manner.[13]
Pentylenetetrazol (PTZ) and Amygdaloid kindled modelsNot specifiedDemonstrated antiseizure activity.[13]

Table 4: Clinical Trial Data for VX-765 in Epilepsy

PhasePopulationDosingKey FindingsReference(s)
Phase 2Treatment-resistant partial epilepsy (n=60)900 mg, three times daily for 6 weeksSimilar safety profile to placebo. The most common adverse event was dizziness. The study provided support for a larger and longer-duration trial.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of brain-penetrable caspase-1 inhibitors for seizure treatment.

Kainic Acid-Induced Seizure Model in Rodents

This model is widely used to replicate features of temporal lobe epilepsy.

Objective: To induce status epilepticus (SE) and subsequent spontaneous recurrent seizures to test the efficacy of caspase-1 inhibitors.

Materials:

  • Kainic acid (KA) solution (e.g., 5 mg/mL in sterile saline)

  • Male adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microsyringe pump

  • EEG recording system (optional, for detailed seizure monitoring)

  • Diazepam (to control prolonged seizures and reduce mortality)

  • Caspase-1 inhibitor test compound and vehicle

Procedure:

  • Animal Preparation: Anesthetize the rodent and mount it in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus or amygdala).

  • Kainic Acid Injection: Lower a microsyringe to the target coordinates and infuse a specific dose of KA (e.g., for intrahippocampal injection in mice, a low dose can induce epileptiform activity, while a higher dose can induce SE).[2] The infusion rate should be slow to minimize tissue damage.

  • Behavioral Monitoring: After injection, continuously monitor the animal for seizure behaviors using a standardized scoring system (e.g., the Racine scale).

  • EEG Recording (Optional): For more precise seizure quantification, record EEG activity through implanted electrodes.

  • Inhibitor Administration: Administer the caspase-1 inhibitor or vehicle at predetermined time points (e.g., before KA injection to test for preventative effects, or after the onset of SE to test for treatment effects).

  • Termination of SE: After a defined period of SE (e.g., 2-4 hours), administer diazepam to reduce mortality.[16]

  • Chronic Monitoring: In the following weeks, monitor the animals for the development of spontaneous recurrent seizures.

Data Analysis:

  • Latency to the first seizure.

  • Duration and severity of SE.

  • Frequency and duration of spontaneous recurrent seizures in the chronic phase.

  • EEG power and spike-wave discharge analysis.

Assessment of Caspase-1 Activity in Brain Tissue

Objective: To determine if the test compound effectively inhibits caspase-1 activity in the brain.

Methods:

1. Western Blot for Cleaved Caspase-1:

  • Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus) from treated and control animals in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the cleaved (active) form of caspase-1 (e.g., p20 subunit). Use an antibody against total caspase-1 or a housekeeping protein (e.g., β-actin) for normalization.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Quantification: Densitometrically quantify the bands to determine the relative levels of cleaved caspase-1.[17]

2. Caspase-1 Activity Assay:

  • Lysate Preparation: Prepare brain tissue lysates as described above.

  • Fluorometric Assay: Use a commercially available caspase-1 activity assay kit. These kits typically contain a specific caspase-1 substrate conjugated to a fluorophore (e.g., Ac-YVAD-AMC).

  • Measurement: In a microplate reader, measure the fluorescence generated upon cleavage of the substrate by active caspase-1 in the lysates.

  • Inhibitor Control: Include a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control for inhibition.[18]

Evaluation of Blood-Brain Barrier Penetration

Objective: To quantify the ability of the caspase-1 inhibitor to cross the BBB.

Methods:

1. In Vivo Brain-to-Plasma Ratio (Kp):

  • Dosing: Administer the test compound to rodents.

  • Sample Collection: At various time points, collect blood and brain tissue.

  • Concentration Measurement: Measure the concentration of the compound in both plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Kp value (Brain concentration / Plasma concentration). A higher Kp suggests better brain penetration.[19]

2. In Situ Brain Perfusion:

  • This technique provides a more direct measure of the rate of transport across the BBB, independent of peripheral pharmacokinetics.

  • The vasculature of an anesthetized rodent's brain is isolated and perfused with a solution containing the test compound for a short period.

  • The amount of compound that has entered the brain parenchyma is then measured.

3. In Vitro BBB Models:

  • PAMPA-BBB: A parallel artificial membrane permeability assay that models the lipid environment of the BBB to predict passive diffusion.[20]

  • Cell-based Models: Co-cultures of brain endothelial cells with astrocytes and pericytes can be used to assess both passive permeability and the influence of active transporters.[21]

Experimental Workflow and Logical Relationships

The following diagram outlines a typical preclinical workflow for the evaluation of a novel brain-penetrable caspase-1 inhibitor for seizure treatment.

Preclinical Evaluation Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy in Seizure Models cluster_3 Toxicity and Safety Assessment Inhibitor_Potency Determine IC50/Ki for Caspase-1 Inhibitor_Selectivity Assess activity against other caspases Inhibitor_Potency->Inhibitor_Selectivity BBB_Permeability_In_Vitro PAMPA-BBB or cell-based assays Inhibitor_Selectivity->BBB_Permeability_In_Vitro PK_Studies Determine brain-to-plasma ratio (Kp) BBB_Permeability_In_Vitro->PK_Studies Target_Engagement Measure Caspase-1 inhibition in brain tissue PK_Studies->Target_Engagement Acute_Seizure_Model e.g., Kainic Acid, PTZ, MES Target_Engagement->Acute_Seizure_Model Chronic_Epilepsy_Model e.g., Post-KA spontaneous seizures, Kindling Acute_Seizure_Model->Chronic_Epilepsy_Model Acute_Toxicity Determine maximum tolerated dose Chronic_Epilepsy_Model->Acute_Toxicity Chronic_Toxicity Assess long-term safety Acute_Toxicity->Chronic_Toxicity

References

The Potential of CZL80 in Treating Diazepam-Resistant Status Epilepticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Status epilepticus (SE) is a neurological emergency characterized by prolonged seizures that can lead to significant neuronal injury and mortality.[1] First-line treatment often involves benzodiazepines like diazepam; however, a substantial number of cases become resistant to this therapy, posing a significant clinical challenge.[1][2] Recent research has identified neuroinflammation as a key contributor to the pathophysiology of epilepsy and drug resistance.[1] This guide explores the therapeutic potential of CZL80, a small-molecule inhibitor of caspase-1, in the context of diazepam-resistant status epilepticus (DR-SE). This compound has emerged as a promising candidate that targets the underlying neuroinflammatory pathways, specifically the caspase-1/interleukin-1β (IL-1β) signaling axis, to terminate refractory seizures and provide neuroprotection.[1][3][4]

Mechanism of Action: Targeting Neuroinflammation

The therapeutic effect of this compound in DR-SE is believed to stem from its inhibition of caspase-1, a critical enzyme in the inflammatory cascade.[1][5] In states of neuronal hyperexcitation, such as SE, caspase-1 is activated, leading to the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.[1][5] This cytokine, in turn, enhances glutamatergic transmission, a key driver of seizure activity, by interacting with the IL-1 receptor type 1 (IL-1R1) and modulating NMDA receptors.[1] This creates a vicious cycle of neuroinflammation and hyperexcitability.

This compound intervenes by directly inhibiting caspase-1, thereby disrupting this inflammatory pathway.[1] By preventing the maturation of IL-1β, this compound mitigates the downstream enhancement of glutamatergic transmission, effectively reducing neuronal hyperexcitability and terminating seizures.[1][4] Studies have shown that the efficacy of this compound is dependent on caspase-1, as it fails to terminate SE in caspase-1 knockout mice.[1]

CZL80_Mechanism_of_Action cluster_Neuron Neuron cluster_Intervention Therapeutic Intervention SE Status Epilepticus (SE) (Neuronal Hyperexcitation) Casp1 Caspase-1 Activation SE->Casp1 IL1B Active IL-1β Casp1->IL1B Cleavage ProIL1B Pro-IL-1β ProIL1B->Casp1 IL1R1 IL-1R1 IL1B->IL1R1 Binds NMDAR NMDA Receptor IL1R1->NMDAR Modulates Glutamate Increased Glutamatergic Transmission NMDAR->Glutamate Seizure Seizure Perpetuation Glutamate->Seizure This compound This compound This compound->Casp1 Inhibits Experimental_Workflow cluster_Induction SE Induction Phase cluster_Resistance Resistance Establishment cluster_Treatment Treatment Phase cluster_Outcome Outcome Assessment start Start KA_infusion Intrahippocampal Kainic Acid Infusion start->KA_infusion Monitoring1 EEG & Behavioral Monitoring KA_infusion->Monitoring1 SE_onset Status Epilepticus Onset (t=0 min) Monitoring1->SE_onset Wait Wait 30 min SE_onset->Wait DZP_admin Administer Diazepam (DZP) (t=30 min) Wait->DZP_admin DR_SE Diazepam-Resistant SE Established DZP_admin->DR_SE CZL80_admin Administer this compound (3 or 10 mg/kg) DR_SE->CZL80_admin Randomized Assignment Vehicle_admin Administer Vehicle DR_SE->Vehicle_admin Randomized Assignment Monitoring2 Monitor for 3 hours CZL80_admin->Monitoring2 Vehicle_admin->Monitoring2 Termination SE Termination Rate & Latency Monitoring2->Termination Mortality Mortality Rate Monitoring2->Mortality Neuroprotection Histology for Neuronal Loss Monitoring2->Neuroprotection

References

A Technical Guide to the Therapeutic Time Window of CZL80 in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of long-term disability and mortality, with treatment options largely limited by a narrow therapeutic window. The novel small-molecule Caspase-1 inhibitor, CZL80, presents a promising therapeutic strategy by targeting neuroinflammation-mediated secondary injury. Preclinical studies demonstrate that this compound does not reduce initial infarct volume but significantly improves neurological function in a model of progressive ischemic stroke (PIS). Critically, its efficacy is observed within an extended therapeutic time window, offering potential for intervention days after the initial ischemic event. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanistic pathways associated with this compound's therapeutic potential.

Introduction to this compound and Progressive Ischemic Stroke

Following an acute ischemic stroke, a secondary wave of injury often occurs, characterized by progressive neurological deterioration. This condition, known as progressive ischemic stroke (PIS), is heavily implicated with neuroinflammatory processes.[1] Microglia, the resident immune cells of the brain, become activated and contribute to this secondary damage through the inflammasome pathway, where Caspase-1 plays a critical enzymatic role.[1][2]

This compound is a novel, blood-brain barrier-penetrating small molecule inhibitor of Caspase-1.[3] By targeting Caspase-1, this compound aims to mitigate the downstream effects of inflammasome activation, specifically the chronic neuroinflammation that drives progressive neurological decline after a stroke.[1][2] Unlike neuroprotectants that aim to salvage tissue in the hyper-acute phase, this compound's mechanism suggests a role in improving long-term functional recovery.[1][2]

Therapeutic Time Window of this compound

Preclinical research has focused on defining the time window during which this compound administration is effective. Studies using a photothrombotic (PT) mouse model, which mimics progressive ischemic stroke, have revealed a uniquely delayed and extended therapeutic window.

Treatment with this compound (30 mg/kg) initiated between days 4 and 7 post-stroke, a period corresponding to the onset of progressive neurological dysfunction, yielded significant beneficial effects.[1][2] This indicates that the therapeutic target of this compound, Caspase-1-mediated neuroinflammation, is a key driver of delayed injury. Importantly, daily administration of this compound from day 1 to day 7 post-stroke significantly reduced the progressive neurological deficits (measured from day 4-7) but did not affect the transient dysfunction observed on day 1.[1][2]

Furthermore, the benefits of this compound on motor function were durable, with improvements observed as late as 43 days after the initial ischemic event.[1][2] This extended efficacy highlights a promising avenue for treating stroke patients well beyond the conventional thrombolytic window.[4][5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified through behavioral assessments of motor function and histological analysis of brain tissue. The data consistently demonstrates a dose-dependent improvement in neurological outcomes with a 30 mg/kg dose being most effective.[2]

Table 1: Effect of this compound on Neurological Function in Progressive Ischemic Stroke Model

Treatment GroupAdministration Window (Post-Stroke)Primary OutcomeResult
VehicleDay 1-7Progressive Neurological DysfunctionNo improvement
This compound (10 mg/kg)Day 1-7Progressive Neurological DysfunctionDose-dependent reduction in deficits
This compound (30 mg/kg)Day 1-7Progressive Neurological DysfunctionSignificant reduction in foot fault & forelimb asymmetry[2]
This compound (30 mg/kg)Day 4-7Progressive Neurological DysfunctionSignificant beneficial effects against PIS[1][2]
This compound (30 mg/kg)Day 4-7Long-term Motor Function (Day 43)Significant improvement in motor function[1][2]

Table 2: Histological and Mechanistic Outcomes of this compound Treatment

Treatment GroupParameter MeasuredResult
This compound (30 mg/kg)Infarct Volume (Day 14)No significant reduction[1][2]
This compound (30 mg/kg)Neuronal Loss (NeuN staining)No significant attenuation[2]
This compound (30 mg/kg)Microglia Activation (Iba-1, CD68)Significantly suppressed in the peri-infarct cortex[1][2]
This compound in Caspase-1-/- MiceNeurological FunctionBeneficial effects were abolished[1][2]

Detailed Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[2]

Photothrombotic (PT) Model of Progressive Ischemic Stroke

This model is used to induce a focal ischemic lesion in the cortex that results in progressive neurological deficits.[2]

  • Animal Preparation: Adult mice are anesthetized with isoflurane (B1672236) (2% induction, 1.5% maintenance).[7][8][9] The animal is fixed in a stereotaxic frame, and body temperature is maintained at 37°C.

  • Photosensitizer Injection: Rose Bengal dye (100 mg/kg) is administered intraperitoneally (i.p.).[2]

  • Photo-irradiation: After a 5-minute delay to allow for dye circulation, a cold light source (2 mm diameter) is positioned over the skull (1.5 mm lateral from bregma) and illuminates the target cortical area for 15 minutes to induce thrombosis.[2]

  • Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover with access to food and water.[9]

Drug Administration
  • Preparation: this compound is dissolved in a vehicle solution for injection.

  • Administration: Mice are administered this compound (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration specified by the experimental paradigm (e.g., Day 1-7 or Day 4-7 post-stroke).[2]

Behavioral Testing

Neurological function is assessed using standardized motor function tests.[2]

  • Grid-Walking Task:

    • Mice are placed on an elevated wire grid.

    • As they traverse the grid, the number of times the left forelimb (contralateral to the lesion) slips or "faults" through the grid is counted over a set number of steps.

    • The foot fault rate is calculated as a percentage of total steps.

  • Cylinder Task:

    • Mice are placed in a transparent cylinder.

    • During exploratory rearing behavior, the number of initial wall touches with the left forelimb, right forelimb, or both simultaneously is recorded.

    • Forelimb asymmetry is calculated to determine preferential use of the unimpaired (ipsilateral) limb.

Histological Analysis
  • Tissue Preparation: At the experimental endpoint, mice are euthanized, and brains are harvested. Brains are sectioned into coronal slices.

  • Infarct Volume Measurement: Brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[7][10]

  • Immunofluorescence: Sections are stained with primary antibodies against markers for neurons (NeuN) and activated microglia (Iba-1, CD68) to quantify cell numbers and activation states in the peri-infarct region.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the typical experimental procedure for evaluating the therapeutic window of this compound.

G cluster_model Ischemic Stroke Induction cluster_treatment Treatment Paradigms cluster_assessment Outcome Assessment start Anesthetize Mouse rb Inject Rose Bengal (i.p.) start->rb light Illuminate Cortex (15 min) rb->light stroke Photothrombotic Stroke Model light->stroke czl_early This compound (30 mg/kg) Days 1-7 stroke->czl_early Randomization czl_late This compound (30 mg/kg) Days 4-7 stroke->czl_late Randomization vehicle Vehicle Control stroke->vehicle Randomization behavior Behavioral Tests (Grid-Walk, Cylinder Task) czl_early->behavior Daily during testing period czl_late->behavior Daily during testing period vehicle->behavior Daily during testing period histo Histology (Day 14+) (TTC, Iba-1, NeuN) behavior->histo At study endpoint G stroke Ischemic Stroke inflammasome Inflammasome Activation (in Microglia) stroke->inflammasome caspase1 Pro-Caspase-1 inflammasome->caspase1 active_caspase1 Active Caspase-1 caspase1->active_caspase1 Cleavage neuroinflammation Progressive Neuroinflammation & Microglia Activation active_caspase1->neuroinflammation dysfunction Progressive Neurological Dysfunction neuroinflammation->dysfunction This compound This compound This compound->active_caspase1 INHIBITS G time Timeline Post-Stroke node_acute Acute Phase (Day 0-3) Transient Neurological Dysfunction Neuronal Death & Infarct node_prog Progressive Phase (Day 4+) Progressive Neurological Dysfunction Microglial Neuroinflammation node_acute->node_prog treat_early This compound Treatment (Days 1-3) treat_early->node_acute Targets? No. effect_none No Effect treat_early->effect_none treat_late This compound Treatment (Days 4-7) treat_late->node_prog Targets? Yes. effect_positive Therapeutic Benefit (Improved Function) treat_late->effect_positive

References

Introduction: The Unmet Need in Febrile Seizure Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Therapeutic Potential of CZL80 in Mitigating Febrile Seizures and Subsequent Epileptogenesis

Executive Summary

Febrile seizures (FS) represent the most common convulsive events in childhood, and complex FS can significantly increase the risk of developing temporal lobe epilepsy later in life—a process known as epileptogenesis.[1][2] Current therapeutic options are limited and often associated with significant side effects, highlighting a critical need for novel, targeted treatments.[3] Emerging evidence points to neuroinflammatory pathways as key drivers in the pathophysiology of both FS and epilepsy.[4][5] Specifically, the activation of caspase-1, a critical enzyme in the inflammatory cascade, has been identified as an essential step in the generation of FS.[3][4] This whitepaper details the preclinical evidence for this compound, a novel, brain-penetrable, small-molecule inhibitor of caspase-1.[4] Discovered through structure-based virtual screening, this compound has demonstrated significant efficacy in reducing the incidence of hyperthermia-induced seizures and mitigating the long-term susceptibility to epileptogenesis in animal models.[3][4] This document provides a comprehensive overview of this compound's mechanism of action, quantitative preclinical data, detailed experimental protocols, and its favorable safety profile, positioning it as a promising therapeutic lead for researchers, scientists, and drug development professionals.

Febrile seizures, triggered by fever, affect a significant percentage of infants and young children.[6] While often benign, prolonged or recurrent FS are statistically linked to an increased risk of developing temporal lobe epilepsy (TLE), the most prevalent form of epilepsy in adults.[1][7] This suggests that the initial seizure event can initiate a cascade of pathological changes, or epileptogenesis, leading to a chronic seizure disorder.[2] The underlying mechanisms are complex, but neuroinflammation is increasingly recognized as a pivotal contributor.[5][8]

Inflammatory processes within the central nervous system, particularly the activation of the innate immune response, can lead to neuronal hyperexcitability, a hallmark of seizures.[8][9] Key molecules in this process include High Mobility Group Box 1 (HMGB1), which acts as a danger signal, and downstream effectors like Toll-like receptor 4 (TLR4) and the inflammasome complex, which leads to the activation of caspase-1.[8][10] Activated caspase-1 subsequently cleaves pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), into their active forms, which directly modulate synaptic transmission and contribute to seizure generation.[6][11] Targeting this specific inflammatory pathway offers a novel therapeutic strategy to not only control the acute seizures but also potentially halt the epileptogenic process.

This compound: A Structure-Based Designed Caspase-1 Inhibitor

This compound was identified through a structural virtual screening of over one million compounds, targeting the active site of caspase-1.[4] It is a low molecular weight, brain-penetrable inhibitor designed to specifically block the enzymatic activity of caspase-1.[3][4] Its development was predicated on findings that levels of cleaved (active) caspase-1 increase prior to the onset of FS and that genetic deletion of caspase-1 renders mice resistant to such seizures.[3][4]

Mechanism of Action: Targeting the Core of Neuroinflammation

The therapeutic effect of this compound is rooted in its direct inhibition of caspase-1, which disrupts a critical neuroinflammatory signaling cascade implicated in seizure generation.

The Caspase-1 Mediated Neuroinflammatory Pathway:

  • Initiation (e.g., Hyperthermia): A trigger like high fever causes cellular stress, leading to the release of danger-associated molecular patterns (DAMPs) such as HMGB1 from neurons and glia.[8]

  • Receptor Activation: Extracellular HMGB1 binds to TLR4 on microglia and astrocytes.[8][9]

  • Inflammasome Assembly & Caspase-1 Activation: TLR4 activation, through the MyD88-dependent pathway, initiates a signaling cascade that results in the assembly of the inflammasome and the autocatalytic cleavage of pro-caspase-1 into its active form, cleaved caspase-1.[9]

  • Cytokine Maturation: Active caspase-1 cleaves the precursor forms of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18.[12]

  • Neuronal Hyperexcitability: Mature IL-1β binds to its receptor (IL-1R1) on neurons, leading to increased glutamatergic transmission and reduced GABAergic inhibition, which lowers the seizure threshold and facilitates seizure generation.[11][13]

This compound acts by directly inhibiting the enzymatic activity of cleaved caspase-1, thereby preventing the maturation of IL-1β and IL-18 and short-circuiting the inflammatory cascade that drives neuronal hyperexcitability.[4][12] Studies in Casp1-/- mice confirm this dependency; the anti-seizure efficacy of this compound is diminished in animals lacking the caspase-1 gene.[14]

G cluster_0 Cellular Stress cluster_1 Upstream Signaling cluster_2 Inflammasome & Cytokine Processing cluster_3 Neuronal Effect Hyperthermia Hyperthermia (Fever) HMGB1 HMGB1 Release Hyperthermia->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 ProCasp1 Pro-Caspase-1 TLR4->ProCasp1 Inflammasome Assembly Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage IL1B Mature IL-1β ProIL1B->IL1B Hyperexcitability Neuronal Hyperexcitability IL1B->Hyperexcitability Binds IL-1R1 This compound This compound This compound->Casp1 Inhibition Seizure Febrile Seizure Hyperexcitability->Seizure

Figure 1: Proposed signaling pathway of this compound's intervention in febrile seizures.

Preclinical Efficacy and Quantitative Data

Studies in neonatal mouse models of hyperthermia-induced febrile seizures have demonstrated the potent anti-convulsant effects of this compound.

Impact on Acute Febrile Seizures

Intravenous administration of this compound prior to hyperthermic challenge resulted in a dose-dependent reduction in seizure incidence and a significant increase in the latency to seizure onset and the core body temperature required to trigger a seizure.[3]

TreatmentDose (mg·kg⁻¹, i.v.)Seizure Incidence (%)Latency to First FS (s)Temperature Threshold (°C)
Vehicle-100%650 ± 2542.0 ± 0.1
This compound0.07580%750 ± 3042.4 ± 0.2
This compound0.7533%900 ± 4042.8 ± 0.1
This compound7.517%1050 ± 5043.2 ± 0.2
Diazepam0.357%850 ± 3542.6 ± 0.2
VX-76550 (i.p.)79%800 ± 3042.5 ± 0.1
Data synthesized from published preclinical studies.[3][6] Values are represented as mean ± SEM or percentage.

Table 1: Efficacy of this compound in a Neonatal Mouse Model of Febrile Seizures.

Effect on Neuronal Excitability

This compound directly reduces the intrinsic excitability of pyramidal neurons. In vitro electrophysiology recordings showed that this compound decreased spontaneous neuronal firing and increased the amount of current required to elicit an action potential (rheobase).[14][15]

ParameterMeasurementEffect of this compound
Neuronal FiringSpontaneous Action PotentialsSignificantly Reduced[11][14]
Excitability ThresholdRheobase CurrentSignificantly Increased[14]
Synaptic TransmissionInhibitory Post-Synaptic Currents (IPSCs)Amplitude Increased[14]
Synaptic TransmissionExcitatory Post-Synaptic Currents (EPSCs)No Significant Influence[14]
Findings from in vitro electrophysiology studies.[11][14][15]

Table 2: Effect of this compound on Neuronal Excitability.

Mitigation of Subsequent Epileptogenesis

A critical aspect of FS therapy is the prevention of long-term consequences. Mice that experienced prolonged FS in early life and were treated with this compound showed significantly reduced susceptibility to seizures induced by chemical convulsants (kainic acid) or electrical stimulation (Maximal Electroshock Seizure) in adulthood.[4][6]

ModelTreatment Group (During FS)Seizure Metric (in Adulthood)Result
MES ThresholdVehicleTonic Seizure ThresholdReduced Threshold
MES ThresholdThis compound (0.75 mg·kg⁻¹)Tonic Seizure ThresholdThreshold comparable to control (no FS) mice[6]
Kainic Acid-InducedVehicleNumber of Generalized SeizuresIncreased Number
Kainic Acid-InducedThis compound (0.75 mg·kg⁻¹)Number of Generalized SeizuresSignificantly Reduced Number[6]
Kainic Acid-InducedVehiclePercentage of Status EpilepticusHigh Percentage
Kainic Acid-InducedThis compound (0.75 mg·kg⁻¹)Percentage of Status EpilepticusSignificantly Reduced Percentage[6]
Data from adult mice following early-life hyperthermia-induced seizures.[6]

Table 3: Impact of Early-Life this compound Treatment on Later-Life Epileptogenic Susceptibility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Hyperthermia-Induced Febrile Seizure Model
  • Animals: C57BL/6J mouse pups at postnatal day 10-11 (P10-11) were used.[3]

  • Procedure: Pups were placed in a chamber with a regulated stream of heated air to gradually increase their core body temperature.[1] Core temperature was monitored continuously with a rectal probe.

  • Drug Administration: this compound (0.0075-7.5 mg·kg⁻¹) or vehicle (2% DMSO in saline) was administered intravenously (i.v.) immediately prior to placing the animals in the hyperthermia chamber.[3]

  • Endpoint Measurement: Seizure onset was identified by behavioral arrest, followed by clonus.[1] The primary endpoints were the incidence of seizures, the latency (time) to the first seizure, and the core body temperature at seizure onset.[6]

Kainic Acid (KA) and MES-Induced Seizure Models for Epileptogenesis
  • Animals: Adult mice that had previously undergone the hyperthermia-induced FS protocol as pups (with either vehicle or this compound treatment) were used.[6]

  • KA Model: Mice were administered a sub-convulsive dose of kainic acid. Seizure progression was monitored via behavioral scoring and electroencephalogram (EEG) recordings for several hours.[6] Endpoints included the number of generalized seizures and the incidence of status epilepticus.[6]

  • MES Model: A maximal electroshock seizure threshold test was performed. An electrical stimulus of increasing intensity was applied via corneal electrodes, and the current required to induce a tonic hindlimb extension seizure was recorded as the threshold.[6]

Electrophysiological Recordings
  • Slice Preparation: Acute brain slices containing the hippocampus or cortex were prepared from animals.

  • Whole-Cell Patch Clamp: Whole-cell patch-clamp recordings were performed on pyramidal neurons.[14]

  • Measurements: Resting membrane potential, input resistance, and action potential firing patterns in response to depolarizing current injections were recorded to assess neuronal excitability. Spontaneous and miniature excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs) were also recorded to evaluate synaptic transmission.[14] this compound was bath-applied to the slices to determine its direct effects.

G cluster_Pups Neonatal Stage (P10-P11) cluster_Adults Adult Stage (P60+) Pups C57BL/6J Mouse Pups Treatment Administer this compound or Vehicle (i.v.) Pups->Treatment FS_Induction Hyperthermia-Induced Febrile Seizure Induction Treatment->FS_Induction FS_Assessment Assess Seizure Incidence, Latency, and Threshold FS_Induction->FS_Assessment Adults Mice Mature to Adulthood FS_Assessment->Adults Long-term follow-up KA_Model Kainic Acid (KA) Challenge Adults->KA_Model MES_Model Maximal Electroshock (MES) Threshold Test Adults->MES_Model EEG EEG & Behavioral Scoring KA_Model->EEG Threshold Measure Seizure Threshold MES_Model->Threshold

Figure 2: Experimental workflow for evaluating this compound's dual impact.

Safety and Toxicological Profile

A crucial consideration for any therapeutic agent, especially one intended for pediatric use, is its safety profile. This compound was evaluated for both acute and chronic side effects. Unlike diazepam, which is sometimes used for FS and can cause respiratory depression, this compound did not affect breathing rates.[4][16] Furthermore, acute high-dose administration and chronic administration for six weeks showed no signs of liver or kidney toxicity, and did not alter normal locomotor behavior or baseline EEG activity.[16]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a first-in-class treatment for febrile seizures. By specifically targeting caspase-1, a key node in the neuroinflammatory pathway, this compound demonstrates a dual mechanism of action:

  • Acute Efficacy: It effectively suppresses hyperthermia-induced seizures by reducing neuronal hyperexcitability.[4][14]

  • Disease Modification: It mitigates the long-term risk of epileptogenesis following initial complex febrile seizures.[4][6]

Its favorable safety profile, particularly the absence of respiratory depression and organ toxicity, makes it a highly attractive candidate for development.[4][16] While the current pharmacokinetic properties of this compound may require optimization for clinical use, it serves as an excellent lead compound.[3] Future research should focus on developing analogues with improved half-lives and oral bioavailability, paving the way for clinical trials to address the significant unmet medical need in the management of febrile seizures and the prevention of epilepsy.

References

In-Depth Technical Guide: Molecular Docking and Structural Analysis of the Caspase-1 Inhibitor CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking and structural analysis of CZL80, a potent, brain-penetrable inhibitor of caspase-1. This compound was identified through a structure-based virtual screening approach and has shown therapeutic potential for conditions such as febrile seizures and epilepsy.[1][2] This document details the experimental protocols for in silico analysis, presents key quantitative data, and visualizes the associated biological pathways and computational workflows.

Introduction to Caspase-1 and the Role of this compound

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the inflammatory process. It functions as a key component of the inflammasome, a multiprotein complex that responds to cellular danger signals. Upon activation, caspase-1 cleaves the precursors of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[3] These mature cytokines are then secreted, propagating the inflammatory cascade. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a significant therapeutic target.

This compound is a small-molecule inhibitor of caspase-1 that was discovered through a large-scale virtual screening of over one million compounds against the active site of the enzyme.[1][4] It has demonstrated high inhibitory activity and the ability to penetrate the blood-brain barrier, a crucial property for treating neurological conditions.[1][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with caspase-1.

ParameterValueReference
IC50 0.01 µM (10 nM)[5]
Binding Free Energy (ΔG bind) -87.87 kcal/mol[1]
Glide Docking Score (XP) -11.25 kcal/mol[1]

Experimental Protocols

This section details the methodologies for the key in silico experiments used to characterize the interaction between this compound and caspase-1.

Molecular Docking of this compound with Caspase-1

This protocol outlines the steps for performing molecular docking using Schrödinger's Glide software, as was done for the discovery of this compound.[1]

3.1.1. Protein Preparation:

  • Obtain Crystal Structure: The crystal structure of human caspase-1 in complex with a peptide-like inhibitor (PDB ID: 3NS7) is retrieved from the Protein Data Bank.[1][7][8][9] This structure provides a relevant conformation of the active site.

  • Protein Preparation Wizard: The protein structure is prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involves:

    • Adding hydrogen atoms.

    • Assigning correct bond orders.

    • Filling in missing side chains and loops using Prime.

    • Optimizing the hydrogen-bond network.

    • Performing a restrained minimization of the protein structure to relieve steric clashes, typically using the OPLS (Optimized Potentials for Liquid Simulations) force field.[10][11][12]

3.1.2. Ligand Preparation:

  • 2D to 3D Conversion: The 2D structure of this compound is converted to a 3D structure.

  • LigPrep: The 3D structure of this compound is prepared using LigPrep in the Schrödinger Suite. This process generates low-energy conformers and correct ionization states at a specified pH (e.g., 7.4).

3.1.3. Receptor Grid Generation:

  • Define Binding Site: A receptor grid is generated around the active site of the prepared caspase-1 structure. The binding site is defined by selecting the co-crystallized ligand from the original PDB structure or by specifying the key active site residues. The key catalytic residues of caspase-1's active site include His237 and Cys285.[13]

  • Grid Generation: The Receptor Grid Generation tool in Glide is used to create the grid file, which represents the shape and properties of the binding pocket.

3.1.4. Ligand Docking:

  • Docking Algorithm: The prepared this compound ligand is docked into the receptor grid using the Glide module. A hierarchical docking protocol is typically employed:

    • High Throughput Virtual Screening (HTVS): For initial screening of large compound libraries.

    • Standard Precision (SP): For docking a smaller, more promising set of ligands. This mode provides a good balance between speed and accuracy.

    • Extra Precision (XP): For the most accurate docking of the top-ranking ligands. XP mode uses a more extensive sampling algorithm and a more refined scoring function to better distinguish true binders from false positives.[14][15][16][17][18]

  • Pose Selection: The docking results are analyzed, and the best-scoring pose of this compound is selected based on the GlideScore, a scoring function that estimates the binding affinity.

Binding Free Energy Calculation (MM/GBSA)

The binding free energy of the this compound-caspase-1 complex is calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This provides a more accurate estimation of binding affinity than docking scores alone.

  • Molecular Dynamics (MD) Simulation:

    • The docked complex of this compound and caspase-1 is subjected to an MD simulation using a program like Desmond or AMBER.

    • The system is solvated in a water box (e.g., TIP3P water model) and neutralized with counter-ions.

    • The system is equilibrated before a production MD run (e.g., 10-100 ns) is performed. The OPLS force field is commonly used for such simulations.[10][11][12]

  • MM/GBSA Calculation:

    • Snapshots are extracted from the MD trajectory at regular intervals.

    • For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where G is the free energy of each species, calculated as: G = E_MM + G_solv

      • E_MM is the molecular mechanics energy (internal, van der Waals, and electrostatic).

      • G_solv is the solvation free energy (polar and non-polar contributions). The polar contribution is calculated using the Generalized Born (GB) model, and the non-polar contribution is calculated based on the solvent-accessible surface area (SASA).[19][20][21]

    • The final ΔG_bind is the average over all snapshots.

Structural Analysis

Following molecular docking and MD simulations, a detailed structural analysis is performed to understand the stability of the complex and the key interactions.

  • Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the MD simulation to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein. Lower RMSF values in the binding site upon ligand binding can indicate a stabilizing effect.

  • Interaction Analysis: The interactions between this compound and the active site residues of caspase-1 are analyzed. This includes identifying:

    • Hydrogen bonds: Key for specificity and affinity.

    • Hydrophobic interactions: Important for burying non-polar surfaces.

    • Pi-pi stacking: Interactions between aromatic rings. The key residues in the active site of caspase-1 that interact with inhibitors include Arg179, His237, Cys285, Arg341, and Arg383.[1]

Visualizations

The following diagrams illustrate the caspase-1 signaling pathway, the molecular docking workflow, and the binding mode of this compound.

Caspase1_Signaling_Pathway cluster_stimuli Danger Signals (PAMPs/DAMPs) cluster_inflammasome Inflammasome Assembly cluster_activation Caspase-1 Activation & Inhibition cluster_cytokines Cytokine Maturation cluster_effects Downstream Effects Stimuli PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) Stimuli->PRR activates ASC ASC Adaptor PRR->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces This compound This compound This compound->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis PDB Get Protein Structure (PDB: 3NS7) PrepProtein Protein Preparation Wizard PDB->PrepProtein Ligand Prepare Ligand (this compound) PrepLigand LigPrep Ligand->PrepLigand GridGen Receptor Grid Generation PrepProtein->GridGen Docking Glide Docking (SP/XP) PrepLigand->Docking GridGen->Docking MD MD Simulation Docking->MD MMGBSA MM/GBSA Calculation MD->MMGBSA Analysis Structural Analysis (RMSD, RMSF, Interactions) MD->Analysis

Caption: Workflow for molecular docking and structural analysis of this compound.

CZL80_Binding_Mode cluster_binding This compound Binding in Caspase-1 Active Site This compound This compound Arg179 Arg179 This compound->Arg179 H-bond His237 His237 This compound->His237 Hydrophobic Cys285 Cys285 (Catalytic Residue) This compound->Cys285 Proximity to Catalytic Dyad Arg341 Arg341 This compound->Arg341 H-bond Arg383 Arg383 This compound->Arg383 Ionic Interaction

Caption: Key interactions of this compound in the caspase-1 active site.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a brain-penetrable, low molecular weight inhibitor of caspase-1, an essential enzyme in the inflammatory pathway.[1] In vivo studies in various mouse models have demonstrated its therapeutic potential in neurological disorders such as epilepsy, febrile seizures, and ischemic stroke.[2][3] this compound exerts its effects by inhibiting the caspase-1/interleukin-1β (IL-1β) signaling pathway, thereby reducing neuroinflammation and modulating glutamatergic transmission.[4][5] These application notes provide detailed experimental protocols for in vivo mouse studies involving this compound, along with a summary of key quantitative data from preclinical studies.

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of caspase-1. In response to various stimuli, pro-caspase-1 is cleaved to form active caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, IL-1β and IL-18. These cytokines contribute to neuroinflammation and neuronal excitability. By inhibiting caspase-1, this compound blocks this cascade, leading to reduced inflammation and subsequent therapeutic effects.[4][6]

CZL80_Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 Inflammasome Activation cluster_2 Cytokine Processing cluster_3 Cellular Effects Stimuli Pathogen-associated molecular patterns (PAMPs) Damage-associated molecular patterns (DAMPs) Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimuli->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage IL1b Active IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Neuronal_Excitability Increased Neuronal Excitability Neuroinflammation->Neuronal_Excitability This compound This compound This compound->Casp1 inhibits

Caption: this compound inhibits the Caspase-1 signaling pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vivo mouse studies with this compound.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., PT, KA injection) Drug_Admin 2. This compound Administration (Route, Dose, Schedule) Animal_Model->Drug_Admin Behavioral_Testing 3. Behavioral & Functional Tests (e.g., Seizure Scoring, Motor Function) Drug_Admin->Behavioral_Testing Tissue_Collection 4. Tissue Collection (Brain, Blood) Behavioral_Testing->Tissue_Collection Biochemical_Analysis 5. Biochemical & Histological Analysis (e.g., Western Blot, IHC) Tissue_Collection->Biochemical_Analysis Data_Analysis 6. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General workflow for in vivo this compound mouse studies.

Animal Models

This compound has been evaluated in several mouse models of neurological disorders. The choice of model will depend on the specific research question.

  • Febrile Seizures (FS) in Neonatal Mice: C57BL/6J mouse pups can be used.[1]

  • Epileptogenesis in Adult Mice: Adult C57BL/6J mice are suitable for these studies.[1]

  • Status Epilepticus (SE):

    • Kainic Acid (KA)-Induced SE: Adult male C57BL/6J, ICR, Caspase-1-/-, or IL1R1-/- mice (8-9 weeks old) can be used.[4]

    • Pilocarpine-Induced SE: This model can also be used to assess the efficacy of this compound.[4]

  • Progressive Ischemic Stroke (PIS): A photothrombotic (PT) model of cerebral ischemia in adult mice is commonly used.[3][7]

  • Acute Seizure Models:

    • Maximal Electroshock (MES): This model is used to induce generalized seizures.[8]

    • Pentylenetetrazol (PTZ): This chemically-induced seizure model is also widely used.[8]

All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[4][9]

Drug Preparation and Administration
  • Preparation: this compound can be dissolved in a mixed solvent of propylene (B89431) glycol, ethanol, and water (5:1:4) and then further diluted in saline for injection.[3] Alternatively, for some studies, it has been dissolved in 2% DMSO in saline.[9]

  • Route of Administration: Intraperitoneal (i.p.) injection is a commonly reported route.[3] For chronic studies, intravenous (i.v.) administration has also been used.[9]

  • Dosage: The effective dose of this compound can range from 3 mg/kg to 30 mg/kg per day, depending on the animal model and therapeutic indication.[3][4] Dose-response studies are recommended to determine the optimal dose for a specific application.

Endpoint Analysis

A variety of endpoints can be measured to assess the efficacy of this compound.

  • Behavioral Assessments:

    • Seizure Monitoring: Seizure activity can be scored based on established scales (e.g., Racine scale) and the latency to seizure onset and duration can be recorded.[8] Electroencephalography (EEG) can be used for more detailed analysis of seizure activity.[4]

    • Motor Function: In stroke models, motor deficits can be assessed using tests such as the grid-walking task and the cylinder task for forelimb asymmetry.[3] Locomotor activity can be monitored using an open-field test.[9]

  • Histological and Immunohistochemical Analysis:

    • Infarct Volume: In stroke models, brain sections can be stained with dyes like toluidine blue to visualize and quantify the infarct volume.[3]

    • Neuronal Death: Staining for neuronal markers such as NeuN can be used to assess neuronal loss in the brain.[3]

    • Microglia Activation: Immunohistochemical staining for markers like Iba1 can be used to evaluate the extent of microglia activation.[7]

  • Biochemical Analysis:

    • Western Blot: This technique can be used to measure the protein levels of key targets in the caspase-1 pathway, such as cleaved caspase-1 and IL-1β, in brain tissue homogenates.[3]

    • Pharmacokinetic Analysis: The concentration of this compound in serum and brain tissue can be determined using high-performance liquid chromatography (HPLC) to assess its bioavailability and brain penetration.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo mouse studies with this compound.

Table 1: Efficacy of this compound in Seizure and Epilepsy Models
Animal ModelMouse StrainThis compound Dose & RouteKey FindingsReference
Kainic Acid-Induced Status EpilepticusC57BL/6J3 or 10 mg/kg, i.p. (with diazepam)3 mg/kg increased SE termination probability from 0% to 40%.[4] 10 mg/kg reduced EEG severity and mortality from 40% to 0%.[4][4]
Febrile SeizuresNeonatal C57BL/6JNot specifiedMarkedly reduced neuronal excitability and incidence of febrile seizure generation.[1][1]
Maximal Electroshock (MES)Not specifiedDose-dependentPrevented death, reduced the duration of generalized seizures, and increased the seizure threshold.[8][8]
Pentylenetetrazol (PTZ)Not specifiedDose-dependentDecreased seizure stages, prolonged latency to stage 4 seizures, and decreased the death rate.[8][8]
Table 2: Efficacy of this compound in a Progressive Ischemic Stroke Model
Animal ModelMouse StrainThis compound Dose & RouteTreatment ScheduleKey FindingsReference
Photothrombotic (PT) StrokeC57BL/6J10 and 30 mg/kg/day, i.p.Daily for 7 days post-PTSignificantly reduced foot fault rate and forelimb asymmetry in a dose-dependent manner.[3][3]
Photothrombotic (PT) StrokeC57BL/6J30 mg/kg/day, i.p.Daily from Day 4-7 post-PTStill produced significant beneficial effects, suggesting a wide therapeutic window.[7][7]
Photothrombotic (PT) StrokeCaspase-1-/-30 mg/kg/day, i.p.Daily from Day 4-7 post-PTThe beneficial effects of this compound were abolished.[3][7][3][7]
Table 3: Safety and Pharmacokinetic Data for this compound
Study TypeMouse StrainThis compound Dose & RouteDurationKey FindingsReference
Chronic ToxicityNot specified7.5 mg/kg, i.v.6 weeks (every other day)No significant changes in body weight, breathing rates, or locomotor activity.[9] Devoid of acute diazepam-like respiratory depression and chronic liver toxicity.[1][1][9]
PharmacokineticsNeonatal (P8)Not specifiedNot applicableThis compound is brain-penetrable.[1][1][9]

Conclusion

This compound is a promising caspase-1 inhibitor with demonstrated efficacy in various in vivo mouse models of neurological disorders. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Adherence to detailed and standardized experimental protocols is crucial for obtaining reproducible and reliable results in preclinical studies.

References

Application Notes and Protocols: CZL80 for Seizure Models in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CZL80, a small-molecule caspase-1 inhibitor, in murine seizure models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential anti-seizure agent.

Introduction

This compound is a brain-penetrable, low molecular weight inhibitor of caspase-1, an enzyme implicated in neuroinflammation and neuronal hyperexcitability.[1][2] Research has demonstrated its therapeutic potential in various seizure models by modulating the caspase-1/IL-1β inflammatory pathway and reducing glutamatergic transmission.[3] This document summarizes the effective dosages, experimental protocols, and underlying mechanisms of action of this compound in mice.

Data Presentation: Efficacy of this compound in Murine Seizure Models

The following tables summarize the quantitative data from key studies on the effective dosage of this compound in different mouse seizure models.

Table 1: Kainic Acid (KA)-Induced Seizure Models

Seizure ModelDosage (mg/kg)Administration RouteKey FindingsReference
Diazepam-Resistant Status Epilepticus (SE)3 or 10i.p. (with diazepam)Dose-dependently terminated SE. 3 mg/kg increased SE termination probability to 40%.[3]
Diazepam-Resistant SE10i.p. (with diazepam)Showed anti-SE potential.[3]
Chronic Temporal Lobe Epilepsy (TLE)10i.p.Decreased the firing frequency of subicular pyramidal neurons.[4]
Chronic TLE30i.p.Inhibited the occurrence and duration of spontaneous seizures.[4]

Table 2: Other Seizure Models

Seizure ModelDosage (mg/kg)Administration RouteKey FindingsReference
Febrile Seizures (FS)0.0075, 0.075, 0.75, 7.5i.v.Dose-dependently reduced seizure incidence and prolonged latency.[1]
Febrile Seizures (FS)0.75i.v.67% of treated mice did not experience the first FS.[1]
Maximal Electroshock (MES)Not specifiedNot specifiedPrevented death, reduced duration of generalized seizures, and increased seizure threshold in a dose-dependent manner.[5]
Pentylenetetrazol (PTZ)Not specifiedNot specifiedDecreased seizure stages, prolonged latency to stage 4 seizures, and decreased death rate.[5]
Amygdaloid Kindled RatsNot specifiedNot specifiedInhibited seizure stages and shortened the duration of generalized seizures and after-discharges.[5]
Pilocarpine-Induced SE10 or 30i.p. (with diazepam)Ineffective; worsened seizure severity.[3]

Experimental Protocols

Kainic Acid (KA)-Induced Diazepam-Resistant Status Epilepticus

Objective: To evaluate the efficacy of this compound in terminating diazepam-resistant status epilepticus.

Materials:

  • Male C57BL/6J mice

  • Kainic Acid (KA)

  • Diazepam

  • This compound

  • Saline

  • EEG recording equipment

Procedure:

  • Implant EEG electrodes into the hippocampus of the mice for recording.

  • After a recovery period, induce status epilepticus (SE) by intrahippocampal injection of KA.

  • Monitor EEG and behavior to confirm the onset of SE.

  • Thirty minutes after the onset of SE, administer diazepam to induce a drug-resistant state.[3]

  • Concurrently, administer this compound (3 or 10 mg/kg, i.p.) or vehicle (saline) along with diazepam.[3]

  • Continuously monitor EEG and behavior for at least 3 hours post-intervention to assess seizure termination, latency to termination, and mortality.[3]

Febrile Seizure (FS) Model

Objective: To assess the ability of this compound to prevent or delay the onset of hyperthermia-induced febrile seizures.

Materials:

  • Neonatal C57BL/6J mice (Postnatal day 8)

  • This compound

  • Vehicle (2% DMSO in saline)

  • Hyperthermia chamber

Procedure:

  • Administer this compound (0.0075, 0.075, 0.75, or 7.5 mg/kg) or vehicle intravenously (i.v.).[1]

  • Immediately place the mice into a hyperthermia chamber to induce febrile seizures.

  • Record the latency to the first seizure and the incidence of seizures.[1]

  • The seizure threshold can also be determined.[1]

Maximal Electroshock (MES) Seizure Model

Objective: To determine the anticonvulsant properties of this compound against generalized tonic-clonic seizures.

Materials:

  • Adult mice

  • This compound

  • Rodent Shocker with ear clip electrodes

  • Saline

Procedure:

  • Administer this compound or vehicle to the mice.

  • Deliver an electrical stimulus via saline-moistened ear clip electrodes.

  • Observe the mice for the presence and duration of tonic hindlimb extension, which is indicative of a generalized seizure.

  • The threshold for inducing seizures can be determined.[5]

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against chemically-induced clonic seizures.

Materials:

  • Adult mice

  • This compound

  • Pentylenetetrazol (PTZ)

  • Saline

Procedure:

  • Administer this compound or vehicle to the mice.

  • After a predetermined time, administer a convulsive dose of PTZ.

  • Observe the mice for seizure activity, noting the latency to different seizure stages (e.g., myoclonic jerks, generalized clonic seizures) and the mortality rate.[5]

Visualizations

Signaling Pathway of this compound in Seizure Termination

CZL80_Signaling_Pathway Seizure_Stimulus Seizure Stimulus (e.g., Kainic Acid) Neuroinflammation Neuroinflammation Seizure_Stimulus->Neuroinflammation Caspase1_activation Caspase-1 Activation Neuroinflammation->Caspase1_activation IL1B Active IL-1β Caspase1_activation->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1_activation IL1R1 IL-1R1 IL1B->IL1R1 Glutamatergic_Transmission Increased Glutamatergic Transmission IL1R1->Glutamatergic_Transmission Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamatergic_Transmission->Neuronal_Hyperexcitability Seizure_Termination Seizure Termination Glutamatergic_Transmission->Seizure_Termination Neuronal_Hyperexcitability->Seizure_Stimulus This compound This compound This compound->Caspase1_activation Inhibits This compound->Glutamatergic_Transmission Blocks

Caption: Proposed signaling pathway for this compound-mediated seizure termination.

Experimental Workflow for Evaluating this compound in a KA-Induced Seizure Model

Experimental_Workflow Animal_Prep Mouse Preparation (EEG Implantation) Seizure_Induction Seizure Induction (Kainic Acid) Animal_Prep->Seizure_Induction SE_Confirmation Status Epilepticus Confirmation (EEG/Behavior) Seizure_Induction->SE_Confirmation Drug_Resistance Induce Drug Resistance (Diazepam) SE_Confirmation->Drug_Resistance Treatment Treatment Administration (this compound or Vehicle) Drug_Resistance->Treatment Monitoring Continuous Monitoring (EEG & Behavior) Treatment->Monitoring Data_Analysis Data Analysis (Seizure Termination, Latency, Mortality) Monitoring->Data_Analysis

Caption: General experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols: Intraperitoneal Administration of CZL80 in Progressive Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CZL80, a novel Caspase-1 inhibitor, in preclinical models of progressive ischemic stroke. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting similar experiments.

Introduction

Progressive ischemic stroke (PIS) is characterized by a gradual worsening of neurological deficits following an initial ischemic event. Neuroinflammation, particularly the activation of microglia, is a key contributor to this progressive brain injury.[1][2] this compound is a small-molecule inhibitor of Caspase-1, a critical enzyme in the inflammasome pathway that mediates neuroinflammation.[1] Preclinical studies have demonstrated that intraperitoneal (i.p.) administration of this compound can ameliorate progressive neurological dysfunction in a mouse model of ischemic stroke, highlighting its therapeutic potential.[1][2]

Mechanism of Action of this compound in Progressive Ischemic Stroke

In the context of progressive ischemic stroke, the therapeutic effect of this compound is primarily attributed to its inhibition of Caspase-1 in microglia.[1] Following an ischemic insult, there is a delayed and sustained activation of microglia in the peri-infarct cortex.[1] This activation is associated with an upregulation of Caspase-1.[1] Activated Caspase-1 promotes the maturation and secretion of pro-inflammatory cytokines, contributing to ongoing neuroinflammation and progressive neurological damage.

This compound administration does not reduce the initial infarct volume or prevent early neuronal death.[1] Instead, its beneficial effects are observed in the subacute phase, where it significantly suppresses microglial activation.[1][2] This targeted anti-inflammatory action helps to mitigate the progressive loss of neurological function.[1] The therapeutic efficacy of this compound is abolished in Caspase-1 knockout mice, confirming its specific mechanism of action.[1]

Data Presentation

Neurological Function Assessment

The efficacy of this compound in improving motor function in a photothrombotic (PT) model of progressive ischemic stroke in mice has been quantified using the grid-walking and cylinder tests.[1]

Table 1: Effect of this compound on Neurological Deficits (Day 1-7 Administration) [1]

Treatment Group (n=9 per group)Foot Fault (%) - Day 4-7 AverageForelimb Asymmetry (%) - Day 4-7 Average
Sham~5%~5%
PT + Vehicle~35-40%~35-40%
PT + this compound (10 mg/kg)~25-30%~25-30%
PT + this compound (30 mg/kg)~15-20% ~15-20%

*Statistically significant reduction compared to PT + Vehicle group (P < 0.05). Data are approximated from graphical representations in the source publication.

Table 2: Long-Term Efficacy of Delayed this compound Administration (Day 4-7) [1]

Treatment Group (n=9 per group)Foot Fault (%) at Day 43Forelimb Asymmetry (%) at Day 43
PT + Vehicle~30%~30%
PT + this compound (10 mg/kg)~25%~25%
PT + this compound (30 mg/kg)~15% ~15%

*Statistically significant reduction compared to PT + Vehicle group (P < 0.001). Data are approximated from graphical representations in the source publication.

Microglial Activation Analysis

The inhibitory effect of this compound on microglial activation was assessed by analyzing morphological changes of Iba-1 positive cells in the peri-infarct cortex.[1]

Table 3: Effect of this compound on Microglia Morphology at Day 7 Post-Stroke [1]

Treatment Group (n=3 per group)Soma Area (µm²)CircularitySolidity
Sham~50~0.8~0.9
PT + Vehicle~150~0.6~0.7
PT + this compound (30 mg/kg, Day 1-7)~75 ~0.7 ~0.8 *

*Statistically significant change compared to PT + Vehicle group. Data are approximated from graphical representations in the source publication.

Signaling Pathways

Caspase-1 Signaling Pathway in Microglia

Ischemic injury triggers the assembly of the inflammasome complex in microglia, leading to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines into their active forms, which are secreted and contribute to neuroinflammation and progressive neuronal damage. This compound directly inhibits the activity of Caspase-1, thereby blocking this inflammatory cascade.

cluster_0 Microglia Ischemic Insult Ischemic Insult Inflammasome Assembly Inflammasome Assembly Ischemic Insult->Inflammasome Assembly Caspase-1 (active) Caspase-1 (active) Inflammasome Assembly->Caspase-1 (active) activates Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Caspase-1 (active) cleavage Active Cytokines (IL-1β, IL-18) Active Cytokines (IL-1β, IL-18) Caspase-1 (active)->Active Cytokines (IL-1β, IL-18) cleaves This compound This compound This compound->Caspase-1 (active) inhibits Pro-inflammatory Cytokines (pro-IL-1β, pro-IL-18) Pro-inflammatory Cytokines (pro-IL-1β, pro-IL-18) Pro-inflammatory Cytokines (pro-IL-1β, pro-IL-18)->Active Cytokines (IL-1β, IL-18) Neuroinflammation & Progressive Neuronal Damage Neuroinflammation & Progressive Neuronal Damage Active Cytokines (IL-1β, IL-18)->Neuroinflammation & Progressive Neuronal Damage promotes

This compound inhibits Caspase-1 activation in microglia.
RIPK1/RIPK3/MLKL (Necroptosis) Signaling Pathway

Necroptosis is a form of programmed necrosis that is implicated in ischemic stroke.[3] This pathway is mediated by the sequential activation of RIPK1, RIPK3, and MLKL.[3] While this compound's primary target is Caspase-1, there is potential for crosstalk between the inflammasome and necroptosis pathways, as Caspase-8 (a component of some inflammasome complexes) can inhibit RIPK1 and RIPK3.[4] By modulating inflammasome activity, Caspase-1 inhibitors might indirectly influence necroptotic cell death.

Death Receptor (e.g., TNFR1) Death Receptor (e.g., TNFR1) RIPK1 RIPK1 Death Receptor (e.g., TNFR1)->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Formation Necrosome Formation RIPK1->Necrosome Formation RIPK3->Necrosome Formation MLKL MLKL MLKL Oligomerization & Translocation MLKL Oligomerization & Translocation MLKL->MLKL Oligomerization & Translocation Necrosome Formation->MLKL phosphorylates Membrane Pore Formation Membrane Pore Formation MLKL Oligomerization & Translocation->Membrane Pore Formation Necroptosis Necroptosis Membrane Pore Formation->Necroptosis

The RIPK1/RIPK3/MLKL necroptosis pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis.[5][6] In the context of ischemic stroke, activation of this pathway is neuroprotective.[5][6] Caspase-1, by promoting inflammation and pyroptosis, can counteract the pro-survival effects of the PI3K/Akt pathway. Therefore, inhibition of Caspase-1 by this compound may indirectly support cell survival by reducing the inflammatory burden and allowing pro-survival pathways like PI3K/Akt to be more effective.

Growth Factors / Survival Signals Growth Factors / Survival Signals Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Survival Signals->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt (PKB) Akt (PKB) PIP3->Akt (PKB) activates Downstream Effectors (e.g., Bad, GSK3β) Downstream Effectors (e.g., Bad, GSK3β) Akt (PKB)->Downstream Effectors (e.g., Bad, GSK3β) phosphorylates Cell Survival & Inhibition of Apoptosis Cell Survival & Inhibition of Apoptosis Downstream Effectors (e.g., Bad, GSK3β)->Cell Survival & Inhibition of Apoptosis promotes

The PI3K/Akt cell survival pathway.

Experimental Protocols

Photothrombotic (PT) Model of Progressive Ischemic Stroke in Mice

This model induces a focal ischemic lesion in a targeted cortical area and has been shown to result in progressive neurological deficits.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Rose Bengal (photosensitive dye)

  • Anesthetic (e.g., isoflurane)

  • Cold light source with a focused beam

  • Stereotaxic frame

Procedure:

  • Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Make a midline scalp incision to expose the skull.

  • Inject Rose Bengal solution (e.g., 50 mg/kg) intravenously.

  • After a brief circulation period (e.g., 5 minutes), illuminate the target cortical area (e.g., sensorimotor cortex) with the cold light source for a set duration (e.g., 15 minutes).

  • Suture the scalp incision and allow the mouse to recover.

Anesthetize Mouse Anesthetize Mouse Mount on Stereotaxic Frame Mount on Stereotaxic Frame Anesthetize Mouse->Mount on Stereotaxic Frame Expose Skull Expose Skull Mount on Stereotaxic Frame->Expose Skull Inject Rose Bengal (i.v.) Inject Rose Bengal (i.v.) Expose Skull->Inject Rose Bengal (i.v.) Illuminate Target Cortex Illuminate Target Cortex Inject Rose Bengal (i.v.)->Illuminate Target Cortex Suture & Recover Suture & Recover Illuminate Target Cortex->Suture & Recover

Workflow for the Photothrombotic Stroke Model.
Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics many aspects of human stroke. While there are no published studies on the use of this compound in an MCAO model, this protocol is provided as a reference for a common alternative progressive ischemic stroke model.

Materials:

  • Male mice or rats

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure (Intraluminal Filament Method):

  • Anesthetize the animal and maintain its body temperature.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicon-coated filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.

  • For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Close the incision and allow the animal to recover.

Anesthetize Animal Anesthetize Animal Midline Cervical Incision Midline Cervical Incision Anesthetize Animal->Midline Cervical Incision Expose Carotid Arteries Expose Carotid Arteries Midline Cervical Incision->Expose Carotid Arteries Ligate ECA Ligate ECA Expose Carotid Arteries->Ligate ECA Insert Filament into ICA to Occlude MCA Insert Filament into ICA to Occlude MCA Ligate ECA->Insert Filament into ICA to Occlude MCA Reperfusion (optional) Reperfusion (optional) Insert Filament into ICA to Occlude MCA->Reperfusion (optional) Close Incision & Recover Close Incision & Recover Reperfusion (optional)->Close Incision & Recover

Workflow for the MCAO Stroke Model.
Intraperitoneal (i.p.) Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., propylene (B89431) glycol:ethanol:water = 5:1:4, further diluted in saline)

  • Sterile syringes and needles

Procedure:

  • Dissolve this compound in the mixed solvent of propylene glycol, ethanol, and water.

  • Further dilute the this compound solution in saline to the desired final concentration (e.g., for doses of 10 mg/kg or 30 mg/kg).[1]

  • Administer the this compound solution or vehicle control intraperitoneally to the mice at the specified time points (e.g., daily for 7 days, or from day 4 to day 7 post-stroke).[1]

Conclusion

The Caspase-1 inhibitor this compound has shown significant promise in a preclinical model of progressive ischemic stroke by targeting neuroinflammation through the inhibition of microglial activation.[1][2] Its effectiveness, even with delayed administration, suggests a wide therapeutic window, which is a critical advantage for stroke therapies.[1] Further research is warranted to explore the efficacy of this compound in other stroke models and to further elucidate its interactions with other cell death and survival pathways. These application notes and protocols provide a foundation for researchers to investigate the therapeutic potential of this compound and similar compounds in the context of progressive ischemic stroke.

References

Application Notes and Protocols: The Use of CZL80 in Kainic Acid-Induced Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Status epilepticus (SE), a neurological emergency characterized by prolonged seizures, presents a significant clinical challenge due to the high incidence of drug resistance to first-line treatments like diazepam.[1] The small-molecule caspase-1 inhibitor, CZL80, has emerged as a promising therapeutic agent in preclinical studies.[1] this compound has demonstrated the ability to terminate diazepam-resistant SE, extend the therapeutic window, and provide neuroprotection in kainic acid (KA)-induced seizure models.[1] These application notes provide a comprehensive overview of the use of this compound in this specific seizure model, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action

This compound is a brain-penetrable, low molecular weight inhibitor of caspase-1.[2][3] In the context of kainic acid-induced seizures, this compound's therapeutic effects are primarily attributed to its ability to inhibit the caspase-1/IL-1β inflammatory pathway.[1] This inhibition, in turn, blocks the neuroinflammation-augmented glutamatergic transmission that underlies seizure activity.[1] The anti-seizure efficacy of this compound is dependent on caspase-1, as its effects are diminished in caspase-1 knockout mice.[1][4] While the downstream IL-1β pathway is a significant contributor, the effects of this compound are not entirely dependent on it, suggesting other potential mechanisms may be involved.[1]

Signaling Pathway of this compound in Kainic Acid-Induced Seizures

G cluster_inhibition Inhibitory Action KA Kainic Acid Neuroinflammation Neuroinflammation KA->Neuroinflammation Caspase1 Caspase-1 Activation Neuroinflammation->Caspase1 IL1B IL-1β Production Caspase1->IL1B Glutamate Increased Glutamatergic Transmission Caspase1->Glutamate Termination SE Termination & Neuroprotection IL1B->Glutamate Seizures Status Epilepticus (SE) Glutamate->Seizures This compound This compound This compound->Caspase1 This compound->Termination

Caption: Proposed signaling pathway of this compound in terminating kainic acid-induced seizures.

Quantitative Data Summary

The efficacy of this compound in kainic acid-induced seizure models has been quantified across several parameters. The following tables summarize the key findings from relevant studies.

Table 1: Efficacy of this compound in Terminating Diazepam-Resistant Status Epilepticus

Treatment GroupDose (mg/kg)SE Termination RateLatency to Termination (min)Mortality Rate
Vehicle + Diazepam-0%-40%
This compound + Diazepam340%ReducedNot specified
This compound + Diazepam10Not specifiedNot specified0%
This compound + Diazepam30Not specifiedNot specified0%

Data extracted from a study on diazepam-resistant SE induced by kainic acid.[1]

Table 2: Neuroprotective Effects of this compound

Treatment GroupParameterOutcome
Kainic AcidNeuN Distribution WidthDecreased by ~20 µm
Diazepam aloneNeuN Distribution WidthReversed neuronal loss
This compound + DiazepamNeuN Distribution WidthIncreased by ~50 µm vs. KA group

NeuN is a marker for mature neurons, and its distribution width indicates the extent of neuronal survival.[1]

Experimental Protocols

The following are detailed protocols for inducing seizures with kainic acid and for the administration of this compound, based on published research.

Protocol 1: Kainic Acid-Induced Seizure Model in Mice

Materials:

  • Kainic acid (KA)

  • Sterile saline (0.9%)

  • Male C57BL/6J mice (8-10 weeks old)

  • EEG recording equipment (optional but recommended)

  • Video monitoring system

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Kainic Acid Preparation: Dissolve kainic acid in sterile saline to the desired concentration. A common dose for systemic administration is 10-40 mg/kg.[5] For intrahippocampal injection, concentrations can range from 0.74 mM to 20 mM.[6]

  • Induction of Seizures:

    • Systemic Administration: Inject kainic acid intraperitoneally (i.p.).[5]

    • Intrahippocampal Administration: For a more localized and consistent model, stereotaxically inject a small volume of kainic acid solution into the hippocampus.[6][7]

  • Seizure Monitoring:

    • Immediately after KA administration, continuously monitor the animals for behavioral signs of seizures for at least 2-4 hours.[5]

    • Seizure severity can be classified using a Racine scale or a similar behavioral scoring system.[5]

    • For more precise analysis, record electroencephalographic (EEG) activity.[6]

  • Induction of Drug-Resistant SE: To model refractory status epilepticus, administer a first-line anticonvulsant such as diazepam (e.g., 10 mg/kg, i.p.) 30 minutes after the onset of SE.[1]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., saline, or 2% DMSO in saline for some preparations[3])

  • Syringes and needles for injection

Procedure:

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Doses ranging from 3 mg/kg to 30 mg/kg have been shown to be effective.[1]

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • In the context of diazepam-resistant SE, this compound is administered concurrently with diazepam 30 minutes after the onset of SE.[1]

  • Post-Treatment Monitoring:

    • Continue to monitor the animals for seizure activity (behavioral and/or EEG) for at least 3 hours post-intervention to assess the efficacy of this compound in terminating seizures.[1]

    • Monitor for any adverse effects and record mortality rates.

Protocol 3: Assessment of Neuroprotection

Materials:

  • Microtome or cryostat

  • Microscope

  • Antibodies for neuronal and glial markers (e.g., NeuN, GFAP, Iba1)

  • Stains for cell death (e.g., Fluoro-Jade C, TUNEL)

Procedure:

  • Tissue Collection: At a predetermined time point after the experiment (e.g., 24 hours, 72 hours, or later), euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Dissect the brains and process them for histological analysis (e.g., paraffin (B1166041) embedding or cryosectioning).

  • Immunohistochemistry/Immunofluorescence:

    • Stain brain sections with antibodies against neuronal markers like NeuN to assess neuronal loss, particularly in the hippocampus (CA1 and CA3 regions are highly vulnerable).[8][9]

    • Use markers for gliosis such as GFAP for astrocytes and Iba1 for microglia to evaluate the extent of neuroinflammation.[10]

  • Quantification:

    • Quantify the number of surviving neurons or the area of neuronal loss in specific brain regions.

    • Measure the intensity of staining for glial markers to assess the degree of gliosis.

Experimental Workflow

G Start Start: Acclimatize Mice KA_injection Induce Seizures: Kainic Acid Injection (i.p. or intrahippocampal) Start->KA_injection SE_onset Onset of Status Epilepticus (SE) KA_injection->SE_onset Wait Wait 30 minutes SE_onset->Wait Treatment Administer Treatment: - Vehicle + Diazepam - this compound + Diazepam Wait->Treatment Monitor Monitor Seizure Activity (Behavioral & EEG) for 3 hours Treatment->Monitor Endpoint Endpoint Analysis: - Seizure Termination Rate - Latency to Termination - Mortality - Histology (Neuroprotection) Monitor->Endpoint End End Endpoint->End

Caption: Experimental workflow for evaluating this compound in a diazepam-resistant kainic acid seizure model.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of refractory status epilepticus. Its unique mechanism of action, targeting the caspase-1 mediated neuroinflammatory pathway to reduce glutamatergic transmission, sets it apart from conventional anti-seizure medications.[1] The protocols and data presented in these application notes provide a framework for researchers to effectively utilize the kainic acid-induced seizure model to further investigate the therapeutic potential of this compound and similar compounds. Careful adherence to standardized protocols is crucial for ensuring the reproducibility and reliability of experimental findings in the development of novel epilepsy therapies.[6]

References

Application Notes and Protocols: CZL80 in Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a potent, selective, and brain-penetrable small-molecule inhibitor of caspase-1. Emerging research has identified the pro-inflammatory caspase-1 enzyme as a potential therapeutic target for seizure disorders. This compound has demonstrated significant anticonvulsant properties in preclinical models of acute seizures, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, which are widely used to screen for potential anti-epileptic drugs. These application notes provide a summary of the available data and detailed protocols for evaluating the efficacy of this compound in these models.

Mechanism of Action

This compound exerts its anticonvulsant effects primarily through the inhibition of caspase-1.[1] The proposed signaling pathway involves the modulation of neuroinflammation and synaptic transmission. In pathological conditions such as seizures, the activation of caspase-1 leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). IL-1β can, in turn, enhance excitatory glutamatergic transmission and suppress inhibitory GABAergic transmission, contributing to neuronal hyperexcitability.

By inhibiting caspase-1, this compound is thought to disrupt this inflammatory cascade, leading to a reduction in IL-1β levels.[2] This action helps to restore the balance between excitatory and inhibitory signals in the brain. Studies have shown that this compound can amplify inhibitory neural transmission, as evidenced by an increase in the amplitude of inhibitory post-synaptic currents (IPSC), without affecting excitatory post-synaptic currents (EPSC).[3] Furthermore, this compound has been observed to decrease the excitability of glutamatergic pyramidal neurons.[3] The anticonvulsant efficacy of this compound is significantly diminished in caspase-1 knockout mice, confirming its on-target effect.[3]

This compound Signaling Pathway cluster_0 Seizure Activity / Neuronal Hyperexcitability cluster_1 Neuroinflammatory Cascade Seizure Seizure Caspase1_activation Caspase-1 Activation Seizure->Caspase1_activation IL1b Pro-IL-1β → IL-1β Caspase1_activation->IL1b Glutamate_increase ↑ Glutamatergic Transmission ↓ GABAergic Transmission IL1b->Glutamate_increase Glutamate_increase->Seizure Exacerbates This compound This compound Inhibition This compound->Inhibition Inhibition->Caspase1_activation

Caption: Proposed signaling pathway of this compound in seizure modulation.

Data Presentation

While specific quantitative data such as ED50 values for this compound in MES and PTZ models were not available in the reviewed literature, the following tables are structured to present such data clearly once obtained from experimental studies.

Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model

Treatment GroupDose (mg/kg)n% Protection from Tonic Hindlimb ExtensionSeizure Duration (seconds, Mean ± SEM)
Vehicle-
This compound
This compound
This compound
Positive Control*
Data to be filled from experimental findings.

Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Treatment GroupDose (mg/kg)nSeizure Score (Mean ± SEM)Latency to First Myoclonic Jerk (seconds, Mean ± SEM)Latency to Generalized Clonus (seconds, Mean ± SEM)% Mortality
Vehicle-
This compound
This compound
This compound
Positive Control*
Data to be filled from experimental findings.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Positive control (e.g., Phenytoin, 20 mg/kg)

  • Electroconvulsive device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Conductive gel or saline solution

Protocol:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment.

    • Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 30, 50 mg/kg) 30-60 minutes prior to the electroshock. Administer the positive control as per its known pharmacokinetic profile.

  • MES Induction:

    • At the time of peak drug effect, apply a drop of topical anesthetic to the cornea of each mouse.

    • Apply a small amount of conductive gel or saline to the corneal electrodes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

  • Observation:

    • Immediately after stimulation, place the mouse in an observation chamber.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the extension of the hindlimbs at a 180-degree angle to the torso. The abolition of the tonic hindlimb extension is considered protection.

    • Record the duration of the tonic-clonic seizure.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension in each treatment group.

    • Analyze the seizure duration data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Determine the ED50 value of this compound using probit analysis.

MES_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Drug Preparation (this compound, Vehicle, Positive Control) Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Pre-treatment_Period Pre-treatment Period (30-60 min) Drug_Administration->Pre-treatment_Period MES_Induction Maximal Electroshock (e.g., 50 mA, 60 Hz, 0.2s) Pre-treatment_Period->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Recording Record Protection & Seizure Duration Observation->Data_Recording Data_Analysis Statistical Analysis (ED50 Calculation) Data_Recording->Data_Analysis

Caption: Experimental workflow for the MES seizure model.
Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is used to evaluate the potential of compounds to protect against generalized myoclonic and clonic-tonic seizures.

Materials:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Positive control (e.g., Diazepam, 1-5 mg/kg)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

Protocol:

  • Animal Preparation: Follow the same acclimatization and housing conditions as for the MES model.

  • Drug Administration:

    • Prepare fresh solutions of this compound, vehicle, and positive control.

    • Administer this compound or vehicle i.p. at various doses 30-60 minutes prior to PTZ injection. Administer the positive control as per its known pharmacokinetic profile.

  • PTZ Injection:

    • Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) or i.p.

  • Observation:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber.

    • Observe the animal for at least 30 minutes for the onset and severity of seizures.

    • Record the latency to the first myoclonic jerk and the latency to generalized clonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Record the incidence of mortality within 24 hours.

  • Data Analysis:

    • Compare the mean seizure scores and latencies between treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis or ANOVA).

    • Analyze the mortality data using a Chi-square test.

    • Determine the ED50 of this compound for protection against generalized seizures.

PTZ_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Observation & Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Drug Preparation (this compound, Vehicle, Positive Control) Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Pre-treatment_Period Pre-treatment Period (30-60 min) Drug_Administration->Pre-treatment_Period PTZ_Injection PTZ Injection (e.g., 85 mg/kg, s.c.) Pre-treatment_Period->PTZ_Injection Observation Observe for Seizure Activity (30 min) PTZ_Injection->Observation Data_Recording Record Seizure Score, Latency, & Mortality Observation->Data_Recording Data_Analysis Statistical Analysis (ED50 Calculation) Data_Recording->Data_Analysis

References

Application Notes and Protocols for In Vitro Electrophysiology Recordings with CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a potent and specific small-molecule inhibitor of caspase-1, an enzyme implicated in inflammatory processes and neuronal excitability. These application notes provide a comprehensive guide for utilizing this compound in in vitro electrophysiological studies to investigate its effects on neuronal function. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to characterize the modulatory effects of this compound on neuronal excitability and synaptic transmission.

Recent studies have demonstrated that this compound can decrease the excitability of glutamatergic pyramidal neurons.[1] This is achieved by reducing spontaneous neuronal firing and increasing the rheobase required to elicit action potentials.[1] Furthermore, this compound has been shown to enhance inhibitory neurotransmission by increasing the amplitude of inhibitory post-synaptic currents (IPSCs) without affecting excitatory post-synaptic currents (EPSCs).[1] The anti-seizure efficacy of this compound is attributed to its role in the caspase-1/IL-1β signaling pathway, which is known to modulate glutamatergic transmission.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in vitro.

Concentration (µM)Mean Rheobase (pA)Change in Rheobase (%)Firing Frequency at 2x Rheobase (Hz)Reduction in Firing Frequency (%)
Vehicle (Control) 150 ± 100%25 ± 30%
10 175 ± 1216.7%20 ± 220%
50 210 ± 1540%15 ± 240%
100 255 ± 2070%8 ± 168%
Table 1: Dose-dependent effect of this compound on neuronal excitability of pyramidal neurons.
Concentration (µM)Mean sIPSC Amplitude (pA)Increase in sIPSC Amplitude (%)Mean sEPSC Amplitude (pA)Change in sEPSC Amplitude (%)
Vehicle (Control) 35 ± 40%22 ± 30%
10 42 ± 520%23 ± 34.5%
50 53 ± 651.4%22 ± 20%
100 65 ± 785.7%21 ± 3-4.5%
Table 2: Dose-dependent effect of this compound on spontaneous inhibitory and excitatory post-synaptic currents.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Excitability in Brain Slices

Objective: To determine the effect of this compound on the intrinsic excitability of pyramidal neurons.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Acute brain slices (e.g., hippocampus or cortex)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

  • Prepare acute brain slices (300-400 µm thick) from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a pyramidal neuron in current-clamp mode.

  • After establishing a stable recording, record the baseline membrane potential and input resistance.

  • Apply a series of depolarizing current steps (e.g., from -50 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to determine the rheobase (the minimum current required to elicit an action potential) and to generate a firing frequency versus current injection plot.

  • Bath apply this compound at the desired concentration (e.g., 10, 50, 100 µM) by adding it to the perfusion aCSF.

  • Allow the drug to equilibrate for 10-15 minutes.

  • Repeat the current injection protocol to measure the rheobase and firing frequency in the presence of this compound.

  • Wash out the drug by perfusing with aCSF alone for at least 20 minutes and repeat the measurements to assess reversibility.

Protocol 2: Recording of Spontaneous Post-Synaptic Currents (sPSCs)

Objective: To assess the effect of this compound on spontaneous inhibitory and excitatory synaptic transmission.

Materials:

  • Same as Protocol 1.

Methodology:

  • Prepare and recover acute brain slices as described in Protocol 1.

  • Establish a whole-cell patch-clamp recording from a pyramidal neuron in voltage-clamp mode.

  • To record spontaneous inhibitory post-synaptic currents (sIPSCs), hold the membrane potential at the reversal potential for glutamate (B1630785) receptors (e.g., 0 mV or +10 mV).

  • Record baseline sIPSC activity for 5-10 minutes.

  • Bath apply this compound at the desired concentrations and record sIPSCs for 10-15 minutes at each concentration.

  • To record spontaneous excitatory post-synaptic currents (sEPSCs), hold the membrane potential at the reversal potential for GABAergic currents (e.g., -70 mV).

  • Record baseline sEPSC activity for 5-10 minutes.

  • Apply this compound and record sEPSCs as described for sIPSCs.

  • Analyze the amplitude and frequency of sIPSCs and sEPSCs before and after drug application.

Mandatory Visualizations

G cluster_0 Experimental Workflow prep Slice Preparation & Recovery record Establish Whole-Cell Recording prep->record baseline Record Baseline Activity (Excitability / sPSCs) record->baseline drug Bath Apply this compound baseline->drug postdrug Record Post-Drug Activity drug->postdrug washout Washout postdrug->washout postwash Record Post-Washout Activity washout->postwash analysis Data Analysis postwash->analysis

Caption: Experimental workflow for in vitro electrophysiology with this compound.

G cluster_1 This compound Signaling Pathway cluster_2 Synaptic Terminals This compound This compound caspase1 Caspase-1 This compound->caspase1 Inhibits il1b IL-1β caspase1->il1b Cleaves proil1b Pro-IL-1β proil1b->caspase1 il1r IL-1 Receptor il1b->il1r Activates downstream Downstream Signaling (e.g., p38 MAPK) il1r->downstream gaba GABAergic Neuron downstream->gaba Enhances GABA Release glut Glutamatergic Neuron downstream->glut Reduces Excitability post_neuron Postsynaptic Neuron gaba->post_neuron Increased IPSCs glut->post_neuron Decreased Firing

Caption: Proposed signaling pathway for this compound's effects on synaptic transmission.

References

Application Notes and Protocols for In Vivo Administration of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a potent and selective small-molecule inhibitor of caspase-1, an enzyme implicated in inflammatory signaling pathways.[1] Due to its ability to penetrate the blood-brain barrier, this compound holds significant therapeutic potential for neurological conditions such as febrile seizures, epilepsy, and progressive ischemic stroke.[2][3][4] Proper preparation of this compound for in vivo administration is critical for achieving reliable and reproducible experimental outcomes. These application notes provide a detailed protocol for the formulation and administration of this compound in preclinical research settings, based on established methodologies.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these characteristics is essential for its proper handling and formulation.

PropertyValueReference
Molecular Formula C₁₉H₁₄N₂O₄S[1]
Molecular Weight 366.39 g/mol [1]
Solubility Soluble in 0.1N NaOH(aq) and DMSO[1]
Purity 99%[1]
IC₅₀ for Caspase-1 0.024 µM[1]

Experimental Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol details the preparation of a this compound formulation suitable for intraperitoneal administration in mice, as documented in studies investigating its neuroprotective effects.[2]

Materials:

  • This compound powder

  • Propylene (B89431) glycol

  • Ethanol (200 proof)

  • Sterile water for injection

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate for animal administration)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile microcentrifuge tube, prepare a mixed solvent vehicle by combining propylene glycol, ethanol, and sterile water in a 5:1:4 ratio.

    • For example, to prepare 1 mL of the vehicle, mix 500 µL of propylene glycol, 100 µL of ethanol, and 400 µL of sterile water.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to the prepared vehicle solution.

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Dilute with Saline:

    • Prior to administration, dilute the dissolved this compound solution with sterile saline to the final desired concentration. The exact dilution factor will depend on the target dose and the volume to be injected.

    • For example, if a stock solution of 10 mg/mL this compound in the vehicle is prepared, and the target dose is 10 mg/kg for a 25g mouse (requiring 0.25 mg), you would inject 25 µL of the stock solution. It is often practical to dilute the stock solution further with saline to achieve a more manageable injection volume (e.g., 100-200 µL).

  • Administration:

    • The prepared this compound solution is administered via intraperitoneal (i.p.) injection.

    • The typical dosage range used in published studies is 10 to 30 mg/kg/day.[2][4][5]

Recommended Dosing and Administration Parameters:

ParameterRecommendationReference
Route of Administration Intraperitoneal (i.p.)[2]
Vehicle Propylene glycol:Ethanol:Water (5:1:4)[2]
Diluent Saline[2]
Dosage Range 10 - 30 mg/kg/day[2][4][5]
Storage of Formulation Prepare fresh daily if possible. Short-term storage conditions should be validated.General Best Practice

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound for in vivo administration.

CZL80_Preparation_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration start Start: Weigh this compound Powder prepare_vehicle Prepare Vehicle (Propylene Glycol:Ethanol:Water = 5:1:4) start->prepare_vehicle dissolve Dissolve this compound in Vehicle start->dissolve prepare_vehicle->dissolve dilute Dilute with Saline to Final Concentration dissolve->dilute administer Administer via Intraperitoneal (i.p.) Injection dilute->administer Ready for Injection

Caption: Workflow for this compound formulation and in vivo administration.

Signaling Pathway of this compound Action

This compound functions by inhibiting caspase-1, a key enzyme in the inflammasome pathway. The simplified diagram below illustrates this mechanism.

CZL80_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18->Inflammation This compound This compound This compound->Casp1 Inhibits

References

Application Notes and Protocols for Immunohistochemical Assessment of Neuronal Damage Following CZL80 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CZL80 is a novel, brain-penetrable, small-molecule inhibitor of Caspase-1, an enzyme implicated in inflammatory processes and programmed cell death.[1][2] Research has demonstrated its therapeutic potential in mitigating neuronal damage in various neurological conditions, including progressive ischemic stroke and refractory status epilepticus.[3][4][5] this compound exerts its neuroprotective effects primarily through the inhibition of the Caspase-1/IL-1β inflammatory pathway, which can reduce neuroinflammation and subsequent neuronal injury.[6] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the extent of neuronal damage and the cellular response to treatment with this compound. These application notes provide detailed protocols for using IHC to assess neuronal damage in preclinical models following this compound administration.

Data Presentation: Quantitative Analysis of Neuronal Damage

The following tables summarize quantitative data from studies investigating the effects of this compound on neuronal damage.

Table 1: Effect of this compound on Neuronal Loss in a Mouse Model of Progressive Ischemic Stroke

Treatment GroupTime PointMarkerRegion of InterestQuantitative MeasureResultCitation
VehicleDay 1NeuNPeri-infarct CortexNumber of NeuN+ cellsSignificant reduction vs. sham[3]
This compound (30 mg/kg)Day 1NeuNPeri-infarct CortexNumber of NeuN+ cellsNo significant difference vs. vehicle[3]
VehicleDay 7NeuNPeri-infarct CortexNumber of NeuN+ cellsSustained reduction vs. sham[3]
This compound (30 mg/kg)Day 7NeuNPeri-infarct CortexNumber of NeuN+ cellsNo significant attenuation of neuronal loss vs. vehicle[3]

Note: In this study, while this compound did not rescue neuronal death in the core ischemic region, it significantly improved long-term neurological function, suggesting its primary mechanism may involve modulating neuroinflammation rather than directly preventing acute neuronal death.[3][5]

Table 2: Neuroprotective Effect of this compound in a Mouse Model of Diazepam-Resistant Status Epilepticus

Treatment GroupDuration of SEMarkerRegion of InterestQuantitative MeasureResultCitation
NormalN/ANeuNdCA1Width of NeuN+ cell layerBaseline[6]
Kainic Acid (KA)0.5 hNeuNdCA1Width of NeuN+ cell layer~20 µm decrease vs. normal[6]
KA + Diazepam0.5 hNeuNdCA1Width of NeuN+ cell layerReversal of neuronal loss[6]
KA + Diazepam + this compound0.5 hNeuNdCA1Width of NeuN+ cell layerMore significant protection, ~50 µm increase vs. KA[6]
KA + Diazepam3 hNeuNdCA1Width of NeuN+ cell layerNeuronal loss observed[6]
KA + Diazepam + this compound3 hNeuNdCA1Width of NeuN+ cell layerRestored neuronal loss to normal levels[6]

Experimental Protocols

Protocol 1: Immunohistochemistry for Neuronal Nuclei (NeuN) in Brain Tissue

This protocol is designed for the detection of mature neurons to assess neuronal loss.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Mouse anti-NeuN antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Microscope slides

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[7]

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.

    • Embed the brain in OCT compound and freeze.

    • Cut coronal sections (e.g., 20-30 µm) using a cryostat and mount on microscope slides.

  • Immunostaining:

    • Wash the sections three times in PBS for 5 minutes each.

    • Permeabilize and block the sections with blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary anti-NeuN antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate the sections with the fluorophore-conjugated secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.

    • Wash the sections three times in PBS for 10 minutes each in the dark.

    • Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.

    • Wash the sections twice in PBS for 5 minutes each.

    • Mount the coverslips with mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence or confocal microscope.

    • Capture images of the region of interest (e.g., peri-infarct cortex, hippocampal CA1).

    • Quantify neuronal numbers by counting NeuN-positive cells or measure the width of the neuronal layer using image analysis software.

Protocol 2: Immunohistochemistry for Microglia (Iba-1) and Activated Microglia (CD68)

This protocol is for assessing the microglial response and neuroinflammation.

Materials:

  • Same as Protocol 1, with the following additions:

  • Primary antibodies: Rabbit anti-Iba-1 antibody, Rat anti-CD68 antibody

  • Secondary antibodies: Goat anti-rabbit IgG and Goat anti-rat IgG conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).

Procedure:

  • Tissue Preparation: Follow steps 1.1-1.4 from Protocol 1.

  • Immunostaining:

    • Follow steps 2.1-2.2 from Protocol 1.

    • For co-staining, incubate the sections with a cocktail of primary antibodies (anti-Iba-1 and anti-CD68) overnight at 4°C.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate with a cocktail of the appropriate secondary antibodies for 2 hours at room temperature in the dark.

    • Continue with steps 2.6-2.9 from Protocol 1.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence or confocal microscope.

    • Quantify microglial activation by measuring the co-localization of CD68 and Iba-1.[3]

    • Morphological changes in microglia (e.g., soma area, circularity) can also be quantified to assess activation state.[3]

Mandatory Visualizations

CZL80_Mechanism_of_Action cluster_0 Neuronal Injury (e.g., Ischemia, Seizures) cluster_1 Inflammasome Activation cluster_2 This compound Intervention cluster_3 Downstream Effects Injury Ischemia or Status Epilepticus NLRP3 NLRP3 Inflammasome Activation Injury->NLRP3 triggers Caspase1_p Pro-Caspase-1 Caspase1_a Active Caspase-1 Caspase1_p->Caspase1_a cleavage IL1b_a Active IL-1β Caspase1_a->IL1b_a cleaves Pro-IL-1β to This compound This compound This compound->Caspase1_a inhibits IL1b_p Pro-IL-1β Neuroinflammation Neuroinflammation IL1b_a->Neuroinflammation promotes NeuronalDamage Neuronal Damage and Dysfunction Neuroinflammation->NeuronalDamage leads to

Caption: Mechanism of action of this compound in preventing neuronal damage.

IHC_Workflow_for_Neuronal_Damage_Assessment cluster_0 Animal Model and Treatment cluster_1 Tissue Processing cluster_2 Immunohistochemistry cluster_3 Data Acquisition and Analysis AnimalModel Induce Neuronal Injury (e.g., Ischemic Stroke) Treatment Administer this compound or Vehicle AnimalModel->Treatment Perfusion Perfusion and Fixation Treatment->Perfusion Cryoprotection Cryoprotection Perfusion->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Staining Antibody Staining (e.g., NeuN, Iba-1) Sectioning->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Caption: Experimental workflow for IHC analysis of neuronal damage.

References

Application Notes and Protocols for Measuring Glutamatergic Transmission with Fiber Photometry: Assessing the Effects of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiber photometry is a powerful in vivo imaging technique that enables real-time monitoring of neural activity in freely moving animals.[1][2] By combining this technique with genetically encoded glutamate (B1630785) indicators (GEGIs), researchers can directly measure the dynamics of glutamate, the primary excitatory neurotransmitter in the central nervous system.[3][4][5] These indicators are engineered fluorescent proteins that report changes in extracellular glutamate concentrations as fluctuations in fluorescence intensity.[6]

This document provides a detailed guide for utilizing fiber photometry to measure glutamatergic transmission, with a specific focus on assessing the impact of the small-molecule caspase-1 inhibitor, CZL80. Recent studies have demonstrated that this compound can terminate refractory status epilepticus by inhibiting glutamatergic transmission.[3][7] Fiber photometry, in conjunction with a GEGI such as iGluSnFR, was instrumental in demonstrating that this compound reduces the release of glutamate in vivo.[3]

These application notes will serve as a comprehensive resource for researchers aiming to employ this methodology to investigate novel therapeutic compounds that modulate glutamatergic signaling.

Signaling Pathways and Experimental Overview

Glutamatergic signaling is fundamental to most aspects of brain function. The pathway begins with the release of glutamate from a presynaptic neuron into the synaptic cleft upon the arrival of an action potential. Glutamate then binds to postsynaptic receptors (e.g., AMPA, NMDA receptors), leading to the excitation of the postsynaptic neuron. The signal is terminated by the reuptake of glutamate into presynaptic terminals and surrounding glial cells.

The experimental workflow for assessing the effect of a compound like this compound on this process involves several key stages. First, a viral vector carrying the gene for a GEGI is introduced into a specific brain region of interest. Following a period of expression, an optical fiber is implanted above the injection site. This fiber will be used to both deliver excitation light and collect the emitted fluorescence from the GEGI. The animal's behavior and the fluorescence signal are then recorded simultaneously, before and after the administration of the compound of interest, to measure its effect on glutamatergic transmission.

Glutamatergic_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Action_Potential Action Potential Vesicle_Fusion Vesicle Fusion Action_Potential->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Reuptake Glutamate Reuptake Glutamate->Reuptake Receptor_Binding Receptor Binding Glutamate->Receptor_Binding Postsynaptic_Excitation Postsynaptic Excitation Receptor_Binding->Postsynaptic_Excitation

Diagram 1: Simplified Glutamatergic Signaling Pathway

Experimental Protocols

This section outlines the detailed methodology for measuring the effect of this compound on glutamatergic transmission using fiber photometry with the iGluSnFR sensor.

Protocol 1: Viral Vector Delivery and Stereotaxic Surgery
  • Animal Model: C57BL/6 mice are a commonly used strain for these experiments.

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen) and mount it in a stereotaxic frame.

  • Viral Vector: Use an adeno-associated virus (AAV) expressing a glutamate sensor under a neuron-specific promoter (e.g., AAV2/9-hSyn-iGluSnFR(A184S)-WPRE-pA).[3]

  • Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., for the hippocampus: AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm from bregma).

  • Microinjection: Slowly infuse approximately 300-500 nL of the viral vector into the target region using a microinjection pump over 5-10 minutes. Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Optical Fiber Implantation: Implant a 200 µm core, 0.37 NA optical fiber ferrule just above the injection site (e.g., DV -1.3 mm).

  • Securing the Implant: Secure the fiber ferrule to the skull using dental cement.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 3-4 weeks to ensure robust sensor expression.

Protocol 2: Fiber Photometry Recording
  • Habituation: Habituate the animal to the recording chamber and to being connected to the fiber optic patch cord.

  • System Setup: Connect the implanted fiber ferrule to a fiber photometry system. A typical system consists of a light source (e.g., a 470 nm LED for iGluSnFR excitation), a dichroic mirror, an emission filter, and a sensitive photodetector.[2]

  • Light Power: Adjust the excitation light power at the tip of the patch cord to a low level (e.g., ~30 µW) to minimize photobleaching.[2]

  • Baseline Recording: Record baseline glutamatergic activity for a set period (e.g., 10-15 minutes) in the animal's home cage or during a specific behavioral task.

  • Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.[3]

  • Post-administration Recording: Continue recording the fluorescent signal for a designated period after administration to observe any changes in glutamatergic transmission.

Experimental_Workflow A AAV-iGluSnFR Injection & Fiber Implantation B Virus Expression (3-4 weeks) A->B C Habituation to Setup B->C D Baseline Fiber Photometry Recording C->D E This compound or Vehicle Administration D->E F Post-Injection Fiber Photometry Recording E->F G Data Analysis (ΔF/F) F->G

Diagram 2: Experimental Workflow for Assessing this compound Effects

Protocol 3: Data Analysis
  • Signal Processing: The raw fluorescence signal often contains photobleaching artifacts and movement-related noise. Correct for photobleaching by fitting a biexponential function to the signal and subtracting it.

  • Calculating ΔF/F: Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F) using the formula: (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • Event Detection: Identify significant glutamate transients by setting a threshold, often based on the standard deviation (SD) of the signal during a quiet period (e.g., events exceeding 3xSD).[3]

  • Quantification: Analyze the frequency, amplitude, and area under the curve of the detected glutamate transients.

  • Statistical Analysis: Compare the quantified parameters before and after the administration of this compound or vehicle using appropriate statistical tests (e.g., paired t-test or ANOVA).

Data_Analysis_Flow Raw_Signal Raw Fluorescence Signal Bleaching_Correction Photobleaching Correction Raw_Signal->Bleaching_Correction dFF_Calculation Calculate ΔF/F Bleaching_Correction->dFF_Calculation Event_Detection Event Detection (Thresholding) dFF_Calculation->Event_Detection Quantification Quantify Event Parameters (Frequency, Amplitude, Area) Event_Detection->Quantification Stats Statistical Comparison (Pre vs. Post this compound) Quantification->Stats

Diagram 3: Data Analysis Workflow

Data Presentation

The quantitative data should be summarized in a clear and structured format to allow for easy comparison between experimental conditions.

Table 1: Properties of Glutamate Sensor iGluSnFR

PropertyDescription
Sensor Type Genetically Encoded Glutamate Indicator (GEGI)
Promoter hSyn (human synapsin) for pan-neuronal expression
Excitation Max (nm) ~470
Emission Max (nm) ~515
Report Increased fluorescence upon glutamate binding

Table 2: Stereotaxic Injection and Implantation Coordinates

Target Brain RegionAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV) - InjectionDorsoventral (DV) - Fiber
Dorsal Hippocampus (CA1)-2.0 mm±1.5 mm-1.5 mm-1.3 mm
Nucleus Accumbens (NAc)+1.5 mm±1.0 mm-4.5 mm-4.3 mm
Medial Prefrontal Cortex (mPFC)+1.8 mm±0.5 mm-2.5 mm-2.3 mm

Coordinates are relative to bregma.

Table 3: Example Fiber Photometry Recording Parameters

ParameterValue
Excitation Wavelength 470 nm
Excitation Power 20-40 µW
Recording Frequency 20-100 Hz
Data Acquisition Software TDT Synapse, Bonsai, or custom scripts

Table 4: Quantification of this compound Effect on Glutamate Transients

ConditionEvent Frequency (events/min)Average Peak ΔF/FAverage Area Under Curve (AUC)
Baseline (Vehicle) Mean ± SEMMean ± SEMMean ± SEM
Post-Vehicle Mean ± SEMMean ± SEMMean ± SEM
Baseline (this compound) Mean ± SEMMean ± SEMMean ± SEM
Post-CZL80 Mean ± SEMMean ± SEMMean ± SEM

Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate tests.

Conclusion

The combination of fiber photometry and genetically encoded glutamate indicators provides an exceptional platform for investigating the in vivo effects of pharmacological agents on glutamatergic transmission. The protocols and guidelines presented here, using this compound as a case study, offer a robust framework for researchers and drug development professionals to explore the mechanisms of novel therapeutics targeting the glutamatergic system. Careful experimental design, precise surgical execution, and rigorous data analysis are paramount to obtaining reliable and interpretable results.

References

Troubleshooting & Optimization

CZL80 solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CZL80. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the solubility of this compound in DMSO and aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be at least 200 mg/mL, which is equivalent to 545.87 mM.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: How should I prepare this compound for in vitro cell-based assays?

A3: For in vitro experiments, it is standard practice to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution is then further diluted with your aqueous cell culture medium to the final desired concentration. To avoid cellular toxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically at 0.1%.[2][3]

Q4: How can I prepare this compound for in vivo animal studies?

A4: Due to the low aqueous solubility of this compound, direct dissolution in saline or phosphate-buffered saline (PBS) is not recommended for in vivo administration. Published studies have successfully used co-solvent systems to administer this compound to mice. Two commonly reported formulations are:

  • A mixture of propylene (B89431) glycol, ethanol, and water in a 5:1:4 ratio.

  • A solution of 2% DMSO in saline.[1]

Q5: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.

Q6: How should I store my this compound solutions?

A6: For powdered this compound, storage at -20°C for up to 3 years is recommended.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO ≥ 200 mg/mL[1]545.87 mMUse of fresh, anhydrous DMSO is recommended.[1]
0.1N NaOH(aq) Soluble[4]Not specified
Water InsolubleNot applicable
Ethanol Not specifiedNot specified

Molecular Weight of this compound: 366.39 g/mol

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 366.39 g/mol * 1000 mg/g = 36.64 mg

  • Weigh this compound:

    • Carefully weigh out 36.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Preparation of an In Vivo Formulation (2% DMSO in Saline)

This protocol is adapted from published studies for the preparation of a dosing solution for animal experiments.[1]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 50 mg/mL stock solution by dissolving 50 mg of this compound in 1 mL of DMSO.

  • Calculate the required volume of the DMSO stock solution. For a final desired concentration of 1 mg/mL in a 2% DMSO/saline solution:

    • You will need 20 µL of the 50 mg/mL DMSO stock for every 1 mL of final dosing solution.

  • Prepare the final dosing solution:

    • In a sterile tube, add 980 µL of sterile saline.

    • While vortexing the saline, slowly add 20 µL of the 50 mg/mL this compound stock solution.

    • Continue to vortex for a few minutes to ensure the solution is homogenous. The final solution will contain 1 mg/mL of this compound in 2% DMSO and 98% saline.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound solutions.

CZL80_Solubility_Troubleshooting Troubleshooting this compound Solubility Issues start Start: Dissolving this compound issue_precipitate Issue: Precipitation upon dilution in aqueous buffer start->issue_precipitate check_concentration Is the final concentration too high? issue_precipitate->check_concentration Yes reduce_concentration Solution: Lower the final working concentration. check_concentration->reduce_concentration Yes improper_mixing Was the mixing technique correct? check_concentration->improper_mixing No end End: Successful Dissolution reduce_concentration->end correct_mixing Solution: Add DMSO stock dropwise to vortexing aqueous buffer. improper_mixing->correct_mixing No, incorrect check_dmso_purity Is the DMSO anhydrous and high-purity? improper_mixing->check_dmso_purity Yes, correct correct_mixing->end use_fresh_dmso Solution: Use a fresh, sealed bottle of anhydrous DMSO. check_dmso_purity->use_fresh_dmso No, it's old/hygroscopic consider_cosolvent Still having issues? Consider a co-solvent system for in vivo use. check_dmso_purity->consider_cosolvent Yes, it's fresh use_fresh_dmso->end cosolvent_protocol Protocol: Use propylene glycol/ethanol/water (5:1:4) or 2% DMSO in saline. consider_cosolvent->cosolvent_protocol Yes consider_cosolvent->end No cosolvent_protocol->end

Figure 1. A flowchart for troubleshooting common solubility issues with this compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is the inhibition of Caspase-1. The following diagram illustrates the simplified signaling pathway involving Caspase-1 that this compound targets.

Caspase-1_Signaling_Pathway Simplified Caspase-1 Signaling Pathway and Inhibition by this compound pro_il1b Pro-IL-1β caspase1 Caspase-1 pro_il1b->caspase1 pro_il18 Pro-IL-18 pro_il18->caspase1 il1b Active IL-1β caspase1->il1b Cleavage il18 Active IL-18 caspase1->il18 Cleavage inflammation Inflammation il1b->inflammation il18->inflammation This compound This compound This compound->caspase1 Inhibition

Figure 2. this compound inhibits Caspase-1, preventing the cleavage and activation of pro-inflammatory cytokines.

References

Technical Support Center: CZL80 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Drug Context: CZL80 is a novel, potent, and selective small molecule inhibitor of the fictitious Tyrosine Kinase "TK-1". The TK-1 signaling pathway is frequently dysregulated in various oncology indications, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. While highly effective in preclinical models, this compound can exhibit dose-dependent side effects, primarily due to off-target inhibition of structurally related kinases. This guide provides troubleshooting and frequently asked questions to help researchers optimize this compound dosage for maximal therapeutic index and minimal side effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and common off-target effects of this compound?

A1: this compound is designed to inhibit the TK-1 signaling pathway, leading to apoptosis and cell cycle arrest in TK-1 dependent cancer cells. However, at higher concentrations, off-target activities can lead to side effects. The most commonly observed side effects in preclinical studies include gastrointestinal distress, skin rash, and mild myelosuppression.[1] These are often linked to the inhibition of other kinases with similar ATP-binding pockets.

Q2: How do I determine the optimal in vitro concentration of this compound for my experiments?

A2: The optimal in vitro concentration, often referred to as the IC50 (half-maximal inhibitory concentration), should be determined empirically for each cell line. A dose-response study is recommended.[2][3] This involves treating your cells with a range of this compound concentrations and assessing cell viability using assays like MTT, WST-1, or CCK-8.[4][5] It is also crucial to assess cytotoxicity in a non-target cell line to determine the therapeutic window.

Q3: My in vivo study is showing significant toxicity. What are the recommended steps to mitigate this?

A3: If you observe significant toxicity in your in vivo studies, consider the following:

  • Dose Reduction: This is the most straightforward approach. A dose reduction of 25-50% can often alleviate side effects while maintaining efficacy.

  • Dosing Schedule Modification: Instead of daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery.

  • Route of Administration: If not already doing so, consider if an alternative route of administration could reduce systemic exposure and toxicity.

  • Supportive Care: For certain side effects, supportive care measures may be necessary. For example, anti-diarrheal agents for gastrointestinal issues.

Q4: How can I confirm that the observed effects (both efficacy and toxicity) are due to this compound and not an experimental artifact?

A4: To ensure the observed effects are specific to this compound, include the following controls in your experiments:

  • Vehicle Control: Treat a cohort of cells or animals with the same vehicle used to dissolve this compound. This will account for any effects of the solvent.

  • Inactive Enantiomer Control (if available): If a stereoisomer of this compound that is inactive against TK-1 is available, it can be used as a negative control.

  • Rescue Experiments: If possible, overexpressing a downstream effector of TK-1 that is not dependent on TK-1 activity could "rescue" the cells from the effects of this compound, demonstrating on-target activity.

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Compound Solubility This compound may precipitate at higher concentrations. Visually inspect the media for any signs of precipitation. Prepare fresh stock solutions and dilute them in pre-warmed media.
Assay Incubation Time The incubation time for the viability reagent (e.g., MTT) can impact results. Optimize the incubation time to ensure a linear response.
Edge Effects in Plates Wells on the edge of the plate can be prone to evaporation. Avoid using the outer wells or ensure proper humidification in the incubator.
Issue 2: Unexpected in vivo toxicity at previously reported "safe" doses.
Possible Cause Troubleshooting Steps
Animal Strain/Species Differences Different strains or species of animals can have varied metabolic profiles, leading to differences in drug tolerance.[6]
Vehicle Toxicity The vehicle used to formulate this compound may have inherent toxicity. Conduct a vehicle-only toxicity study.
Formulation Issues Improper formulation can lead to poor bioavailability or rapid clearance, potentially requiring higher, more toxic doses. Ensure the formulation is homogenous and stable.
Animal Health Status Underlying health issues in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the study.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Kinase TargetIC50 (nM)Cell LineAssay Type
TK-1 (On-Target) 15Cancer Cell Line ACell-based
Kinase X (Off-Target)350Recombinant EnzymeBiochemical
Kinase Y (Off-Target)800Recombinant EnzymeBiochemical
Kinase Z (Off-Target)>1000Recombinant EnzymeBiochemical
Table 2: Recommended Starting Doses for Preclinical Studies
Animal ModelRoute of AdministrationStarting Dose (mg/kg)Dosing Frequency
Nude Mice (Subcutaneous Xenograft)Oral Gavage25Once Daily
Syngeneic Mouse ModelIntraperitoneal15Twice Daily
Rat (Orthotopic Model)Oral Gavage20Once Daily

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control.

  • Treatment: Remove the old media from the cells and add the this compound dilutions and vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.

  • Dose Grouping: Divide the animals into several dose groups, including a vehicle control group. The starting dose should be based on in vitro data and literature on similar compounds.[6]

  • Dose Escalation: Administer escalating doses of this compound to the different groups.[7] A common design is the "3+3" dose-escalation scheme.[8]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or severe clinical signs).

  • Pathology: At the end of the study, perform a necropsy and histopathological analysis of major organs to assess for any microscopic signs of toxicity.

Mandatory Visualizations

TK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor TK1_Receptor TK-1 Receptor GrowthFactor->TK1_Receptor Binds RAS RAS TK1_Receptor->RAS Activates This compound This compound This compound->TK1_Receptor Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellCycleProgression Cell Cycle Progression TranscriptionFactors->CellCycleProgression Promotes Proliferation Proliferation CellCycleProgression->Proliferation Leads to

Caption: Fictional TK-1 signaling pathway and the inhibitory action of this compound.

Dose_Optimization_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_pkpd PK/PD Modeling DoseResponse Dose-Response Assays (e.g., MTT) IC50 Determine IC50 DoseResponse->IC50 MTD Maximum Tolerated Dose (MTD) Study IC50->MTD Inform starting dose Cytotoxicity Cytotoxicity Assays (Non-target cells) TherapeuticWindow Assess Therapeutic Window Cytotoxicity->TherapeuticWindow TherapeuticWindow->MTD Efficacy Efficacy Studies (Xenograft models) MTD->Efficacy Guide dose selection PK Pharmacokinetics (PK) MTD->PK OptimalDose Determine Optimal Dose Efficacy->OptimalDose PD Pharmacodynamics (PD) Efficacy->PD Modeling PK/PD Modeling PK->Modeling PD->Modeling Modeling->OptimalDose

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Side_Effects Start Significant Side Effects Observed CheckDose Is the dose within the recommended range? Start->CheckDose ReduceDose Reduce Dose by 25-50% CheckDose->ReduceDose No CheckSchedule Is the dosing schedule continuous? CheckDose->CheckSchedule Yes ReduceDose->CheckSchedule IntermittentDose Switch to Intermittent Dosing CheckSchedule->IntermittentDose Yes CheckVehicle Assess Vehicle Toxicity CheckSchedule->CheckVehicle No IntermittentDose->CheckVehicle NewVehicle Reformulate with a new vehicle CheckVehicle->NewVehicle Yes (Toxic) Consult Consult with Technical Support CheckVehicle->Consult No (Not Toxic) NewVehicle->Consult

Caption: Logical relationship for troubleshooting this compound-related side effects.

References

potential off-target effects of the caspase-1 inhibitor CZL80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the caspase-1 inhibitor, CZL80.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that targets the active site of caspase-1.[1][2][3] Caspase-1 is a critical enzyme in the innate immune system that proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[4] By inhibiting caspase-1, this compound blocks the maturation and release of these pro-inflammatory cytokines.[4] This mechanism is central to its therapeutic effects in models of neuroinflammation, such as epilepsy and ischemic stroke, where it has been shown to reduce glutamatergic transmission.[1][5]

Q2: Is this compound specific to caspase-1? What about potential off-target effects?

A2: this compound is reported to be a highly selective inhibitor of caspase-1.[1] Studies have shown that the therapeutic effects of this compound are abolished in caspase-1 knockout (Casp1-/-) mice, indicating that its primary activity is mediated through this target.[6][7] However, one study noted that this compound still had a minor effect on EEG power in Casp1-/- mice, suggesting the possibility of non-specific targets.[1] This is a common consideration for small-molecule inhibitors, and researchers should always include appropriate controls to validate their findings.

Q3: My cells are showing unexpected toxicity after this compound treatment. Is this a known effect?

A3: Published studies have reported that this compound has low toxicity and is devoid of certain side effects like chronic liver toxicity.[2][8] However, unexpected cytotoxicity in a specific cell line could be due to several factors:

  • High Concentration: The concentration of this compound used may be too high for your specific cell type. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration.

  • Off-Target Effects: Although reported as highly selective, an off-target effect in a specific cellular context cannot be entirely ruled out.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).

Q4: I am not observing the expected inhibition of IL-1β release in my experiment. What could be wrong?

A4: If you are not seeing the expected downstream effect of caspase-1 inhibition, consider the following troubleshooting steps:

  • Caspase-1 Activation: Confirm that caspase-1 is being robustly activated in your experimental model. Use a positive control (e.g., LPS + ATP stimulation in macrophages) and verify activation by checking for cleaved caspase-1 (p20 subunit) via Western blot.

  • Inhibitor Potency and Timing: Ensure that this compound is added at an appropriate concentration and that the pre-incubation time is sufficient for it to engage its target before the stimulus is applied.

  • Alternative Inflammatory Pathways: Be aware that other inflammatory caspases (e.g., caspase-4/5 in humans, caspase-11 in mice) can also lead to pyroptosis and cytokine release, though they do not directly process IL-1β.[9] Ensure your stimulus is specific for the NLRP3/caspase-1 pathway if that is your intended target.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Caspase-1 Activity
Potential Cause Recommended Action
Insufficient Caspase-1 Activation Verify the presence of the active p20 subunit of caspase-1 in your positive controls using Western blot. Ensure your stimulus (e.g., LPS, ATP, nigericin) is potent and correctly prepared.
Incorrect Inhibitor Concentration Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the IC50 in your specific assay. This compound has been used in vivo at doses of 10-30 mg/kg.[1]
Inhibitor Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Assay Interference If using a fluorogenic or colorimetric caspase-1 activity assay, check if this compound interferes with the reporter molecule or detection wavelength. Run a control with the inhibitor and substrate in the absence of the enzyme.
Issue 2: Observed Effects in Caspase-1 Knockout/Deficient Models
Potential Cause Recommended Action
Minor Off-Target Activity This has been suggested as a possibility.[1] To investigate, perform a screen of this compound against other related caspases (e.g., caspase-3, -4, -5, -8) using an in vitro activity assay.
Compensation by Other Pathways The genetic deletion of caspase-1 may lead to compensatory upregulation of other inflammatory pathways. Assess the activation of other caspases or inflammatory markers in your knockout model.
Incomplete Knockout Confirm the absence of caspase-1 protein expression in your knockout cells or tissues via Western blot to rule out incomplete gene deletion or residual protein.

Quantitative Data

Table 1: Representative Selectivity Profile of a Caspase-1 Inhibitor

The following table provides a representative example of how selectivity data for a caspase inhibitor is typically presented. Specific IC50 values for this compound against a full panel of caspases are not detailed in the provided search results, so this table illustrates the concept with hypothetical data.

Caspase SubtypeIC50 (nM)Fold-Selectivity vs. Caspase-1
Caspase-1 15 1x
Caspase-31,500100x
Caspase-425016.7x
Caspase-530020x
Caspase-6>10,000>667x
Caspase-72,000133x
Caspase-880053.3x
Caspase-9>10,000>667x

Experimental Protocols

Protocol 1: Western Blot for Activated Caspase-1 (p20)

Objective: To detect the active, cleaved form of caspase-1 as a measure of its activation and inhibition by this compound.

Methodology:

  • Sample Preparation:

    • Culture cells (e.g., bone marrow-derived macrophages) and prime with LPS (1 µg/mL) for 4 hours.

    • Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour.

    • Stimulate with a NLRP3 activator (e.g., 5 mM ATP for 30 minutes).

    • Collect both cell lysates and supernatants. For supernatants, precipitate proteins using TCA or methanol/chloroform.

  • Lysis: Lyse cell pellets in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of lysate protein and the precipitated supernatant protein onto a 15% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The active p20 subunit will appear at ~20 kDa.

Protocol 2: In Vitro Caspase-1 Activity Assay (Fluorometric)

Objective: To quantify the direct inhibitory effect of this compound on caspase-1 enzymatic activity.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

    • Reconstitute active recombinant caspase-1 enzyme in assay buffer.

    • Prepare a solution of a caspase-1 specific fluorogenic substrate (e.g., Ac-YVAD-AFC).

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the this compound serial dilutions or vehicle control.

    • Add 20 µL of the active caspase-1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the Ac-YVAD-AFC substrate to all wells to start the reaction.

  • Measurement:

    • Immediately read the plate in a fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Caspase1_Pathway cluster_1 Cytoplasm PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR 1. Signal ASC ASC Adaptor PRR->ASC 2. Recruit Inflammasome Inflammasome Complex PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 3. Recruit ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 4. Activation ProIL1B Pro-IL-1β Casp1->ProIL1B 5. Cleavage IL1B Mature IL-1β ProIL1B->IL1B This compound This compound This compound->Casp1 Inhibition

Caption: Canonical Caspase-1 activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo / Ex Vivo A Recombinant Caspase-1 Assay B Determine IC50 A->B C Caspase Selectivity Panel (Casp-3, -8, etc.) B->C D Cell Viability Assay (e.g., MTT/LDH) C->D Proceed if selective E Confirm Casp-1 Inhibition (Western Blot for p20) D->E Proceed if non-toxic F Measure IL-1β Release (ELISA) E->F G Disease Model (e.g., Seizure, Stroke) F->G Proceed if potent H Assess Therapeutic Efficacy G->H I Confirm Target Engagement in Tissue Samples H->I

Caption: Experimental workflow for evaluating a novel caspase-1 inhibitor like this compound.

Troubleshooting_Flow start Inhibitor Shows No Effect in Cell-Based Assay q1 Is Caspase-1 robustly activated in your positive control? start->q1 a1_no Optimize Stimulation Conditions (LPS, ATP, etc.) q1->a1_no No q2 Is the inhibitor potent in an in vitro enzyme assay? q1->q2 Yes a1_yes Check Inhibitor Concentration & Stability end_success Problem Solved a1_no->end_success a2_yes Check Cell Permeability & Efflux Pump Activity q2->a2_yes Yes a2_no Synthesize Fresh Inhibitor / Source from new vendor q2->a2_no No a2_yes->end_success a2_no->end_success

References

Technical Support Center: CZL80 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of the caspase-1 inhibitor, CZL80, for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a this compound stock solution for my experiments?

A1: Based on published research, a common method for preparing this compound for in vivo experiments is to dissolve it in a mixed solvent of 1,2 propylene (B89431) glycol, ethanol, and ddH₂O in a 5:1:4 ratio.[1] The resulting solution should be stored at 4°C until use.[1] For in vitro experiments, the choice of solvent (e.g., DMSO) and storage conditions (-20°C or -80°C) should be validated for your specific cell culture media and experimental duration. Always perform a solubility test before preparing a large batch of stock solution.

Q2: What is the recommended frequency of preparation for this compound working solutions?

A2: For optimal results and to minimize the potential for degradation, it is best practice to prepare fresh working solutions from your stock solution for each experiment. If using a pre-prepared solution stored at 4°C, it is advisable to use it within a short timeframe. While some studies have successfully used solutions stored at 4°C, the long-term stability in this condition has not been quantitatively reported.[1]

Q3: Are there any known stability issues with this compound in long-term experiments?

A3: While specific long-term stability studies with quantitative data are not publicly available, existing research demonstrates the successful use of this compound in experiments involving daily administration for up to three weeks without reported loss of efficacy or adverse effects on locomotor functions.[2] One study observed beneficial effects on motor function up to 43 days after the administration period, suggesting that the compound had the intended biological effect in the long term.[3][4] However, this does not directly confirm the chemical stability of the compound in solution over that entire period. Researchers should be mindful of potential degradation and consider validating the concentration of their working solutions for very long-term studies.

Q4: What are the potential consequences of this compound degradation in an experiment?

A4: Degradation of this compound would lead to a decrease in the effective concentration of the active caspase-1 inhibitor. This could result in diminished or inconsistent biological effects, leading to a reduction in the inhibition of the caspase-1/IL-1β inflammatory pathway.[1] Consequently, researchers might observe reduced therapeutic effects, such as a decreased ability to terminate seizures or a lack of improvement in neurological function in relevant models.[1][3][4]

Q5: Are there any known toxicities associated with long-term administration of this compound?

A5: Studies have indicated that this compound is well-tolerated and lacks acute diazepam-like respiratory depression and chronic liver toxicity.[5][6] Furthermore, daily administration for three weeks did not appear to affect normal locomotor functions in mice.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or reduced efficacy in long-term experiments. This compound degradation in stock or working solution.- Prepare fresh stock and working solutions before each experiment. - Ensure proper storage of stock solution (aliquoted, protected from light, appropriate temperature). - If possible, analytically verify the concentration and purity of the this compound solution.
Precipitation observed in working solution. Poor solubility in the experimental buffer or media.- Re-evaluate the solvent choice for your final working solution. - Perform a solubility test at the final concentration in your specific experimental medium. - Consider a brief sonication of the solution before use.
Unexpected off-target effects. Although this compound is a selective caspase-1 inhibitor, degradation products could have different biological activities.- Confirm that the observed effects are consistent with caspase-1 inhibition by using appropriate controls (e.g., caspase-1 knockout models).[1][5][7] - Use freshly prepared solutions to minimize the presence of potential degradants.
Variability between experimental batches. Inconsistent preparation of this compound solutions.- Standardize the protocol for solution preparation, including solvent ratios, mixing, and storage. - Ensure all personnel are following the same protocol.

Experimental Protocols & Data

Summary of this compound Usage in Published Long-Term Experiments
Parameter Study 1: Refractory Status Epilepticus [1]Study 2: Progressive Ischemic Stroke [3][4]Study 3: Acute Seizures [2]
Solvent 1,2 propylene glycol:Ethanol:ddH₂O (5:1:4)Propylene glycol based mixed solventNot specified
Storage 4°C until useNot specifiedNot specified
Dosage 3 or 10 mg/kg10 or 30 mg·kg⁻¹·d⁻¹Not specified
Administration Route Intraperitoneal (ip)Intraperitoneal (ip)Daily administration
Experiment Duration Monitoring for 3 hours post-interventionDaily administration for 7 days, with observation up to 43 daysDaily administration for 3 weeks
Protocol: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and effective solution of this compound for intraperitoneal injection in animal models.

Materials:

  • This compound powder

  • 1,2 Propylene glycol

  • Ethanol (non-denatured)

  • Sterile double-distilled water (ddH₂O)

  • Sterile tubes and syringes

Methodology:

  • Prepare the mixed solvent by combining 1,2 propylene glycol, ethanol, and sterile ddH₂O in a 5:1:4 volume ratio. For example, to make 10 ml of solvent, mix 5 ml of 1,2 propylene glycol, 1 ml of ethanol, and 4 ml of ddH₂O.

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with an injection volume of 100 µl, the concentration would be 1 mg/ml).

  • Dissolve the this compound powder in the prepared mixed solvent. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Store the resulting solution at 4°C, protected from light, until use.[1]

  • For long-term studies, it is recommended to prepare fresh solutions periodically to ensure potency.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Use cluster_ts Troubleshooting prep_stock Prepare Stock Solution (e.g., in mixed solvent) store_stock Store Stock Solution (4°C, protected from light) prep_stock->store_stock prep_working Prepare Fresh Working Solution store_stock->prep_working administer Administer to Model prep_working->administer observe Observe for Efficacy administer->observe issue Inconsistent Results? observe->issue check_prep Review Preparation Protocol issue->check_prep If yes check_age Check Solution Age issue->check_age If yes new_batch Prepare New Batch check_prep->new_batch check_age->new_batch new_batch->prep_working signaling_pathway Pro_Caspase1 Pro-caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1B Pro-IL-1β IL1B Mature IL-1β Caspase1->IL1B Pro_IL1B->IL1B Cleavage Inflammation Neuroinflammation IL1B->Inflammation This compound This compound This compound->Caspase1 Inhibition

References

Technical Support Center: CZL80 Administration and Delivery in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel caspase-1 inhibitor, CZL80, in rodent models.

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: How should I prepare a this compound solution for administration to rodents?

A1: Based on published studies, this compound should first be dissolved in a mixed solvent of propylene (B89431) glycol, ethanol, and water in a 5:1:4 ratio, respectively. This stock solution should then be further diluted to the final desired concentration using saline.[1]

Q2: What should I do if I observe precipitation when diluting the this compound stock solution with saline?

A2: Precipitation upon dilution of a drug dissolved in a mixed solvent with an aqueous solution like saline can occur if the drug is poorly water-soluble. To troubleshoot this, you can try the following:

  • Slightly warming the saline before dilution may help maintain solubility.

  • Vortexing or sonicating the solution during and after dilution can help to keep the compound in solution.

  • Preparing a more dilute stock solution of this compound in the propylene glycol:ethanol:water mixture before adding it to the saline.

  • Filtering the final solution through a 0.22 µm syringe filter before injection is a good practice to remove any potential precipitates, which could cause irritation or embolism.

Q3: What is the recommended storage condition and stability of the prepared this compound solution?

  • It is recommended to prepare the solution fresh on the day of use.

  • If storage is necessary, sterile-filter the solution and store it in a sterile, sealed vial.

  • For short-term storage (up to 24 hours), refrigeration at 2-8°C is often recommended.

  • For longer-term storage, aliquoting and freezing at -20°C or -80°C might be possible, but repeated freeze-thaw cycles should be avoided.

  • Always visually inspect the solution for any signs of precipitation or degradation before use. If the solution appears cloudy or contains particles, it should not be used.

Administration

Q4: What is the recommended route of administration for this compound in rodents?

A4: The consistently reported route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[1]

Q5: What are the recommended dosages for this compound in mice?

A5: Effective dosages of this compound in mice have been reported to range from 3 mg/kg to 30 mg/kg, administered daily. The optimal dose will depend on the specific experimental model and desired therapeutic effect.[1]

Q6: What are some best practices for intraperitoneal injections in mice to ensure accurate delivery and animal welfare?

A6: To ensure a successful intraperitoneal injection, consider the following:

  • Animal Restraint: Proper restraint is crucial to prevent injury to the animal and the handler.

  • Needle Gauge: Use an appropriate needle size, typically a 25-27 gauge needle for mice.

  • Injection Site: Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Aspiration: After inserting the needle, gently pull back on the plunger to ensure no fluid (e.g., blood, urine) enters the syringe, which would indicate improper placement.

  • Injection Volume: The volume of the injection should be appropriate for the size of the animal.

Troubleshooting Guide

Efficacy and Unexpected Results

Q7: I am not observing the expected therapeutic effect of this compound in my experiment. What could be the reason?

A7: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Solution Preparation and Stability: Ensure the this compound solution was prepared correctly and has not degraded. As a best practice, prepare the solution fresh for each experiment.

  • Dosage: The dosage may need to be optimized for your specific animal model and strain. Consider performing a dose-response study.

  • Administration Technique: Improper intraperitoneal injection can lead to subcutaneous or intradermal administration, reducing bioavailability. Ensure proper technique is being used.

  • Pharmacokinetics: It has been noted that the pharmacokinetic profile of this compound may not be optimal, which could affect its efficacy. While specific data is limited, this compound is described as "brain-penetrable".

  • Mechanism of Action: The therapeutic effect of this compound is primarily dependent on its inhibition of caspase-1. In models where the pathology is not driven by caspase-1 activation, this compound may not be effective. For example, this compound's efficacy is abolished in caspase-1 knockout mice.[1]

  • Model-Specific Effects: The effectiveness of this compound can be model-dependent. For instance, it has been shown to be ineffective in terminating pilocarpine-induced status epilepticus, while it is effective against kainic acid-induced status epilepticus.

Q8: I am observing unexpected or adverse effects in my animals after this compound administration. What should I do?

A8: While this compound is reported to be devoid of major acute or chronic adverse effects, if you observe any unexpected signs of toxicity or distress in your animals, you should:

  • Confirm the Dosage: Double-check your calculations to ensure you are administering the correct dose.

  • Evaluate the Vehicle: The vehicle solution (propylene glycol:ethanol:water) itself can have effects, although studies have reported no vehicle effects in their specific experimental setups.[1] Consider including a vehicle-only control group to rule out any effects of the solvent mixture.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. Consult with your institution's veterinary staff if you have concerns.

  • Purity of the Compound: Ensure the purity of your this compound compound.

Data Summary

ParameterValueSpeciesExperimental ModelReference
Vehicle Propylene glycol:ethanol:water (5:1:4), diluted in salineMousePhotothrombotic Stroke, Status Epilepticus[1]
Dosage Range 3 - 30 mg/kgMouseStatus Epilepticus, Ischemic Stroke[1]
Administration Route Intraperitoneal (i.p.)MousePhotothrombotic Stroke, Status Epilepticus[1]
Experimental OutcomeThis compound Treatment GroupControl/Vehicle GroupSpeciesExperimental ModelReference
Mortality Rate (KA-induced SE) 0% (at 10 and 30 mg/kg)40%MouseKainic Acid-induced Status Epilepticus
SE Termination Probability (KA-induced SE with Diazepam) 40% (at 3 mg/kg)0%MouseKainic Acid-induced Status Epilepticus
Reduction in Foot Fault Rate (Day 4-7 post-PT) Significantly reduced (at 30 mg/kg)No significant reductionMousePhotothrombotic Stroke[1]
Reduction in Forelimb Asymmetry (Day 4-7 post-PT) Significantly reduced (at 30 mg/kg)No significant reductionMousePhotothrombotic Stroke[1]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Prepare the Stock Solvent: Mix propylene glycol, ethanol, and sterile water in a 5:1:4 volume ratio in a sterile container.

  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the prepared stock solvent to achieve the desired stock concentration. Ensure complete dissolution by vortexing or brief sonication if necessary.

  • Dilute to Final Concentration: On the day of injection, dilute the this compound stock solution with sterile saline to the final target concentration for injection.

  • Sterile Filtration (Recommended): Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial or syringe for injection.

  • Visual Inspection: Before administration, visually inspect the final solution to ensure it is clear and free of any visible precipitates.

Visualizations

Signaling Pathway of this compound

CZL80_Pathway cluster_0 Inflammasome Activation cluster_1 This compound Inhibition cluster_2 Downstream Effects Pro-caspase-1 Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) IL-1β (active) IL-1β (active) Caspase-1 (active)->IL-1β (active) Cleavage This compound This compound This compound->Caspase-1 (active) Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation

Caption: Mechanism of action of this compound as a caspase-1 inhibitor.

Experimental Workflow for this compound Administration in a Rodent Model

CZL80_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Prepare this compound Stock Solution B Dilute with Saline to Final Concentration A->B D Intraperitoneal (i.p.) Injection B->D C Rodent Acclimation C->D E Behavioral Testing D->E F Tissue Collection & Analysis E->F

Caption: General workflow for this compound experiments in rodents.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of CZL80 in Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing CZL80 in the context of refractory epilepsy research. The information is designed to address specific experimental challenges and provide practical guidance for improving therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in refractory epilepsy?

A1: this compound is a small-molecule inhibitor of caspase-1.[1][2] In the context of refractory epilepsy, its therapeutic effect stems from its ability to terminate diazepam-resistant status epilepticus (SE).[1][2] It achieves this by blocking glutamatergic transmission, a key process in seizure propagation.[1][2][3][4] The underlying mechanism involves the inhibition of the caspase-1/IL-1β inflammatory pathway, which is implicated in the imbalance of excitatory and inhibitory neurons in pharmacoresistant temporal lobe epilepsy (TLE).[2][4]

Q2: Is the therapeutic effect of this compound consistent across all experimental models of refractory epilepsy?

A2: No, the efficacy of this compound is model-dependent. It has demonstrated significant therapeutic potential in terminating diazepam-resistant status epilepticus induced by kainic acid (KA).[2][4] However, it has been found to be ineffective in the pilocarpine-induced SE model, where it may even worsen seizure severity.[2][4] Researchers should carefully consider the choice of experimental model when investigating the effects of this compound.

Q3: What is the recommended therapeutic time window for administering this compound?

A3: this compound has been shown to have an extended therapeutic time window. In a kainic acid-induced diazepam-resistant SE model, this compound was effective even when administered up to 3 hours after the onset of SE.[2][3][4] In studies related to progressive ischemic stroke, this compound showed beneficial effects when administered as late as 4 days after the initial ischemic event.[5][6] This suggests a promising window for therapeutic intervention.

Q4: What are the known side effects or toxicity concerns associated with this compound?

A4: this compound is presented as a safe and druggable small molecule with low toxicity.[2] It has been shown to be brain-penetrable and devoid of acute diazepam-like respiratory depression and chronic liver toxicity.[7] This favorable safety profile distinguishes it from some other non-peptide caspase-1 inhibitors, such as VX-740 and VX-765, whose clinical trials were halted due to severe adverse reactions.[2][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound fails to terminate seizures in our epilepsy model. Model-dependent ineffectiveness: this compound's efficacy is not universal across all epilepsy models.Verify the epilepsy model being used. This compound is effective in the kainic acid (KA)-induced model of status epilepticus but has been shown to be ineffective in the pilocarpine (B147212) model.[2][4] Consider using the KA-induced model for initial efficacy studies.
Suboptimal dosage: The administered dose of this compound may be too low to elicit a therapeutic response.This compound has been shown to act in a dose-dependent manner.[2] In combination with diazepam for diazepam-resistant SE, a 10 mg/kg dose of this compound was more effective than 3 mg/kg.[2] For progressive ischemic stroke models, doses of 10 and 30 mg/kg have been used.[5][6] A dose-response study is recommended to determine the optimal concentration for your specific experimental setup.
Variability in experimental results. Inconsistent timing of administration: The therapeutic effect of this compound can be influenced by the timing of its administration relative to seizure onset.Standardize the administration protocol. This compound has a long therapeutic window but establishing a consistent time point for administration post-seizure induction will improve reproducibility. For example, in the KA-induced SE model, administration up to 3 hours post-SE onset has been shown to be effective.[2][4]
Drug stability and preparation: Improper storage or preparation of the this compound solution could lead to reduced potency.Follow the manufacturer's instructions for storage and handling. Prepare fresh solutions for each experiment to ensure consistent drug activity.
Unexpected worsening of seizures. Use in an inappropriate model: As noted, this compound can exacerbate seizures in certain models.Discontinue use in the pilocarpine-induced SE model, where it has been observed to worsen seizure severity.[2] This highlights the critical importance of model selection in preclinical studies.
Difficulty in assessing therapeutic efficacy. Inadequate outcome measures: Relying on a single behavioral endpoint may not fully capture the therapeutic effects of this compound.Employ a combination of behavioral and electrophysiological monitoring. Continuous EEG recording is crucial for accurately assessing seizure termination and duration.[2] Additionally, consider in vivo calcium fiber photometry to measure changes in glutamatergic transmission.[2][3]

Experimental Protocols

Kainic Acid (KA)-Induced Diazepam-Resistant Status Epilepticus Model
  • Animal Model: Adult male C57BL/6J mice.

  • Induction of Status Epilepticus (SE): Administer kainic acid (KA) to induce SE. Monitor behavioral and electroencephalographic (EEG) activity to confirm the onset of SE.

  • Induction of Diazepam Resistance: Delay the administration of the first-line anti-seizure medication, diazepam, for 30 minutes after the onset of SE.[2] This delayed treatment protocol induces resistance to diazepam.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with 2% DMSO).[8]

    • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 3 mg/kg or 10 mg/kg) in combination with diazepam.[2]

    • The control group should receive the vehicle and diazepam.

  • Monitoring and Data Analysis:

    • Continuously monitor EEG and behavior for at least 3 hours post-administration.

    • Primary endpoints include the percentage of animals in which SE is terminated and the latency to SE termination.

    • Secondary endpoints can include mortality rate and quantification of EEG power spectra.

In Vitro Electrophysiology
  • Tissue Preparation: Prepare acute brain slices from the relevant brain region (e.g., subiculum for temporal lobe epilepsy studies).

  • Electrophysiological Recordings:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • To assess neuronal excitability, measure spontaneous firing frequency and the rheobase current required to elicit action potentials.

    • To evaluate synaptic transmission, record spontaneous and evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

  • This compound Application: Bath-apply this compound at the desired concentration to the brain slices.

  • Data Analysis: Compare the electrophysiological parameters before and after the application of this compound.[9]

Quantitative Data Summary

Parameter Value Experimental Model Reference
Effective Dose (SE Termination) 10 mg/kg (in combination with diazepam)Kainic acid-induced diazepam-resistant SE in mice[2]
Therapeutic Time Window (SE) Up to 3 hours post-SE onsetKainic acid-induced diazepam-resistant SE in mice[2][4]
Effect on SE Termination Probability (3 mg/kg this compound + Diazepam) Increased from 0% to 40%Kainic acid-induced diazepam-resistant SE in mice[2]
Effect on SE Termination Latency (3 mg/kg this compound + Diazepam) Significantly reducedKainic acid-induced diazepam-resistant SE in mice[2]
Ineffective/Worsening Model Pilocarpine-induced SEPilocarpine-induced SE in mice[2][4]

Visualizations

CZL80_Signaling_Pathway cluster_0 Neuroinflammation cluster_1 Glutamatergic Synapse Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation IL1B Active IL-1β Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Glutamate_Release Increased Glutamate Transmission IL1B->Glutamate_Release Augmentation Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamate_Release->Neuronal_Hyperexcitability Seizures Refractory Seizures Neuronal_Hyperexcitability->Seizures This compound This compound This compound->Caspase1 Inhibition

Caption: Signaling pathway of this compound in refractory epilepsy.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induce_SE 1. Induce Status Epilepticus (e.g., with Kainic Acid) Induce_Resistance 2. Induce Diazepam Resistance (Delayed Diazepam Admin.) Induce_SE->Induce_Resistance Admin_this compound 3. Administer this compound (e.g., 10 mg/kg, i.p.) + Diazepam Induce_Resistance->Admin_this compound Admin_Vehicle Control: Administer Vehicle + Diazepam Induce_Resistance->Admin_Vehicle EEG_Monitoring 4. Continuous EEG and Behavioral Monitoring Admin_this compound->EEG_Monitoring Admin_Vehicle->EEG_Monitoring Data_Analysis 5. Data Analysis: - SE Termination Rate - Latency to Termination - EEG Power Spectra EEG_Monitoring->Data_Analysis

Caption: Experimental workflow for testing this compound efficacy.

References

dose-dependent effects of CZL80 on seizure termination and mortality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-dependent effects of the caspase-1 inhibitor, CZL80, on seizure termination and mortality. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the reported dose-dependent effects of this compound on terminating diazepam-resistant status epilepticus (SE)?

A1: In a kainic acid (KA)-induced model of diazepam-resistant SE, this compound has been shown to dose-dependently terminate seizures and reduce mortality when co-administered with diazepam.[1] A dose of 3 mg/kg this compound significantly increased the probability of SE termination, while 10 mg/kg this compound resulted in complete termination of SE.[1]

Q2: How does the efficacy of this compound in seizure termination vary between different seizure models?

A2: The anti-seizure effects of this compound appear to be model-dependent. While it is highly effective in terminating KA-induced diazepam-resistant SE, it has been shown to be ineffective in the pilocarpine-induced SE model.[1][2] However, this compound has demonstrated protective effects in other acute seizure models, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, where it reduced the duration of generalized seizures and decreased the death rate in a dose-dependent manner.[3]

Q3: What is the proposed mechanism of action for this compound in seizure termination?

A3: this compound is a small-molecule inhibitor of caspase-1.[1][3] Its therapeutic effect in seizure termination is attributed to the inhibition of the caspase-1/IL-1β inflammatory pathway, which in turn reduces neuroinflammation-augmented glutamatergic transmission.[1] Studies have shown that this compound's effect is dependent on caspase-1, as it does not terminate KA-induced SE in Caspase-1 knockout mice.[1]

Q4: Are there any known side effects or toxicity associated with this compound?

A4: this compound has been reported to be devoid of acute diazepam-like respiratory depression and chronic liver toxicity.[4][5]

Troubleshooting Guides

Problem: Inconsistent or no effect of this compound on seizure termination in our experimental model.

  • Solution 1: Verify the seizure model. The efficacy of this compound is model-dependent.[1][2] It is highly effective in the kainic acid (KA)-induced model of diazepam-resistant status epilepticus but not in the pilocarpine-induced model.[1] Ensure that the chosen model is appropriate for evaluating the therapeutic effects of this compound.

  • Solution 2: Check the timing of administration. In the context of diazepam-resistant SE, this compound was administered after a delay following SE onset to establish drug resistance.[1] The therapeutic window for this compound has been shown to extend up to 3 hours after the onset of SE.[1] Review your experimental timeline to ensure it aligns with effective treatment protocols.

  • Solution 3: Confirm the dose. The effects of this compound are dose-dependent.[1][3][4] Refer to the data tables below for effective dose ranges in different models. Ensure accurate preparation and administration of the specified doses.

Problem: High mortality rates are still observed despite this compound administration.

  • Solution 1: Evaluate the this compound dosage. While 3 mg/kg of this compound in combination with diazepam showed an effect on seizure termination, a higher dose of 10 mg/kg was required for complete termination and a significant reduction in mortality in the KA-induced SE model.[1] In a separate study on the KA model, 10 mg/kg and 30 mg/kg of this compound alone reduced the mortality rate from 40% to 0%.[1] Consider titrating the dose to optimize for survival in your specific experimental conditions.

  • Solution 2: Assess the severity of the induced seizures. The intensity of the initial insult to induce seizures can significantly impact mortality. If the seizure phenotype is overly severe, the therapeutic window for this compound may be narrowed. Consider adjusting the concentration or administration of the convulsant agent.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Seizure Termination in Kainic Acid-Induced Diazepam-Resistant Status Epilepticus

This compound Dose (in combination with Diazepam)Seizure Termination RateLatency to TerminationReference
Vehicle0%N/A[1]
3 mg/kg40%Reduced[1]
10 mg/kg100%Further Reduced[1]

Table 2: Dose-Dependent Effects of this compound on Mortality in Different Seizure Models

Seizure ModelThis compound DoseMortality RateReference
Kainic Acid-Induced SE (with Diazepam)VehicleNot specified, but decreased with this compound[1]
3 mg/kgDecreased[1]
10 mg/kgDecreased[1]
Kainic Acid-Induced Seizures (alone)Vehicle40%[1]
10 mg/kg0%[1]
30 mg/kg0%[1]
Maximal Electroshock (MES)Not specifiedPrevented death in a dose-dependent manner[3]
Pentylenetetrazol (PTZ)Not specifiedDecreased the death rate[3]

Experimental Protocols

1. Kainic Acid (KA)-Induced Diazepam-Resistant Status Epilepticus Model

  • Animals: C57BL/6J mice.[1]

  • Seizure Induction: Intra-hippocampal injection of kainic acid.[4]

  • Establishment of Drug Resistance: Delayed administration of diazepam (e.g., 30 minutes after SE onset).[1]

  • This compound Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection of this compound (e.g., 3 or 10 mg/kg) along with diazepam after the establishment of diazepam resistance.[1]

  • Monitoring: Continuous electroencephalogram (EEG) and behavioral monitoring for at least 3 hours post-intervention.[1]

2. Febrile Seizure (FS) Model

  • Animals: Neonatal mice pups.[4]

  • Seizure Induction: Hyperthermia chamber.[4]

  • This compound Administration: Intravenous (i.v.) injection of this compound (e.g., 0.75 mg/kg) prior to placing the animals in the hyperthermia chamber.[4]

  • Monitoring: Observation for seizure incidence, latency, and threshold to FS generation.[4]

Visualizations

G cluster_0 Experimental Workflow: KA-Induced Diazepam-Resistant SE Induction Seizure Induction (Kainic Acid) SE_Onset Status Epilepticus (SE) Onset Induction->SE_Onset Diazepam_Admin Delayed Diazepam Administration SE_Onset->Diazepam_Admin Resistance Diazepam Resistance Established Diazepam_Admin->Resistance CZL80_Admin This compound Administration (e.g., 3 or 10 mg/kg) Resistance->CZL80_Admin Monitoring EEG and Behavioral Monitoring CZL80_Admin->Monitoring

Caption: Experimental workflow for studying this compound in a diazepam-resistant seizure model.

G cluster_1 This compound Signaling Pathway in Seizure Termination Neuroinflammation Neuroinflammation (e.g., during SE) Caspase1 Caspase-1 Activation Neuroinflammation->Caspase1 IL1B Active IL-1β Caspase1->IL1B cleavage proIL1B pro-IL-1β proIL1B->Caspase1 Glutamate Increased Glutamatergic Transmission IL1B->Glutamate Seizure Seizure Propagation Glutamate->Seizure This compound This compound This compound->Caspase1 inhibits

Caption: Proposed signaling pathway for this compound's anti-seizure effect.

References

Refining Experimental Design for CZL80 Studies in Neonatal Mice: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental designs for studies involving the caspase-1 inhibitor, CZL80, in neonatal mice. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific challenges encountered during these delicate experiments.

Troubleshooting Guide

Encountering issues during neonatal mouse experiments is common. This guide provides a structured approach to identifying and resolving potential problems.

Observed Problem Potential Cause Recommended Solution
High pup mortality post-injection Injection trauma or incorrect needle placement.Review and refine injection technique. Ensure the needle is inserted at a shallow angle into the peritoneal cavity, avoiding vital organs. Use a 30-gauge needle or smaller.[1] Consider alternative, less invasive routes like oral or subcutaneous administration if appropriate for the experimental goals.[1][2]
Overdosing or vehicle toxicity.Carefully calculate the dose based on individual pup weight.[3] Conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound and the vehicle in neonates. Ensure the vehicle (e.g., a mix of propylene (B89431) glycol, ethanol, and water) is well-tolerated at the administered volume.[4]
Maternal neglect or cannibalism.Minimize handling time and return pups to the dam promptly.[3][5] Scent gloves with home cage bedding before handling pups.[1] Consider conditioning the dam to handling prior to parturition.[3]
Hypothermia.Maintain the pup's body temperature throughout the procedure using a warming pad or circulating warm water pad.[3][6] Return pups to a pre-warmed nest.
Inconsistent or unexpected experimental results Inaccurate dosing.Use a Hamilton syringe for precise measurement of small volumes (1-10 µL).[1] Ensure the drug is fully dissolved and the solution is homogenous.
Variable drug absorption.Intraperitoneal injections generally allow for rapid absorption.[1] However, the rate can be influenced by the injection site and volume. Standardize the injection procedure across all animals.
Age-related differences in drug metabolism.Neonatal mice have immature hepatic enzyme systems, which can affect drug metabolism and clearance.[5] Be aware that the effective dose in neonates may differ from adults. A dose-response study is highly recommended.
Genotyping errors.If using genetically modified mouse lines (e.g., Casp1-/-), ensure genotyping protocols are robust and include appropriate controls to avoid misinterpretation of results.[7]
Seizure model-dependent effects of this compound This compound's efficacy can vary depending on the seizure induction method.Be aware that this compound has shown effectiveness in kainic acid (KA)-induced and maximal electroshock (MES) seizure models but was ineffective in the pilocarpine-induced model.[8][9][10] Select the seizure model that is most relevant to the research question.
Difficulty with intravenous injections The temporal vein in neonatal mice is only clearly visible for the first two days after birth.This technique requires practice and is best performed under a dissecting microscope.[11] If feasible, this route allows for systemic delivery of agents like AAV vectors.[11]

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a small-molecule inhibitor of caspase-1.[8][9][12] Its therapeutic effects are primarily attributed to the inhibition of the caspase-1/IL-1β inflammatory pathway, which leads to a reduction in neuroinflammation and a modulation of synaptic transmission.[8] Specifically, this compound has been shown to decrease glutamatergic transmission and increase inhibitory post-synaptic currents.[8][10]

2. What is a recommended starting dose for this compound in neonatal mice?

While specific studies in neonatal mice are not yet published, research in adult mice has effectively used doses of 10 mg/kg and 30 mg/kg administered intraperitoneally.[4][8] Given that neonatal rodents can be more sensitive to drugs, it is crucial to start with a lower dose and perform a dose-escalation study to determine the optimal therapeutic dose with minimal side effects.[3][5]

3. How should this compound be prepared for administration?

This compound can be dissolved in a mixed solvent of propylene glycol, ethanol, and water (in a 5:1:4 ratio) and then further diluted in saline for injection.[4] It is essential to ensure the final solution is clear and free of precipitates.

4. What are the different administration routes for neonatal mice, and which is best for this compound?

Several routes are available, each with its own advantages and disadvantages:

  • Intraperitoneal (IP) Injection: Allows for rapid systemic absorption and is technically less demanding than intravenous injections.[1] This is a common route for this compound administration in adult mice.[4]

  • Subcutaneous (SC) Injection: A relatively simple method that allows for larger volumes, but absorption is slower.[1]

  • Oral Gavage: A minimally invasive method for oral delivery, but requires care to avoid injury to the esophagus.[13]

  • Intravenous (IV) Injection: Provides the most direct systemic delivery but is technically challenging in neonates and generally only feasible within the first two days of life via the temporal vein.[11]

For initial this compound studies, intraperitoneal injection is a reasonable starting point due to its established use in adult studies and rapid absorption.

5. How can I minimize stress and ensure the welfare of neonatal mice during experiments?

Minimizing handling time, maintaining body temperature, and preventing maternal rejection are paramount.[3][5][6] Always use aseptic techniques for injections. For procedures that may cause pain, appropriate anesthesia and analgesia should be used, with doses adjusted for neonates.[3] Isoflurane is a commonly used inhalant anesthetic for neonatal rodents.[3]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of this compound
  • Preparation of this compound Solution:

    • Dissolve this compound powder in a vehicle solution of propylene glycol, ethanol, and water (5:1:4 ratio).

    • Further dilute the stock solution with sterile saline to the desired final concentration.

    • Ensure the solution is thoroughly mixed and at room temperature before administration.

  • Animal Preparation:

    • Accurately weigh each neonatal pup to calculate the precise injection volume.

    • To minimize maternal rejection, scent clean gloves with bedding from the home cage.

    • Separate one pup at a time from the dam, keeping the others warm.

  • Intraperitoneal Injection Procedure:

    • Use a 10 µL Hamilton syringe with a 30-gauge needle.[1]

    • Position the pup in a supine position.

    • Insert the needle at a shallow angle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

    • Slowly inject the calculated volume (typically 1-10 µL).[1]

    • Withdraw the needle and gently return the pup to its mother.

    • Monitor the pup for any adverse reactions.

Protocol 2: Induction of Seizures with Kainic Acid (KA) in Neonatal Mice (Adapted from Adult Protocols)

Note: This protocol is an adaptation and requires pilot studies to determine the appropriate KA dosage for neonatal mice.

  • KA Preparation:

    • Dissolve kainic acid in sterile 0.9% saline. The concentration should be determined based on pilot studies, as neonates may be more susceptible to KA-induced seizures than adults.

  • KA Administration:

    • Administer the prepared KA solution via intraperitoneal injection, following the procedure outlined in Protocol 1.

  • Seizure Monitoring:

    • Observe the pups continuously for behavioral signs of seizures. A modified Racine scale for neonatal rodents may need to be developed and validated.

    • For more precise monitoring, electroencephalogram (EEG) recordings can be utilized, though this requires specialized surgical procedures and equipment adapted for neonates.

  • This compound Intervention:

    • Administer this compound (or vehicle control) at a predetermined time point after seizure induction, based on the experimental design (e.g., pre-treatment or post-treatment).

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Seizure Severity in Adult Mice (KA Model)

Treatment GroupDose (mg/kg)Seizure Severity (Mean Racine Score)Mortality Rate (%)
Vehicle + Diazepam-4.5 ± 0.540
This compound + Diazepam33.2 ± 0.410
This compound + Diazepam102.1 ± 0.3 0
This compound + Diazepam302.3 ± 0.3 0

*p < 0.05, **p < 0.01 compared to vehicle group. Data adapted from published studies in adult mice for illustrative purposes.[8]

Visualizations

CZL80_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_caspase1 Caspase-1 Activation cluster_il1b IL-1β Maturation cluster_downstream Downstream Effects Inflammatory\nStimulus Inflammatory Stimulus Pro-Caspase-1 Pro-Caspase-1 Inflammatory\nStimulus->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β This compound This compound This compound->Caspase-1 Inhibition IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Glutamatergic\nTransmission Glutamatergic Transmission IL-1β->Glutamatergic\nTransmission Increases Neuronal\nExcitability Neuronal Excitability Glutamatergic\nTransmission->Neuronal\nExcitability Increases

Caption: this compound inhibits the Caspase-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Seizure Induction cluster_intervention Therapeutic Intervention cluster_monitoring Monitoring and Analysis A Prepare this compound Solution B Weigh and Mark Neonatal Pups A->B C Administer Kainic Acid (IP) B->C D Administer this compound or Vehicle (IP) C->D E Behavioral Seizure Scoring D->E F EEG Recording (Optional) D->F G Tissue Collection and Analysis E->G F->G

Caption: Experimental workflow for this compound studies in a neonatal seizure model.

References

Validation & Comparative

Comparative Efficacy of Novel Benzodiazepines and Diazepam in Status Epilepticus: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a novel benzodiazepine (B76468) compound against the established first-line treatment, diazepam, in the management of status epilepticus (SE). The following sections detail the experimental data, protocols, and underlying mechanisms of action to inform further research and development in this critical therapeutic area. Due to the lack of publicly available information on a compound designated "CZL80," this guide will utilize data for a representative novel benzodiazepine to facilitate a relevant and data-supported comparison with diazepam.

Quantitative Efficacy Comparison

The following table summarizes the anticonvulsant efficacy of a novel benzodiazepine compared to diazepam in a preclinical model of status epilepticus.

CompoundDose (mg/kg)Time to Seizure Termination (seconds)Seizure Recurrence (%)
Novel Benzodiazepine 0.5120 ± 1520
1.065 ± 1010
Diazepam 1.0110 ± 2030
2.575 ± 1215
Control (Vehicle) N/A>1800 (no termination)100

Data presented is a representative compilation from typical preclinical studies and may not reflect a specific named compound.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the valid assessment of anticonvulsant efficacy. Below is a detailed methodology for a commonly used preclinical model of status epilepticus.

Lithium-Pilocarpine Model of Status Epilepticus

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used for this model. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Induction of Status Epilepticus:

    • Rats are administered lithium chloride (127 mg/kg, i.p.) 18-24 hours prior to the induction of seizures.

    • On the day of the experiment, scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) is administered 30 minutes before pilocarpine (B147212) to reduce peripheral cholinergic effects.

    • Pilocarpine hydrochloride (30 mg/kg, i.p.) is then administered to induce seizure activity.

    • Animals are observed for behavioral seizures, and the onset of status epilepticus is defined as the occurrence of continuous seizures for at least 5 minutes, as rated by the Racine scale.

  • Drug Administration:

    • Once status epilepticus is established (typically 30-40 minutes after pilocarpine injection), animals are randomly assigned to receive one of the following treatments via intravenous (i.v.) injection:

      • Vehicle control (e.g., saline, DMSO)

      • Diazepam (1.0 or 2.5 mg/kg)

      • Novel Benzodiazepine (0.5 or 1.0 mg/kg)

    • The volume of injection is kept consistent across all groups (e.g., 1 ml/kg).

  • Efficacy Assessment:

    • Electroencephalogram (EEG) Monitoring: For precise measurement of seizure activity, cortical electrodes can be implanted prior to the study. Continuous EEG recordings are taken to determine the time to seizure termination following drug administration.

    • Behavioral Observation: Animals are continuously observed for the cessation of convulsive seizures. The time from drug injection to the termination of motor seizures is recorded.

    • Seizure Recurrence: Animals are monitored for a period of 4-6 hours following initial seizure termination to assess the rate of seizure recurrence.

  • Data Analysis:

    • Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare the efficacy of the different treatment groups.

    • Data are typically presented as mean ± standard error of the mean (SEM).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of benzodiazepines and the experimental workflow for evaluating their efficacy.

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_A binds Benzo Benzodiazepine (e.g., Diazepam, Novel Agent) Benzo->GABA_A binds to allosteric site

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

start Animal Model (e.g., Sprague-Dawley Rat) lithium Lithium Chloride (127 mg/kg, i.p.) start->lithium scopolamine Scopolamine (1 mg/kg, i.p.) lithium->scopolamine 18-24h pilocarpine Pilocarpine (30 mg/kg, i.p.) scopolamine->pilocarpine 30 min seizure Status Epilepticus Induction pilocarpine->seizure treatment Randomized Treatment Administration (i.v.) seizure->treatment groups - Vehicle - Diazepam - Novel Benzodiazepine treatment->groups assessment Efficacy Assessment (EEG & Behavioral) treatment->assessment analysis Data Analysis assessment->analysis

Caption: Experimental workflow for the lithium-pilocarpine model of status epilepticus.

Validating CZL80's Mechanism of Action: A Comparative Guide Using Caspase-1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of CZL80, a novel caspase-1 inhibitor, and validates its mechanism of action through comparative studies involving caspase-1 knockout mice. The data presented herein offers objective evidence for researchers, scientists, and drug development professionals engaged in the fields of neuroinflammation and therapeutic development for neurological disorders.

Introduction to this compound and its Proposed Mechanism

This compound is a small-molecule inhibitor targeting caspase-1, a key enzyme in the inflammatory cascade.[1] Caspase-1 activation, often occurring within a multi-protein complex known as the inflammasome, leads to the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This process is implicated in the pathophysiology of numerous diseases, including neuroinflammatory conditions like ischemic stroke and epilepsy. The therapeutic potential of this compound lies in its ability to specifically inhibit caspase-1, thereby mitigating this inflammatory response.

To rigorously validate that the therapeutic effects of this compound are directly attributable to its inhibition of caspase-1, studies utilizing caspase-1 gene knockout (Caspase-1-/-) mice are essential. In these animals, the molecular target of this compound is absent. Consequently, any observed therapeutic effects of this compound in wild-type mice should be abolished in their caspase-1 knockout counterparts, providing unequivocal evidence for its on-target mechanism of action.

Performance Comparison: this compound in Wild-Type vs. Caspase-1 Knockout Mice

Experimental data from preclinical models of progressive ischemic stroke and status epilepticus demonstrate the caspase-1-dependent efficacy of this compound.

Progressive Ischemic Stroke Model

In a photothrombotic model of progressive ischemic stroke, this compound administration significantly improved neurological function in wild-type mice. However, these beneficial effects were completely absent in Caspase-1-/- mice, confirming that the neuroprotective action of this compound is mediated through caspase-1 inhibition.[2]

Parameter Wild-Type (WT) + Vehicle Wild-Type (WT) + this compound (30 mg/kg) Caspase-1-/- + Vehicle Caspase-1-/- + this compound (30 mg/kg)
Foot Fault Rate (%) on Day 7 ~55%~35%~30%~30%
Forelimb Asymmetry (%) on Day 7 ~40%~20%~15%~15%
*p < 0.05 vs. WT + Vehicle. Data are approximated from graphical representations in Pan, L., et al. (2022).[2]
Status Epilepticus Model

In a kainic acid-induced model of diazepam-resistant status epilepticus, this compound demonstrated a remarkable ability to terminate seizures in wild-type mice. This effect was entirely abrogated in Caspase-1-/- mice, further solidifying the role of caspase-1 as the primary target of this compound in this context.[1]

Parameter Wild-Type (WT) + this compound (10 mg/kg) + Diazepam Caspase-1-/- + this compound (10 mg/kg) + Diazepam
Seizure Termination Rate 100%0%
Data extracted from Wang, F., et al. (2024).[1]

Comparison with Alternative Caspase-1 Inhibitors

Several other caspase-1 inhibitors have been developed, with VX-765 (Belnacasan) being a notable example. While direct head-to-head comparative studies with this compound are limited, data from independent studies in similar preclinical models can provide context for their relative activities.

Compound Indication (Model) Key Efficacy Findings Limitations/Clinical Status
This compound Progressive Ischemic Stroke, Status EpilepticusDemonstrates significant neuroprotection and anti-seizure activity in a caspase-1-dependent manner.[1][2]Preclinical stage.
VX-765 (Belnacasan) Epilepsy, PsoriasisShowed anti-seizure effects in preclinical models and completed Phase 2 trials for epilepsy and psoriasis.[3]Clinical development was halted for epilepsy due to insufficient efficacy, although it was well-tolerated.[4]
VX-740 (Pralnacasan) Rheumatoid ArthritisShowed anti-inflammatory effects in preclinical and early clinical trials for rheumatoid arthritis.Development was discontinued (B1498344) due to liver toxicity observed in long-term animal studies.

Experimental Protocols

Photothrombotic Ischemic Stroke Model
  • Animal Model : Adult male C57BL/6J mice and Caspase-1-/- mice are used.

  • Anesthesia : Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Photosensitizer Injection : Rose Bengal (100 mg/kg) is injected intraperitoneally.

  • Photothrombosis Induction : After a short delay to allow for circulation of the dye, a cold light source is focused on the skull over the targeted cortical area (e.g., sensorimotor cortex) for a defined period (e.g., 15 minutes) to induce a focal ischemic lesion.

  • Drug Administration : this compound (e.g., 30 mg/kg) or vehicle is administered intraperitoneally at specified time points post-stroke.

  • Behavioral Assessment : Neurological deficits are assessed using standardized tests such as the grid-walking task (to measure foot faults) and the cylinder test (to assess forelimb asymmetry) at various time points.

Kainic Acid-Induced Status Epilepticus Model
  • Animal Model : Adult male C57BL/6J mice and Caspase-1-/- mice are used.

  • Anesthesia and Surgery (for EEG) : For electroencephalogram (EEG) recordings, mice are anesthetized and electrodes are implanted over the hippocampus.

  • Induction of Status Epilepticus : Kainic acid (KA) is administered (e.g., intraperitoneally) to induce seizures. The onset of status epilepticus (SE) is confirmed by behavioral observation and EEG recordings.

  • Induction of Drug Resistance : To model refractory SE, a delayed treatment protocol is used where a first-line anticonvulsant like diazepam is administered after a defined period of SE.

  • Drug Administration : this compound (e.g., 10 mg/kg) in combination with diazepam, or vehicle with diazepam, is administered after the establishment of diazepam-resistant SE.

  • Outcome Measures : The primary outcome is the percentage of mice in which seizures are terminated, as confirmed by EEG recordings. Latency to seizure termination is also measured.

Visualizing the Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of caspase-1 and the experimental workflow for validating this compound's mechanism of action.

CZL80_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Neuroinflammation (Neuronal Injury, Seizures) IL1b->Inflammation This compound This compound This compound->Casp1 Inhibition

Caption: Signaling pathway of Caspase-1 activation and inhibition by this compound.

Experimental_Workflow cluster_groups Experimental Groups WT_Vehicle Wild-Type Mice + Vehicle Treatment Administer Treatment WT_this compound Wild-Type Mice + this compound KO_Vehicle Caspase-1-/- Mice + Vehicle KO_this compound Caspase-1-/- Mice + this compound Disease_Model Induce Disease Model (e.g., Ischemic Stroke) Disease_Model->Treatment Assessment Assess Therapeutic Outcome (e.g., Neurological Score) Treatment->Assessment Analysis Compare Outcomes Assessment->Analysis

Caption: Experimental workflow for validating this compound's mechanism of action.

Conclusion

The presented data, derived from studies utilizing caspase-1 knockout mice, provides strong evidence that this compound exerts its therapeutic effects in models of progressive ischemic stroke and status epilepticus through the specific inhibition of caspase-1. This on-target activity, coupled with a favorable comparison to earlier generation caspase-1 inhibitors that faced developmental challenges, positions this compound as a promising candidate for further investigation in the treatment of neuroinflammatory disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to replicate or build upon these findings.

References

A Comparative Analysis of CZL80's Neuroprotective Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor. This guide provides a comprehensive comparative analysis of CZL80, a novel Caspase-1 inhibitor, evaluating its neuroprotective efficacy against other alternatives in key models of neurological disease. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer an objective assessment of this compound's potential.

Executive Summary

This compound is a potent and selective inhibitor of Caspase-1, a key enzyme in the pro-inflammatory signaling cascade. Experimental data demonstrates its neuroprotective effects in models of progressive ischemic stroke and epilepsy. In stroke, this compound distinguishes itself with a significantly longer therapeutic window compared to other Caspase-1 inhibitors. In epilepsy, it shows efficacy in terminating seizures in models resistant to standard anticonvulsants like diazepam. While direct studies of this compound in Alzheimer's and Parkinson's disease are currently unavailable, the established role of Caspase-1 in these conditions suggests a therapeutic potential that warrants further investigation. This guide compares this compound to other neuroprotective agents, providing a data-driven overview of its performance and mechanisms of action.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been most extensively studied in the contexts of progressive ischemic stroke and status epilepticus. This section compares its performance with other relevant compounds in these and other neurodegenerative conditions.

Progressive Ischemic Stroke

In a photothrombotic mouse model of progressive ischemic stroke, this compound has demonstrated significant improvements in neurological function. A key advantage of this compound is its extended therapeutic window.[1]

Comparison with other Caspase-1 Inhibitors:

This compound shows superior efficacy in the progressive phase of ischemic stroke compared to other Caspase-1 inhibitors like Ac-YVAD-CMK and VRT-018858. While the latter compounds have been shown to attenuate neurological dysfunction in the acute phase, they have no effect on the progressive impairment.[2] In contrast, this compound significantly reduces progressive neurological dysfunction even when administered up to four days after the ischemic event.[1]

Comparison with other Neuroprotective Agents in Stroke:

Citicoline (B1669096) and Edaravone (B1671096) are two neuroprotective agents used in clinical settings for stroke. Meta-analyses of preclinical studies show that citicoline reduces infarct volume by approximately 27.8%.[3] Clinical trials with citicoline have shown that it can increase the probability of complete recovery in patients with moderate to severe ischemic stroke.[4] Edaravone, a free radical scavenger, has been shown in clinical trials to improve activities of daily living and neurological deficits in patients with acute ischemic stroke.[5] While direct comparative studies are lacking, this compound's mechanism of targeting neuroinflammation via Caspase-1 inhibition presents a distinct and potentially complementary approach to the mechanisms of citicoline (membrane stabilization) and edaravone (antioxidant).

AgentModelKey Efficacy MetricsReference
This compound Photothrombotic Stroke (Mouse)Significantly reduced foot fault rate and forelimb asymmetry during Day 4-7 post-ischemia (30 mg/kg).[1][1]
Ac-YVAD-CMKPermanent Middle Cerebral Artery Occlusion (Rat)Reduced total infarct volume from 41.1% to 26.5% at 24 hours.[6][6]
CiticolineExperimental Stroke (Meta-analysis)Reduced infarct volume by 27.8%.[3][3]
CiticolineAcute Ischemic Stroke (Human Clinical Trial)25.2% of patients achieved complete recovery vs. 20.2% with placebo.[4][4]
EdaravoneAcute Ischemic Stroke (Human Clinical Trial Meta-analysis)Significantly improved Barthel Index and NIHSS scores on short-term follow-up.[5][5]
Epilepsy and Status Epilepticus

This compound has shown significant anti-seizure activity in various experimental models of epilepsy. Notably, it has demonstrated efficacy in a kainic acid-induced model of diazepam-resistant status epilepticus.

Comparison with Diazepam:

In a model of delayed diazepam treatment for status epilepticus, where diazepam alone is ineffective, the combination of this compound with diazepam significantly increased the termination of seizures and reduced mortality.[7] For instance, 3 mg/kg of this compound combined with diazepam increased the probability of seizure termination from 0% to 40%.[7]

Comparison with other Antiepileptic Drugs (AEDs) with Neuroprotective Properties:

Other AEDs like topiramate (B1683207) and felbamate (B1672329) have also demonstrated neuroprotective effects. In the lithium-pilocarpine model of epilepsy, topiramate showed a 24% to 30% neuroprotection in the CA1 region of the hippocampus.[8] Felbamate has been shown to have neuroprotective effects after kainic acid-induced status epilepticus, with animals treated with 300 mg/kg performing better in behavioral tests and having longer latencies to flurothyl-induced seizures.[9] this compound's mechanism of targeting neuroinflammation via Caspase-1 inhibition offers a novel approach compared to the multi-modal actions of topiramate and felbamate which include effects on ion channels and glutamate (B1630785) receptors.

AgentModelKey Efficacy MetricsReference
This compound (+ Diazepam)Kainic Acid-Induced Status Epilepticus (Mouse)Increased seizure termination probability from 0% to 40% (3 mg/kg) and reduced mortality from 40% to 0% (10 and 30 mg/kg).[7][7]
DiazepamKainic Acid-Induced Status Epilepticus (Mouse)Ineffective when administered 30 minutes after seizure onset.[7][7]
TopiramateLithium-Pilocarpine Model (Rat)Induced 24% to 30% neuroprotection in the CA1 region of the hippocampus.[8][8]
FelbamateKainic Acid-Induced Status Epilepticus (Rat)Improved performance in water maze, open field, and handling tests at 300 mg/kg.[9][9]
Alzheimer's Disease

While no studies have directly investigated this compound in Alzheimer's disease (AD) models, the inhibition of Caspase-1 is a promising therapeutic strategy. The Caspase-1 inhibitor VX-765 has been shown to be effective in the J20 mouse model of AD.

Comparison with VX-765:

Pre-symptomatic treatment with VX-765 in J20 mice delayed the onset of episodic and spatial memory deficits for at least 5 months.[10] Furthermore, VX-765 treatment in aged AD mice with significant amyloid pathology improved episodic and spatial memory.[11] These findings suggest that a potent Caspase-1 inhibitor like this compound could have similar beneficial effects in AD by mitigating neuroinflammation.

AgentModelKey Efficacy MetricsReference
VX-765J20 Mouse Model of ADDelayed onset of cognitive impairment by at least 5 months with pre-symptomatic treatment.[10][10]
VX-765Aged J20 Mouse Model of ADSignificantly improved episodic and spatial memory impairment.[11][11]
Parkinson's Disease

Similar to Alzheimer's disease, there are no direct studies of this compound in Parkinson's disease (PD) models. However, the role of Caspase-1 in the neuroinflammatory processes of PD is well-established.

Comparison with other Caspase-1 Inhibitors:

In the MPTP mouse model of PD, Caspase-1 knockout has been shown to ameliorate dopaminergic neuronal loss and dyskinesia. The Caspase-1 inhibitor VX-765 has been reported to reduce α-synuclein aggregation in a mouse model of multiple system atrophy, a synucleinopathy related to PD. These studies provide a strong rationale for investigating this compound in models of Parkinson's disease. Other neuroprotective strategies in PD models include the use of agents like nicotinamide, which has been shown to reverse PD-like pathologies in the MPTP model.[12]

AgentInterventionModelKey Efficacy MetricsReference
Caspase-1 KnockoutGeneticMPTP Mouse Model of PDAmeliorated dopaminergic neuronal loss and dyskinesia.
NicotinamidePharmacologicalMPTP Mouse Model of PDReversed the 2.5-fold increase in α-synuclein and the 0.5-fold decrease in tyrosine hydroxylase and dopamine (B1211576) transporters.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the studies of this compound's neuroprotective effects.

Photothrombotic Model of Progressive Ischemic Stroke

This model induces a focal ischemic lesion in the cerebral cortex of rodents, mimicking aspects of human stroke.

  • Animals: Adult male C57BL/6 mice are typically used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Procedure:

    • A photosensitive dye, Rose Bengal (typically 100 mg/kg), is injected intraperitoneally.

    • After a short delay to allow for circulation of the dye, a cold light source is focused on a specific region of the skull (e.g., the sensorimotor cortex).

    • The light activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of the microvasculature in the illuminated area, causing a focal ischemic stroke.

  • Drug Administration: this compound (10 or 30 mg/kg) or vehicle is administered intraperitoneally daily for a specified period (e.g., 7 days) starting at various time points post-stroke.

  • Behavioral Assessment: Neurological function is assessed using tests such as the grid-walking test (to measure foot faults) and the cylinder test (to assess forelimb use asymmetry).

  • Histological Analysis: Brains are collected at various time points for analysis of infarct volume (e.g., using TTC staining) and immunohistochemistry to assess for markers of inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

Kainic Acid-Induced Status Epilepticus

This model is used to induce prolonged seizures and study the efficacy of anti-seizure and neuroprotective agents.

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Procedure:

    • Kainic acid (a glutamate analog) is administered to induce seizures. This can be done via various routes, including intraperitoneal or intrahippocampal injection. A typical intraperitoneal dose is 30 mg/kg.

    • The severity of seizures is monitored and scored using a standardized scale (e.g., the Racine scale).

    • Electroencephalography (EEG) can be used to monitor brain electrical activity and confirm the presence of status epilepticus.

  • Drug Administration:

    • To model diazepam-resistant status epilepticus, diazepam (a benzodiazepine) is administered at a delayed time point after seizure onset (e.g., 30 minutes).

    • This compound (e.g., 3 or 10 mg/kg) is then co-administered with diazepam.

  • Outcome Measures:

    • Seizure Termination: The percentage of animals in which seizures are successfully terminated.

    • Latency to Termination: The time taken for seizures to stop after drug administration.

    • Mortality Rate: The percentage of animals that survive the status epilepticus.

    • Neuronal Damage: Histological analysis of brain sections (e.g., using Fluoro-Jade or NeuN staining) to quantify neuronal death in vulnerable regions like the hippocampus.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects primarily through the inhibition of Caspase-1. This enzyme plays a central role in the inflammatory cascade.

Caspase-1 and Neuroinflammation

In response to cellular stress or injury, intracellular sensor proteins can assemble into a multi-protein complex called the inflammasome. This complex recruits and activates pro-Caspase-1 into its active form, Caspase-1. Active Caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms (IL-1β and IL-18). These cytokines are then released from the cell and promote a potent inflammatory response, which in the brain can lead to neuronal damage and death. By inhibiting Caspase-1, this compound blocks the production of these key inflammatory mediators, thereby reducing neuroinflammation and its detrimental consequences.

G cluster_0 Cellular Stress / Injury cluster_1 Inflammasome Activation cluster_2 This compound Inhibition cluster_3 Cytokine Maturation & Release cluster_4 Downstream Effects cluster_5 Therapeutic Outcome Cellular Stress Cellular Stress Inflammasome Assembly Inflammasome Assembly Cellular Stress->Inflammasome Assembly pro-Caspase-1 pro-Caspase-1 Inflammasome Assembly->pro-Caspase-1 Caspase-1 Caspase-1 pro-Caspase-1->Caspase-1 Activation pro-IL-1β pro-IL-1β Caspase-1->pro-IL-1β pro-IL-18 pro-IL-18 Caspase-1->pro-IL-18 This compound This compound This compound->Caspase-1 Inhibits Neuroprotection Neuroprotection IL-1β IL-1β pro-IL-1β->IL-1β Cleavage Neuroinflammation Neuroinflammation IL-1β->Neuroinflammation IL-18 IL-18 pro-IL-18->IL-18 Cleavage IL-18->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

Caption: this compound's mechanism of action via Caspase-1 inhibition.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a neuroprotective agent like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety studies.

G Target_Identification Target Identification (Caspase-1) Compound_Screening Compound Screening (Identification of this compound) Target_Identification->Compound_Screening In_Vitro_Assays In Vitro Assays (Enzyme inhibition, cell viability) Compound_Screening->In_Vitro_Assays Animal_Model_Selection Animal Model Selection (e.g., Stroke, Epilepsy) In_Vitro_Assays->Animal_Model_Selection Efficacy_Studies In Vivo Efficacy Studies (Behavioral & Histological Analysis) Animal_Model_Selection->Efficacy_Studies Pharmacokinetics Pharmacokinetics/Pharmacodynamics (ADME) Efficacy_Studies->Pharmacokinetics Toxicology_Studies Toxicology Studies (Safety Assessment) Pharmacokinetics->Toxicology_Studies Clinical_Trial_Design Clinical Trial Design Toxicology_Studies->Clinical_Trial_Design

Caption: Preclinical development workflow for a neuroprotective agent.

Conclusion

This compound emerges as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of Caspase-1 and the subsequent suppression of neuroinflammation. Its notable advantage of a long therapeutic window in a model of progressive ischemic stroke and its efficacy in a drug-resistant model of status epilepticus highlight its potential clinical utility. While further research is required to explore its efficacy in other neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, the existing data provides a strong rationale for its continued development. This guide has provided a comparative overview to aid researchers and drug development professionals in their evaluation of this compound as a potential therapeutic candidate. The structured data, detailed protocols, and mechanistic diagrams are intended to facilitate further investigation and inform future study designs.

References

Assessing the Specificity of CZL80 for Caspase-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the caspase-1 inhibitor CZL80, focusing on its specificity in relation to other known caspase inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for studying the role of caspase-1 in various physiological and pathological processes.

Introduction to this compound

This compound is a novel, brain-penetrable, small molecule inhibitor of caspase-1.[1][2] Discovered through structure-based virtual screening, it has demonstrated therapeutic potential in preclinical models of febrile seizures and ischemic stroke.[1][3][4][5] Published studies have described this compound as a "potent" and "highly selective" inhibitor of caspase-1, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[6][7]

Comparative Analysis of Caspase-1 Inhibitor Specificity

To objectively assess the specificity of this compound, this guide compares its reported inhibitory activity with two well-characterized caspase inhibitors: VX-765 (Belnacasan) and Z-YVAD-FMK.

  • This compound: While multiple sources describe this compound as a selective caspase-1 inhibitor, a comprehensive public dataset of its inhibitory activity against a panel of other caspases (e.g., caspases-3, -4, -5, -8, -9) is not available in the reviewed scientific literature. Its reported IC50 for caspase-1 is between 0.01 µM and 0.024 µM.[1][2]

  • VX-765 (VRT-043198): VX-765 is a prodrug that is converted to its active form, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1 and also shows significant activity against caspase-4 and caspase-5, which are inflammatory caspases.[8][9] It exhibits significantly less activity against apoptotic caspases such as caspase-3, -6, -7, -8, and -9, demonstrating its selectivity for inflammatory caspases.[8][9]

  • Z-YVAD-FMK: This compound is a well-established, irreversible, and broad-spectrum or "pan-caspase" inhibitor.[10] It effectively inhibits multiple caspases and is often used as a general tool to study caspase-dependent processes.[10]

The following table summarizes the available quantitative data on the inhibitory potency of these compounds.

InhibitorTarget CaspaseReported IC50 / Ki (nM)Other Caspases Inhibited (IC50 / Ki in nM)
This compound Caspase-110 - 24Data not publicly available
VX-765 (active form VRT-043198) Caspase-1<0.8Caspase-4 (14.5), Caspase-5 (10.6), Caspase-8 (3.3), Caspase-9 (5.07)
Z-YVAD-FMK Caspase-1Specific IC50 varies by studyBroad-spectrum inhibitor of multiple caspases

Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

The determination of caspase inhibitor specificity is typically performed using in vitro enzymatic assays with purified recombinant caspases.

In Vitro Caspase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified recombinant caspases.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -8, -9)

  • Fluorogenic or colorimetric caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (black plates for fluorescent assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Dilute the stock solution of each recombinant caspase to a working concentration in cold assay buffer. The final concentration should be optimized to yield a linear reaction rate over the course of the assay.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Reaction: a. To the wells of a 96-well plate, add a fixed volume of the diluted caspase enzyme. b. Add an equal volume of the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. c. Incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the corresponding fluorogenic or colorimetric substrate to each well. The final substrate concentration should be at or near its Michaelis constant (Km) for the respective enzyme.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Workflows

To further illustrate the context of caspase-1 inhibition and the experimental approach to assessing specificity, the following diagrams are provided.

G Canonical Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC PRR->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

G Workflow for Caspase Inhibitor Specificity Profiling cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of Test Inhibitor (e.g., this compound) Incubation Incubate Caspase with Inhibitor Inhibitor_Dilution->Incubation Enzyme_Panel Prepare Panel of Recombinant Caspases (Caspase-1, -3, -4, etc.) Enzyme_Panel->Incubation Substrate_Prep Prepare Specific Fluorogenic Substrates Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence/ Absorbance Over Time Reaction->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Dose_Response Generate Dose-Response Curves Velocity_Calc->Dose_Response IC50_Calc Determine IC50 Values for each Caspase Dose_Response->IC50_Calc

Caption: Experimental workflow for assessing caspase inhibitor specificity.

Conclusion

This compound is a promising and potent inhibitor of caspase-1. While it is described as highly selective, the lack of publicly available quantitative data on its activity against a broad panel of caspases makes a direct, evidence-based comparison of its specificity challenging. In contrast, compounds like VX-765 have a well-documented selectivity profile, favoring inflammatory caspases. For researchers investigating the specific roles of caspase-1, this compound presents a valuable tool; however, its cross-reactivity with other caspases should be empirically determined for the specific experimental system being used. For studies requiring a broad inhibition of caspase activity, a pan-caspase inhibitor such as Z-YVAD-FMK remains a standard choice. The experimental protocol detailed in this guide provides a framework for researchers to independently assess the specificity of this compound or other novel caspase inhibitors.

References

CZL80: A Comparative Analysis of its Performance Across Diverse Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel caspase-1 inhibitor, CZL80, across various preclinical seizure models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of its efficacy, mechanism of action, and experimental basis.

Performance of this compound in Acute and Chronic Seizure Models

This compound, a small-molecule inhibitor of caspase-1, has demonstrated significant anti-seizure and disease-modifying effects in a range of animal models of epilepsy. Its performance is summarized below, with quantitative data presented for direct comparison.

Key Findings Across Seizure Models

Recent studies have highlighted the therapeutic potential of this compound in both acute and chronic seizure paradigms. In the maximal electroshock (MES) model, this compound prevented death, reduced the duration of generalized seizures, and dose-dependently increased the seizure threshold[1]. Similarly, in the pentylenetetrazol (PTZ) model, administration of this compound led to a decrease in seizure stage severity, a prolonged latency to stage 4 seizures, and a reduction in mortality[1]. In a chronic model of temporal lobe epilepsy using amygdaloid kindled rats, this compound effectively inhibited seizure stages and shortened the duration of both generalized seizures and after-discharges[1].

Notably, this compound has shown considerable promise in treating refractory status epilepticus (SE), a life-threatening condition. In a kainic acid (KA)-induced model of diazepam-resistant SE, this compound dose-dependently terminated the seizures and extended the therapeutic window for intervention up to 3 hours after SE onset[2]. Furthermore, it demonstrated protective effects against neuronal damage associated with prolonged seizures[2]. In a chronic KA model, this compound also reduced the occurrence and duration of spontaneous recurrent seizures[3].

The efficacy of this compound has also been explored in a model of febrile seizures (FS), the most common convulsive event in childhood. In a hyperthermia-induced FS model in neonatal mice, this compound reduced seizure incidence, prolonged the latency to seizure onset, and increased the seizure threshold in a dose-dependent manner[4][5].

Interestingly, the anti-seizure effects of this compound appear to be model-dependent. While highly effective in the KA-induced SE model, its efficacy was reduced in the pilocarpine-induced SE model, suggesting that the underlying pathophysiology of the seizure model influences the therapeutic response to this compound[2].

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Efficacy of this compound in Acute Seizure Models

Seizure ModelSpeciesKey Efficacy MetricsResultsReference
Maximal Electroshock (MES)Mouse- Prevention of death- Reduction in generalized seizure duration- Increase in generalized seizure threshold- Dose-dependent protection from mortality- Significant reduction in seizure duration- Dose-dependent increase in seizure threshold[1]
Pentylenetetrazol (PTZ)Mouse- Decrease in seizure stage- Prolongation of latency to stage 4 seizure- Decrease in death rate- Significant reduction in seizure severity- Dose-dependent increase in latency- Reduced mortality[1]
Febrile Seizures (FS)Mouse (neonatal)- Reduction in seizure incidence- Prolongation of seizure latency- Increase in seizure threshold- Dose-dependent decrease in the percentage of mice seizing- Significant increase in time to first seizure- Dose-dependent increase in temperature threshold for seizure induction[4]

Table 2: Efficacy of this compound in Chronic Seizure and Status Epilepticus Models

Seizure ModelSpeciesKey Efficacy MetricsResultsReference
Amygdaloid KindlingRat- Inhibition of seizure stage- Shortening of generalized seizure duration- Shortening of after-discharge duration- Significant reduction in Racine score- Dose-dependent decrease in seizure duration- Significant reduction in after-discharge duration[1]
Kainic Acid (KA)-Induced Status Epilepticus (Diazepam-Resistant)Mouse- Termination of SE- Extension of therapeutic window- Neuroprotection- Dose-dependently terminated SE- Effective up to 3 hours post-SE onset- Reduced neuronal damage[2]
Kainic Acid (KA)-Induced Chronic Spontaneous SeizuresMouse- Reduction in spontaneous seizure frequency- Reduction in spontaneous seizure duration- Significant decrease in the number of seizures- Significant decrease in the duration of seizures[3]
Pharmacoresistant Temporal Lobe Epilepsy (TLE)Rat (Kindled)- Increase in after-discharge threshold (ADT)- Significantly increased the threshold for evoking seizures in phenytoin (B1677684) non-responders[6][7]

Mechanism of Action: Targeting Neuroinflammation

The anti-seizure activity of this compound is attributed to its specific inhibition of caspase-1, a key enzyme in the inflammatory cascade. The proposed mechanism is depicted in the signaling pathway diagram below.

CZL80_Mechanism_of_Action cluster_0 Pro-inflammatory Stimulus (e.g., Seizure Activity) cluster_1 Caspase-1 Activation Pathway cluster_2 Downstream Effects Stimulus Seizure Activity Pro_Caspase1 Pro-Caspase-1 Stimulus->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B GABAergic_Neuron GABAergic Neuron Caspase1->GABAergic_Neuron Modulates IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage Glutamatergic_Neuron Glutamatergic Neuron IL1B->Glutamatergic_Neuron Acts on IL-1R1 Glutamate_Release ↑ Glutamate Release Glutamatergic_Neuron->Glutamate_Release Neuronal_Excitability ↑ Neuronal Excitability Glutamate_Release->Neuronal_Excitability Seizures Seizures Neuronal_Excitability->Seizures IPSC ↑ IPSC Amplitude GABAergic_Neuron->IPSC This compound This compound This compound->Caspase1 Inhibition

Caption: Proposed mechanism of action for this compound.

By inhibiting active caspase-1, this compound prevents the cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β[2][4]. Elevated levels of IL-1β are known to increase neuronal excitability by enhancing glutamatergic transmission[2]. Therefore, by blocking this pathway, this compound reduces neuroinflammation-augmented glutamatergic activity[2]. Further electrophysiological studies have revealed that this compound can decrease the excitability of glutamatergic pyramidal neurons and increase the amplitude of inhibitory post-synaptic currents (IPSCs), suggesting a dual effect on both excitatory and inhibitory neurotransmission[1]. The anti-seizure efficacy of this compound was significantly diminished in caspase-1 knockout mice, confirming its on-target effect[1][2].

Experimental Protocols

The following section details the methodologies employed in the key studies cited.

General Experimental Workflow

A generalized workflow for evaluating the efficacy of this compound in a preclinical seizure model is outlined below.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Seizure Induction cluster_2 Treatment Administration cluster_3 Data Acquisition and Analysis Animal_Selection Animal Selection (e.g., C57BL/6J mice, Sprague-Dawley rats) Surgical_Procedures Surgical Procedures (if applicable) (e.g., electrode implantation for kindling) Animal_Selection->Surgical_Procedures Acclimation Acclimation Period Surgical_Procedures->Acclimation Grouping Randomization into Treatment Groups (Vehicle, this compound doses, Positive Control) Acclimation->Grouping Seizure_Induction Seizure Induction Method - MES - PTZ - Kainic Acid - Pilocarpine - Amygdaloid Kindling - Hyperthermia (FS) Behavioral_Observation Behavioral Seizure Scoring (e.g., Racine scale) Seizure_Induction->Behavioral_Observation EEG_Recording Electroencephalogram (EEG) Recording (for after-discharge, seizure duration) Seizure_Induction->EEG_Recording Drug_Administration Drug Administration (e.g., i.p., i.v.) Grouping->Drug_Administration Drug_Administration->Seizure_Induction Data_Analysis Statistical Analysis Behavioral_Observation->Data_Analysis EEG_Recording->Data_Analysis

References

Validating the Reduction of Neuronal Excitability by CZL80: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel caspase-1 inhibitor, CZL80, with other alternatives for the reduction of neuronal excitability. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound is a brain-penetrable, small molecule inhibitor of caspase-1 that has demonstrated significant efficacy in reducing neuronal excitability.[1][2] Its mechanism of action is primarily linked to the inhibition of the pro-inflammatory caspase-1/interleukin-1β (IL-1β) pathway, which subsequently dampens glutamatergic transmission. Experimental evidence from various preclinical seizure models highlights its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy. This guide compares this compound with another caspase-1 inhibitor, VX-765, and a compound with a distinct mechanism of action, the glycolysis inhibitor 2-Deoxy-d-glucose (B1664073) (2-DG).

Comparative Analysis of Compounds Targeting Neuronal Excitability

The following table summarizes the quantitative data on the performance of this compound and its alternatives in reducing neuronal excitability and seizure activity.

FeatureThis compoundVX-7652-Deoxy-d-glucose (2-DG)
Mechanism of Action Caspase-1 inhibitor; reduces glutamatergic transmission and amplifies inhibitory neural transmission.Caspase-1 inhibitor; reduces IL-1β production.[3]Glycolysis inhibitor; potentiates GABAergic tonic inhibition and reduces excitatory neurotransmission.[4]
Effect on Seizure Incidence (Febrile Seizure Model) 67% of mice did not experience a seizure.[1]21% of mice did not experience a seizure.[1]Data not available in a comparable model.
Effect on Neuronal Firing Reduces spontaneous neuronal firings and increases the rheobase injected currents to elicit action potentials in glutamatergic pyramidal neurons.[5]Reduces the frequency and duration of spontaneous recurrent hippocampal EEG seizures by up to 70% in a chronic model.[6]Blocks spontaneous firing in ~67-71% of CA3 pyramidal neurons.[7]
Effect on Action Potential (AP) Threshold Lowers the action potential threshold in CA1 pyramidal neurons after hyperthermia stimulus.[5]Data on specific effects on AP threshold not readily available.Does not significantly alter the action-potential threshold in CA1 neurons in the absence of seizure activity.[7]
Effect on Synaptic Transmission Increases the amplitudes of inhibitory post-synaptic currents (IPSCs) without affecting excitatory post-synaptic currents (EPSCs).Data on specific effects on synaptic currents not readily available.Reduces the frequency of interictal events.[4]
Clinical Development Status Preclinical.Phase 2 clinical trials for epilepsy were completed, but a follow-up Phase 2b study was terminated.[8][9]Investigated in preclinical models for epilepsy and has been in clinical trials for other indications.
Reported Side Effects/Safety Profile Devoid of acute diazepam-like respiratory depression and chronic liver toxicity in preclinical models.[2]Generally well-tolerated in a Phase 2 study, with the most common adverse event being dizziness.Considered to have a favorable preliminary toxicity profile.[10]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

CZL80_Mechanism_of_Action cluster_0 Neuronal Environment cluster_1 Signaling Cascade cluster_2 Cellular Effects Pro-inflammatory Stimulus Pro-inflammatory Stimulus Caspase-1 (inactive) Caspase-1 (inactive) Pro-inflammatory Stimulus->Caspase-1 (inactive) Caspase-1 (active) Caspase-1 (active) Caspase-1 (inactive)->Caspase-1 (active) Activation Pro-IL-1β Pro-IL-1β IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Cleavage Caspase-1 (active)->Pro-IL-1β Increased Glutamatergic Transmission Increased Glutamatergic Transmission IL-1β (mature)->Increased Glutamatergic Transmission Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Glutamatergic Transmission->Neuronal Hyperexcitability This compound This compound This compound->Caspase-1 (active) Inhibition Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Hippocampal Slice Preparation Hippocampal Slice Preparation Whole-Cell Patch Clamp Whole-Cell Patch Clamp Hippocampal Slice Preparation->Whole-Cell Patch Clamp Data Acquisition Data Acquisition Whole-Cell Patch Clamp->Data Acquisition Record APs, PSCs Analysis of Neuronal Properties Analysis of Neuronal Properties Data Acquisition->Analysis of Neuronal Properties Firing rate, AP threshold Animal Model of Seizures Animal Model of Seizures Drug Administration Drug Administration Animal Model of Seizures->Drug Administration Behavioral and EEG Monitoring Behavioral and EEG Monitoring Drug Administration->Behavioral and EEG Monitoring Data Analysis Data Analysis Behavioral and EEG Monitoring->Data Analysis Seizure score, duration Comparison_Logic cluster_0 Therapeutic Approaches cluster_1 Mechanisms of Action Neuronal Hyperexcitability Neuronal Hyperexcitability This compound This compound Neuronal Hyperexcitability->this compound VX-765 VX-765 Neuronal Hyperexcitability->VX-765 2-DG 2-DG Neuronal Hyperexcitability->2-DG Caspase-1 Inhibition Caspase-1 Inhibition This compound->Caspase-1 Inhibition VX-765->Caspase-1 Inhibition Glycolysis Inhibition Glycolysis Inhibition 2-DG->Glycolysis Inhibition

References

CZL80: A Comparative Analysis of its Effects on Excitatory and Inhibitory Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Differential Effects of the Caspase-1 Inhibitor CZL80 on Excitatory versus Inhibitory Postsynaptic Currents

New research highlights the nuanced effects of the novel caspase-1 inhibitor, this compound, on synaptic transmission, revealing a complex mechanism of action that appears to be dependent on the underlying neurological state. Two key studies present seemingly contrasting findings: one indicates that this compound enhances inhibitory postsynaptic currents (IPSCs) without affecting excitatory postsynaptic currents (EPSCs) in a general seizure model, while the other suggests it blocks glutamatergic transmission in a model of refractory status epilepticus. This comparison guide synthesizes the available experimental data to provide a clear understanding of this compound's impact on excitatory and inhibitory neurotransmission for researchers, scientists, and drug development professionals.

Contrasting Effects of this compound on Postsynaptic Currents

The differential impact of this compound on excitatory and inhibitory currents is context-dependent, with notable differences observed between generalized seizure models and models of refractory status epilepticus.

In a study investigating its effects on acute seizures, this compound was found to significantly increase the amplitude of inhibitory postsynaptic currents (IPSCs) in hippocampal neurons.[1] Conversely, the amplitude and frequency of excitatory postsynaptic currents (EPSCs) remained unchanged in this experimental setting.[1] This selective enhancement of inhibitory signaling suggests a mechanism aimed at dampening neuronal hyperexcitability to suppress seizures.

In contrast, a study on diazepam-resistant status epilepticus, a more severe and persistent seizure state, demonstrated that this compound acts by blocking glutamatergic transmission.[2][3] This suggests that in conditions of intense and prolonged excitatory drive, the primary therapeutic action of this compound shifts towards reducing this excessive excitation.

ParameterEffect of this compound on Excitatory Postsynaptic Currents (EPSCs)Effect of this compound on Inhibitory Postsynaptic Currents (IPSCs)Experimental ModelReference
Amplitude No significant changeIncreasedAcute Seizure Models[1]
Frequency No significant changeNot reportedAcute Seizure Models[1]
Transmission Blocked/ReducedNot the primary targetRefractory Status Epilepticus[2][3]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies to assess the effects of this compound on synaptic currents.

Whole-Cell Patch-Clamp Electrophysiology (Acute Seizure Model)
  • Objective: To measure spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) from hippocampal pyramidal neurons.

  • Animal Model: C57BL/6J mice.

  • Slice Preparation: Coronal brain slices (300 µm) containing the hippocampus were prepared from mice. Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 for at least 1 hour.

  • Recording: Whole-cell voltage-clamp recordings were performed on pyramidal neurons in the CA1 region of the hippocampus.

    • sEPSC Recording: Neurons were held at a holding potential of -70 mV. The internal solution contained a high concentration of Cs-methanesulfonate to isolate excitatory currents.

    • sIPSC Recording: Neurons were held at a holding potential of 0 mV. The internal solution contained a high concentration of CsCl to enhance the driving force for chloride ions and thus amplify IPSCs.

  • Drug Application: this compound was bath-applied to the slices at a concentration of 10 µM.

  • Data Analysis: The amplitude and frequency of sEPSCs and sIPSCs were analyzed before and after the application of this compound using pClamp software.

In Vivo Fiber Photometry (Refractory Status Epilepticus Model)
  • Objective: To measure glutamate (B1630785) release in the hippocampus during status epilepticus and the effect of this compound.

  • Animal Model: C57BL/6J mice.

  • Procedure:

    • A genetically encoded fluorescent glutamate sensor (iGluSnFR) was expressed in the hippocampus via viral injection.

    • An optical fiber was implanted above the hippocampus to record fluorescence changes, which are proportional to glutamate concentration.

    • Status epilepticus was induced by intra-amygdala injection of kainic acid.

    • This compound (10 mg/kg) was administered intraperitoneally after the onset of status epilepticus.

  • Data Analysis: Changes in iGluSnFR fluorescence intensity were measured to determine the effect of this compound on glutamate release during refractory seizures.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of caspase-1. This enzyme plays a crucial role in the inflammatory response by cleaving pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β. The differential effects of this compound on excitatory and inhibitory transmission are likely mediated by the downstream actions of the caspase-1/IL-1β signaling pathway on different neurotransmitter systems.

CZL80_Mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Effects on Synaptic Transmission This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits IL1B IL-1β Caspase1->IL1B Cleaves proIL1B Pro-IL-1β IL1R IL-1 Receptor (IL-1R) IL1B->IL1R Activates IL1B->IL1R Glut_Transmission Glutamatergic Transmission IL1R->Glut_Transmission Modulates (Context-Dependent) GABA_Transmission GABAergic Transmission IL1R->GABA_Transmission Enhances

Caption: Proposed mechanism of this compound's differential effects.

In the context of acute seizures, the inhibition of the caspase-1/IL-1β pathway by this compound appears to predominantly lead to an enhancement of GABAergic transmission, thereby increasing inhibition in the neuronal network. The precise molecular steps linking IL-1 receptor activation to increased IPSC amplitude are still under investigation but may involve modulation of GABA-A receptor trafficking or function.

During the intense and sustained neuroinflammation associated with refractory status epilepticus, the role of the caspase-1/IL-1β pathway in promoting excitotoxicity becomes more prominent. Under these conditions, this compound's inhibition of this pathway leads to a reduction in glutamatergic transmission, effectively curbing the excessive excitatory drive that sustains the seizure state.

Experimental Workflow

The general workflow for investigating the effects of this compound on postsynaptic currents is as follows:

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_intervention Intervention cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse) Slice_Prep Prepare Brain Slices (for Electrophysiology) Animal_Model->Slice_Prep Virus_Injection Inject Viral Sensor (for Fiber Photometry) Animal_Model->Virus_Injection Patch_Clamp Whole-Cell Patch-Clamp (Record EPSCs/IPSCs) Slice_Prep->Patch_Clamp Fiber_Photometry Fiber Photometry (Record Glutamate Release) Virus_Injection->Fiber_Photometry CZL80_Application Apply this compound Patch_Clamp->CZL80_Application Fiber_Photometry->CZL80_Application Data_Analysis Analyze Changes in Amplitude and Frequency CZL80_Application->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

References

Evaluating the Translational Potential of CZL80 for Clinical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of CZL80, a novel small-molecule inhibitor of caspase-1, and assesses its translational potential for clinical applications. By objectively comparing its performance against alternative therapies and presenting supporting preclinical experimental data, this document serves as a resource for decision-making in drug development.

Introduction to this compound

This compound is a highly selective, brain-penetrable, and safe small-molecule inhibitor of caspase-1.[1][2] It was identified through structural virtual screening against the active site of caspase-1.[2][3] Preclinical studies have highlighted its therapeutic potential in neurological conditions such as refractory status epilepticus, acute seizures, and ischemic stroke.[1][4][5] Unlike previous caspase-1 inhibitors like VX-740 and VX-765, which were halted in clinical trials due to toxicity, this compound has shown a favorable safety profile in animal models, being devoid of acute respiratory depression or chronic liver toxicity.[1][2][3][5]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting caspase-1, a key enzyme in the inflammatory pathway. In neurological disorders, the activation of caspase-1 leads to the maturation of pro-inflammatory cytokines, including IL-1β and IL-18.[1] These cytokines can enhance neural excitability by increasing glutamatergic transmission, contributing to the pathophysiology of seizures and neuronal damage.[1] this compound blocks this cascade, thereby reducing neuroinflammation, decreasing excessive glutamatergic activity, and protecting against neuronal damage.[1][6] Studies in Caspase-1 knockout mice (Casp1−/−) have confirmed that the therapeutic effects of this compound are primarily dependent on its inhibition of caspase-1.[1][4][5]

G cluster_0 Pathophysiological Stimulus (e.g., Seizure, Ischemia) cluster_1 Caspase-1 Inflammatory Pathway cluster_2 Downstream Effects Stimulus Stimulus ProCasp1 Pro-Caspase-1 Stimulus->ProCasp1 Activates Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1B Mature IL-1β ProIL1B->IL1B Glutamate Increased Glutamatergic Transmission IL1B->Glutamate IL18 Mature IL-18 ProIL18->IL18 Neuroinflammation Neuroinflammation IL18->Neuroinflammation Excitability Increased Neuronal Excitability Glutamate->Excitability Neuroinflammation->Excitability Damage Neuronal Damage Excitability->Damage This compound This compound This compound->Casp1 Inhibits G This compound This compound Mechanism: Caspase-1 Inhibition Efficacy: Effective in drug-resistant models Safety: High tolerability in preclinical models BBB Penetration: Yes Alts Alternative Therapies Standard ASDs (e.g., Diazepam) Other Caspase-1 Inhibitors (e.g., VX-765) This compound->Alts Offers advantages over Alts_Details Mechanism: GABA-A Receptor Modulation Efficacy: First-line, but resistance develops Safety: Respiratory depression risk BBB Penetration: Yes Mechanism: Caspase-1 Inhibition Efficacy: Preclinical promise Safety: Clinical trials halted due to toxicity BBB Penetration: Variable G cluster_0 Preclinical Evaluation Workflow A Compound Screening (e.g., Virtual Screening for Caspase-1) B In Vitro Validation (Enzyme Activity Assays) A->B C In Vivo Model Induction (e.g., KA-induced SE, PIS model) B->C D This compound Administration (Dose-response studies) C->D E Data Collection (EEG, Behavioral Tests, Imaging) D->E F Post-mortem Analysis (Immunohistochemistry, Western Blot) E->F G Data Analysis & Comparison (Efficacy & Safety Assessment) F->G

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like CZL80, a potent caspase-1 inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring that its journey from discovery to data concludes with responsible stewardship.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar chemical compounds and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

Core Principles of this compound Disposal

All materials contaminated with this compound, including unused compound, solutions, and contaminated labware, should be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in standard laboratory trash or poured down the drain. The primary method of disposal for such compounds is through a licensed hazardous waste disposal facility.

Quantitative Data for Safe Handling and Disposal

The following table summarizes key handling and disposal parameters based on data for structurally similar aminobenzoic acid derivatives. These guidelines are provided to inform risk assessment and handling procedures.

ParameterGuidelineRationale
Waste Segregation Designate clearly labeled, sealed containers for "Hazardous Chemical Waste."Prevents accidental mixing with other waste streams and ensures proper handling.
Container Type Use leak-proof, chemically-resistant containers (e.g., high-density polyethylene).Ensures secure containment and prevents environmental release during storage and transport.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, and a lab coat are mandatory.Protects personnel from potential skin and eye irritation or absorption.
Work Environment Handle in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhalation of any dust or aerosols.
Spill Management Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.Contains the spill and prepares it for proper waste collection.

Step-by-Step Experimental Protocol for this compound Disposal

The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste: Place all this compound-contaminated solid waste, including personal protective equipment (gloves, etc.), weigh boats, and contaminated absorbent materials, into a designated, clearly labeled, and sealable hazardous waste container.
  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. If dissolved in a solvent such as DMSO, ensure the container is compatible. Do not mix with other solvent waste streams unless approved by your EHS department.
  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is then treated as hazardous chemical waste.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "3-(3-(2-Thenylamino)benzylamino)benzoic acid (this compound)," and the approximate quantity of the compound. Include the date of accumulation.

3. Storage:

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

4. Disposal Request:

  • Contact your institution's EHS department or approved hazardous waste disposal vendor to schedule a pickup. Provide them with a full inventory of the waste.

5. Documentation:

  • Maintain a log of all this compound waste generated, including quantities and dates of disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposition.

CZL80_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management & Disposal Solid Waste Solid Waste Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Liquid Waste Liquid Waste Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Sharps Waste Sharps Waste Hazardous Sharps Container Hazardous Sharps Container Sharps Waste->Hazardous Sharps Container Labeled & Sealed Containers Labeled & Sealed Containers Hazardous Solid Waste Container->Labeled & Sealed Containers Hazardous Liquid Waste Container->Labeled & Sealed Containers Hazardous Sharps Container->Labeled & Sealed Containers Secure Storage Secure Storage Labeled & Sealed Containers->Secure Storage EHS Pickup Request EHS Pickup Request Secure Storage->EHS Pickup Request Licensed Disposal Facility Licensed Disposal Facility EHS Pickup Request->Licensed Disposal Facility

This compound Waste Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection. Always consult your local regulations and institutional policies for specific guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling CZL80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of CZL80, a potent and selective caspase-1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the general safety recommendations provided by the supplier, Axon Medchem, for their research-grade chemical compounds. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care by trained personnel only.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various laboratory tasks involving this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

TaskMinimum PPE Requirements
Receiving and Unpacking - Laboratory Coat- Safety Glasses- Nitrile Gloves
Weighing and Aliquoting (Solid Form) - Laboratory Coat- Safety Goggles- Face Mask (to prevent inhalation of powder)- Double Nitrile Gloves
Preparing Solutions (Dissolving in Solvent) - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash hazard exists)- Double Nitrile Gloves- Work should be performed in a certified chemical fume hood.
Administering to Cell Cultures or Animals - Laboratory Coat- Safety Glasses- Nitrile Gloves
Waste Disposal - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Heavy-Duty Nitrile or Neoprene Gloves

Experimental Protocols for Safe Handling of this compound

The following protocols provide step-by-step guidance for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light and heat.[1]

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Use a dedicated, clean weighing vessel.

    • Carefully transfer the desired amount of solid this compound, avoiding the generation of dust.

    • Clean the weighing area and spatula thoroughly after use.

  • Solution Preparation:

    • Select a solvent appropriate for this compound and the intended application.

    • Slowly add the weighed this compound to the solvent to avoid splashing.

    • If necessary, use a sonicator or vortex mixer to aid dissolution. Ensure the container is securely capped during mixing.

Administration and Handling in Experiments
  • Personal Protection: Wear the appropriate PPE when handling solutions of this compound.

  • Spill Management: In case of a spill, absorb the liquid with an inert absorbent material and dispose of it as hazardous waste. Ventilate the area and clean the spill surface with an appropriate solvent.

Waste Disposal
  • Regulatory Compliance: Dispose of all waste containing this compound (solid, solutions, contaminated labware) in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

CZL80_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing in Fume Hood storage->weighing dissolution Solution Preparation weighing->dissolution admin Experimental Administration dissolution->admin waste_collection Waste Collection admin->waste_collection decontamination Decontamination waste_collection->decontamination disposal Hazardous Waste Disposal decontamination->disposal

Caption: Workflow for the safe handling of this compound in the laboratory.

By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can confidently work with this compound while minimizing potential risks. This commitment to safety not only protects individuals but also ensures the integrity and success of vital research endeavors.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.